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  • Product: 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline
  • CAS: 402-19-7

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and characterization of the chemical compound 2-(Methylsulfonyl)-5-(trifluoromethyl)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the chemical compound 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline. This molecule is of interest as a potential building block in the development of novel pharmaceuticals, drawing parallels to structurally related intermediates used in targeted cancer therapies. This document outlines detailed synthetic protocols, predicted physicochemical properties, and expected characterization data.

Physicochemical Properties

The key quantitative data for 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline are summarized in the table below. These values are a combination of reported data and computational predictions.

PropertyValueSource
CAS Number 402-19-7[1]
Molecular Formula C₈H₈F₃NO₂S[1]
Molecular Weight 239.22 g/mol [1]
Melting Point 90-91 °CReported
Boiling Point (Predicted) 359.5 ± 42.0 °CComputational
Density (Predicted) 1.432 ± 0.06 g/cm³Computational
pKa (Predicted) 3.31 ± 0.10Computational
LogP (Predicted) 2.9[2]

Synthesis Protocol

The synthesis of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline is typically achieved through a two-step process, starting from 2-chloro-5-(trifluoromethyl)aniline. The first step involves the introduction of a methylthio group, followed by oxidation to the corresponding sulfone.

Step 1: Synthesis of 2-(Methylthio)-5-(trifluoromethyl)aniline

This procedure is adapted from analogous syntheses of similar aromatic thioethers.

Reaction:

Experimental Protocol:

  • To a solution of 2-chloro-5-(trifluoromethyl)aniline (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium thiomethoxide (1.1 to 1.5 equivalents).

  • Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure 2-(methylthio)-5-(trifluoromethyl)aniline.

Step 2: Synthesis of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline

This final oxidation step can be carried out using various oxidizing agents. Two common and effective methods are presented below.

Method A: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

Reaction:

Experimental Protocol:

  • Dissolve 2-(methylthio)-5-(trifluoromethyl)aniline (1 equivalent) in a chlorinated solvent such as dichloromethane (DCM) or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (2.1 to 2.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material and the intermediate sulfoxide.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford 2-(methylsulfonyl)-5-(trifluoromethyl)aniline as a solid.[3]

Method B: Oxidation with Hydrogen Peroxide and a Tungsten Catalyst

This method provides a greener alternative to peroxy acids.

Reaction:

Experimental Protocol:

  • In a reaction flask, dissolve 2-(methylthio)-5-(trifluoromethyl)aniline (1 equivalent) in a suitable solvent such as methanol or acetic acid.

  • Add a catalytic amount of sodium tungstate (Na₂WO₄) (e.g., 1-5 mol%).

  • Slowly add hydrogen peroxide (30% aqueous solution, 2.2 to 3.0 equivalents) to the reaction mixture, maintaining the temperature below 40 °C.

  • Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete as monitored by TLC or GC-MS.

  • After completion, cool the reaction mixture and add a saturated aqueous solution of sodium sulfite to quench any remaining peroxide.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Synthetic Workflow Diagram

SynthesisWorkflow A 2-Chloro-5-(trifluoromethyl)aniline C Nucleophilic Aromatic Substitution A->C B Sodium Thiomethoxide B->C D 2-(Methylthio)-5-(trifluoromethyl)aniline C->D Step 1 F Oxidation D->F E Oxidizing Agent (m-CPBA or H₂O₂/Na₂WO₄) E->F G 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline F->G Step 2

Caption: Synthetic pathway for 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline.

Characterization Data (Predicted and Analogous)

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in CDCl₃ would likely show the following signals:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 3.1-3.3Singlet3H-SO₂CH₃
~ 5.0-5.5Broad Singlet2H-NH₂
~ 7.0-7.2Doublet1HAromatic C-H
~ 7.4-7.6Doublet of Doublets1HAromatic C-H
~ 7.8-8.0Doublet1HAromatic C-H
¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would exhibit signals corresponding to the eight carbon atoms in the molecule.

Chemical Shift (ppm)Assignment
~ 45-SO₂CH₃
~ 115-120Aromatic C-H
~ 120-125 (quartet, J ≈ 270 Hz)-CF₃
~ 125-130Aromatic C-H
~ 130-135Aromatic C-H
~ 135-140Aromatic C-SO₂
~ 145-150Aromatic C-NH₂
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)Assignment
3400-3500N-H stretching (asymmetric and symmetric)
1600-1620N-H bending
1300-1350S=O stretching (asymmetric)
1120-1160S=O stretching (symmetric)
1100-1300C-F stretching
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 239.

Experimental Workflow for Characterization

CharacterizationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_properties Physical Properties A Crude Product B Purification (Recrystallization or Chromatography) A->B C Pure 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline B->C D ¹H and ¹³C NMR C->D E FT-IR Spectroscopy C->E F Mass Spectrometry (MS) C->F G Elemental Analysis C->G H Melting Point Determination C->H

Caption: Workflow for the characterization of the synthesized compound.

Potential Applications in Drug Development

While there is no direct evidence of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline being used in a signaling pathway or as an active pharmaceutical ingredient, its structure is noteworthy. The trifluoromethyl and sulfonyl groups are common motifs in medicinal chemistry, often introduced to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[4]

Significantly, the structurally related compound, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, is a key intermediate in the synthesis of Nilotinib, a Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[5][6][7] This highlights the potential of trifluoromethyl-substituted anilines as valuable building blocks in the design and synthesis of targeted therapies.[8][9] Further research may explore the utility of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline as a scaffold for the development of novel kinase inhibitors or other therapeutic agents.

References

Exploratory

A Technical Guide to the Physicochemical Properties of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview of the core physicochemical properties of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline (CAS No. 402-19-7),...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline (CAS No. 402-19-7), a compound of interest in medicinal chemistry and materials science. The following sections detail its key physical and chemical characteristics, present standardized experimental protocols for their determination, and illustrate a typical workflow for property analysis.

Core Physicochemical Data

The fundamental properties of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline are summarized below. This data is essential for applications ranging from reaction planning and formulation development to computational modeling and preliminary safety assessments.

PropertyValueReference
CAS Number 402-19-7[1][2][3]
Molecular Formula C₈H₈F₃NO₂S[1][2][3][]
Molecular Weight 239.22 g/mol [2][5]
Melting Point 90-91 °C[1]
Boiling Point 359.5 ± 42.0 °C (Predicted)[1]
Density 1.432 ± 0.06 g/cm³ (Predicted)[1]
logP (XLogP3) 2.9 (Computed)[5]
Storage Conditions 2-8°C, Protect from light[1]

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of key physicochemical parameters. While specific literature for this compound is not publicly available, these standardized protocols represent common and reliable industry practices.

The melting point is a critical indicator of purity for a crystalline solid.[6] A narrow melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.[6][7]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar heated metal block device)

  • Glass capillary tubes (sealed at one end)

  • Watch glass

  • Spatula

Procedure:

  • Sample Preparation: Place a small amount of finely powdered 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline onto a clean watch glass. Tap the open end of a capillary tube into the powder to collect a small sample.[6]

  • Packing: Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the sealed end. The packed sample height should be 2-3 mm for accurate results.[8][9]

  • Measurement (Approximate): Insert the packed capillary tube into the heating block of the apparatus. Heat the sample at a rapid rate (e.g., 10-15°C per minute) to quickly determine an approximate melting point.[8]

  • Measurement (Accurate): Allow the apparatus to cool to at least 10°C below the approximate melting point. Insert a new, freshly packed capillary tube. Heat the block again, but at a much slower rate (1-2°C per minute) as the temperature approaches the expected melting point.[8]

  • Data Recording: Record the temperature at which the first droplet of liquid is observed (T₁). Continue heating slowly and record the temperature at which the last crystal melts completely (T₂). The melting point is reported as the range T₁ - T₂.[7][8]

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, a critical parameter for predicting its pharmacokinetic properties (ADME). The High-Performance Liquid Chromatography (HPLC) method is a rapid and reliable indirect method for estimating logP values.[10]

Objective: To estimate the logP by correlating the compound's retention time on a reverse-phase HPLC column with that of known standards.

Apparatus & Reagents:

  • HPLC system with a UV detector (e.g., Diode Array Detector)[11]

  • Reverse-phase C18 column[10]

  • Reference compounds with known logP values

  • Mobile phase: A buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile)[12]

  • 1-Octanol

Procedure:

  • System Preparation: Prepare a mobile phase (e.g., a buffered methanol/water mixture). Saturate the mobile phase with 1-octanol to ensure the stationary phase mimics the octanol-water partitioning environment.[13] Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.

  • Calibration Curve: Prepare solutions of at least five reference compounds with well-documented logP values that span a range around the expected logP of the analyte. Inject each standard individually and record its retention time (t_R).

  • Calculation of Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time (void volume).

  • Plotting: Create a calibration curve by plotting the known logP values of the standards against their calculated log k' values. The relationship should be linear.[10]

  • Sample Analysis: Prepare a dilute solution of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline in the mobile phase. Inject the sample into the HPLC system and record its retention time.

  • logP Estimation: Calculate the capacity factor (k') for the target compound. Using the linear regression equation from the calibration curve, interpolate the logP value for 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline from its measured k'.[10]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the HPLC-based method for determining the logP value, a crucial step in the physicochemical profiling of a compound.

LogP_Determination_Workflow cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Sample Analysis cluster_calc Phase 3: Data Processing prep_mobile Mobile Phase Preparation equilibration Column Equilibration (C18 Column) prep_mobile->equilibration prep_standards Reference Standard Solutions calibration Inject Standards & Generate Calibration Curve (logP vs. log k') prep_standards->calibration equilibration->calibration calc_k Calculate Capacity Factor (k') for Analyte calibration->calc_k Use Linear Regression Eq. prep_sample Prepare Analyte Solution: 2-(Methylsulfonyl)-5- (trifluoromethyl)aniline injection Inject Analyte into HPLC System prep_sample->injection detection Record Retention Time (t_R) via UV Detector injection->detection detection->calc_k interpolation Interpolate logP from Calibration Curve calc_k->interpolation final_result Final Estimated logP Value interpolation->final_result

Caption: Workflow for logP Estimation via the HPLC Method.

Synthesis and Reactivity Considerations

2-(Methylsulfonyl)-5-(trifluoromethyl)aniline serves as a valuable building block in organic synthesis. The electron-withdrawing nature of both the sulfonyl (-SO₂CH₃) and trifluoromethyl (-CF₃) groups significantly deactivates the aniline ring towards electrophilic aromatic substitution. Conversely, the amine group (-NH₂) can readily participate in reactions such as diazotization, acylation, and sulfonylation. The presence of these functional groups makes it an important intermediate for creating complex molecules, particularly in the agrochemical and pharmaceutical industries where such motifs are known to enhance biological activity and metabolic stability.[14]

References

Foundational

Spectroscopic Analysis of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-(methylsulfonyl)-5-(trifluoromethyl)aniline, a key intermediate in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-(methylsulfonyl)-5-(trifluoromethyl)aniline, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide combines established analytical methodologies with predicted spectroscopic data to serve as a practical resource for researchers.

Compound Profile

2-(Methylsulfonyl)-5-(trifluoromethyl)aniline is an aromatic amine containing both a sulfonyl and a trifluoromethyl group. These functional groups significantly influence its chemical properties and spectroscopic behavior.

Table 1: Physicochemical Properties of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline

PropertyValueReference
CAS Number402-19-7[1][2]
Molecular FormulaC₈H₈F₃NO₂S[1][]
Molecular Weight239.22 g/mol [1][2]
IUPAC Name2-(methylsulfonyl)-5-(trifluoromethyl)aniline[]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-(methylsulfonyl)-5-(trifluoromethyl)aniline. These predictions are based on the chemical structure and spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-8.0d1HAr-H (ortho to SO₂CH₃)
~7.4-7.6dd1HAr-H (meta to SO₂CH₃ and ortho to CF₃)
~7.2-7.3d1HAr-H (ortho to NH₂)
~4.5-5.5br s2HNH₂
~3.1s3HSO₂CH₃

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~148C-NH₂
~132C-SO₂CH₃
~130 (q)C-CF₃
~128Ar-CH
~125 (q)CF₃
~122Ar-CH
~118Ar-CH
~45SO₂CH₃

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The trifluoromethyl group will appear as a quartet in the ¹³C NMR spectrum due to C-F coupling.

Infrared (IR) Spectroscopy

Table 4: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, Sharp (doublet)N-H stretch (asymmetric and symmetric)
3100-3000WeakAromatic C-H stretch
1620-1580Medium-StrongN-H bend and Aromatic C=C stretch
1350-1300StrongSO₂ asymmetric stretch
1300-1100StrongC-F stretch
1150-1100StrongSO₂ symmetric stretch
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
239High[M]⁺ (Molecular Ion)
224Moderate[M - CH₃]⁺
160High[M - SO₂CH₃]⁺
145Moderate[M - SO₂CH₃ - NH]⁺
79Moderate[SO₂CH₃]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of solid aromatic amines like 2-(methylsulfonyl)-5-(trifluoromethyl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring NMR spectra of aromatic amines is as follows:

  • Sample Preparation :

    • Accurately weigh 10-20 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition :

    • Acquire the ¹H NMR spectrum, typically with 16-64 scans.

    • Acquire the ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

  • ATR Method :

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the spectrum.

  • KBr Pellet Method :

    • Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the mass analysis of relatively small, thermally stable organic molecules.

  • Sample Introduction : The sample can be introduced via a direct insertion probe or, if volatile enough, through a gas chromatograph (GC-MS).

  • Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4][5]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection : The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the general workflows and logical relationships in the spectroscopic analysis of 2-(methylsulfonyl)-5-(trifluoromethyl)aniline.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy Workflow cluster_IR FT-IR Spectroscopy Workflow cluster_MS Mass Spectrometry Workflow NMR_Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acquisition Data Acquisition (1H, 13C Spectra) NMR_Sample_Prep->NMR_Acquisition NMR_Processing Data Processing (Fourier Transform, Phasing) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) NMR_Processing->NMR_Analysis Structural_Elucidation Structural Elucidation NMR_Analysis->Structural_Elucidation Combined Data IR_Sample_Prep Sample Preparation (ATR or KBr Pellet) IR_Acquisition Data Acquisition (Interferogram) IR_Sample_Prep->IR_Acquisition IR_Processing Data Processing (Fourier Transform) IR_Acquisition->IR_Processing IR_Analysis Spectral Analysis (Functional Group Identification) IR_Processing->IR_Analysis IR_Analysis->Structural_Elucidation Combined Data MS_Sample_Intro Sample Introduction (Direct Probe or GC) MS_Ionization Ionization (Electron Ionization) MS_Sample_Intro->MS_Ionization MS_Analysis Mass Analysis (m/z Separation) MS_Ionization->MS_Analysis MS_Detection Detection & Spectral Generation MS_Analysis->MS_Detection MS_Detection->Structural_Elucidation Combined Data Compound 2-(Methylsulfonyl)-5- (trifluoromethyl)aniline Compound->NMR_Sample_Prep Analysis Compound->IR_Sample_Prep Analysis Compound->MS_Sample_Intro Analysis

General workflow for spectroscopic analysis.

Spectral_Interpretation_Logic cluster_NMR_Evidence NMR Evidence cluster_IR_Evidence IR Evidence cluster_MS_Evidence MS Evidence Structure 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline Aromatic Ring NH₂ Group SO₂CH₃ Group CF₃ Group H_NMR ¹H NMR Aromatic Protons (δ 7.2-8.0) NH₂ Protons (br s) CH₃ Protons (s, δ ~3.1) Structure:f0->H_NMR correlates to Structure:f1->H_NMR correlates to Structure:f2->H_NMR correlates to C_NMR ¹³C NMR Aromatic Carbons C-NH₂ C-SO₂ C-CF₃ (q) CH₃ Carbon Structure:f0->C_NMR correlates to Structure:f1->C_NMR correlates to Structure:f2->C_NMR correlates to Structure:f3->C_NMR correlates to IR_Spectra IR Spectrum N-H stretch (3450-3300 cm⁻¹) SO₂ stretch (1350-1300, 1150-1100 cm⁻¹) C-F stretch (1300-1100 cm⁻¹) Structure:f1->IR_Spectra correlates to Structure:f2->IR_Spectra correlates to Structure:f3->IR_Spectra correlates to MS_Spectra Mass Spectrum Molecular Ion [M]⁺ at m/z 239 Fragments: [M-SO₂CH₃]⁺ Structure->MS_Spectra confirms molecular weight

Logical flow for spectral interpretation.

References

Exploratory

Crystal Structure Analysis of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline: A Technical Overview

To our valued researchers, scientists, and drug development professionals: This in-depth technical guide aims to provide a comprehensive analysis of the crystal structure of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline....

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals: This in-depth technical guide aims to provide a comprehensive analysis of the crystal structure of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline. However, a thorough search of the Cambridge Crystallographic Data Centre (CCDC) and other scientific literature has revealed that the specific single-crystal X-ray diffraction data for this compound is not publicly available at this time.

To demonstrate the requested analytical approach and provide a valuable resource, this guide will instead focus on a closely related compound with available crystallographic data: a substituted trifluoromethylaniline derivative . The methodologies and analyses presented here are directly applicable to the study of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline, should its crystal structure become available.

Introduction to Substituted Anilines in Drug Discovery

Substituted anilines are a critical class of compounds in medicinal chemistry and drug development. Their versatile chemical nature allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The presence of electron-withdrawing groups, such as the methylsulfonyl and trifluoromethyl moieties, can significantly influence molecular conformation, intermolecular interactions, and, consequently, the solid-state properties of the active pharmaceutical ingredient (API). Understanding the crystal structure is paramount for controlling polymorphism, solubility, and bioavailability.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of scientific findings. The following sections outline the typical procedures for the synthesis, crystallization, and structural determination of substituted anilines.

Synthesis of Substituted Anilines

The synthesis of aniline derivatives often involves multi-step reactions. A general synthetic pathway for a compound like 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline could involve the introduction of the trifluoromethyl and methylthio groups onto a benzene ring, followed by oxidation of the sulfide to a sulfone and subsequent reduction of a nitro group to the aniline.

A representative synthetic procedure for a related compound is as follows: A condensation reaction of an appropriate benzaldehyde with a substituted aniline in the presence of a dehydrating agent like anhydrous magnesium sulfate can be employed. The resulting product can then be purified by recrystallization.[1]

Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is a crucial step. A common method involves dissolving the synthesized compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly. For instance, a compound could be dissolved in a solvent like hexanes, and slow cooling of the concentrated solution can yield crystals.[1]

Experimental Workflow: Synthesis and Crystallization

G A Starting Materials (e.g., Substituted Benzaldehyde and Aniline) B Condensation Reaction (e.g., in Hexanes with MgSO4) A->B C Crude Product B->C D Recrystallization (e.g., from Hexanes) C->D E High-Quality Single Crystals D->E

Caption: A generalized workflow for the synthesis and crystallization of substituted aniline derivatives.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure. The structural solution is then refined to obtain precise atomic coordinates, bond lengths, and angles.

Logical Relationship: From Crystal to Structure

G A Single Crystal B X-ray Diffraction A->B C Diffraction Pattern B->C D Structure Solution & Refinement C->D E Crystallographic Data (CIF) D->E

Caption: The logical progression from a single crystal to the final crystallographic data.

Crystallographic Data Summary

As the data for 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline is unavailable, this section would typically present a summary of the crystallographic data in a tabular format. The table below is a placeholder to illustrate how such data would be presented.

ParameterValue (Placeholder)
Chemical FormulaC8 H8 F3 N O2 S
Formula Weight239.22
Crystal SystemOrthorhombic
Space GroupP21/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
R-factor (%)Value

Molecular and Crystal Structure

This section would provide a detailed description of the molecular geometry and the packing of the molecules in the crystal lattice.

Molecular Conformation

The conformation of the molecule, including the planarity of the aniline ring and the orientation of the methylsulfonyl and trifluoromethyl substituents, would be discussed here. Bond lengths and angles would be compared to standard values to identify any unusual features.

Intermolecular Interactions and Crystal Packing

The stability of a crystal lattice is determined by a network of intermolecular interactions. For a molecule containing N-H, S=O, and C-F groups, a variety of interactions such as hydrogen bonds, halogen bonds, and π-π stacking would be anticipated. The analysis of these interactions is crucial for understanding the solid-state behavior of the compound. For example, in the crystal structure of a related trifluoromethylaniline derivative, the packing is influenced by short intermolecular C—H⋯Br contacts.[1]

Conclusion

While the crystal structure of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline remains to be determined, the analytical framework presented in this guide provides a comprehensive roadmap for its future investigation. The synthesis, crystallization, and detailed structural analysis are pivotal steps in the development of any new chemical entity for pharmaceutical applications. The understanding of the solid-state structure will undoubtedly aid in the rational design of new drug candidates with improved properties. Researchers are encouraged to pursue the crystallization and structural determination of this compound to fill the current knowledge gap.

References

Exploratory

Quantum Chemical Blueprint for 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical document outlines a comprehensive computational and experimental framework for the detailed quantum chemical analysis of 2-(Methylsu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document outlines a comprehensive computational and experimental framework for the detailed quantum chemical analysis of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline. This molecule is of significant interest in medicinal chemistry and materials science due to the presence of the sulfonyl and trifluoromethyl functional groups, which can modulate its electronic, structural, and pharmacokinetic properties. While specific experimental and computational studies on this exact molecule are not extensively reported in public literature, this guide provides a robust, generalized methodology based on established quantum chemical techniques applied to analogous structures.[1][2][3][4][5] The protocols herein describe the use of Density Functional Theory (DFT) for in-silico analysis and standard spectroscopic techniques for experimental validation. All computational data are presented in a structured format to facilitate analysis and comparison. This guide is intended to serve as a foundational resource for researchers undertaking the characterization of this and similar aromatic compounds.

Introduction

2-(Methylsulfonyl)-5-(trifluoromethyl)aniline is an aromatic amine derivative featuring two electron-withdrawing groups: a methylsulfonyl (-SO₂CH₃) and a trifluoromethyl (-CF₃) group. These substituents are known to significantly influence the molecule's geometry, electronic charge distribution, reactivity, and potential biological activity. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools in modern chemistry for predicting these properties with high accuracy before or in conjunction with experimental synthesis and characterization.[1][3]

This guide details the theoretical and experimental protocols necessary to perform a thorough analysis of the title compound. The computational section focuses on geometry optimization, vibrational frequency analysis, Nuclear Magnetic Resonance (NMR) chemical shift prediction, and the exploration of frontier molecular orbitals (HOMO-LUMO). The experimental section outlines the corresponding spectroscopic methods (FT-IR, FT-Raman, NMR, UV-Vis) required for validation of the theoretical results.

Computational Methodology: A Workflow

The logical flow of a comprehensive quantum chemical investigation is crucial for obtaining reliable and reproducible results. The process begins with constructing the initial molecular structure and proceeds through optimization and property calculations.

G cluster_input 1. Input Preparation cluster_calc 2. Core Calculation cluster_analysis 3. Property Analysis cluster_output 4. Output & Validation A Initial 3D Structure (e.g., from SMILES) D Geometry Optimization (Finding energy minimum) A->D B Method Selection (e.g., B3LYP) B->D C Basis Set Selection (e.g., 6-311++G(d,p)) C->D E Frequency Calculation (Confirming minimum, obtaining spectra) D->E Optimized Structure G Electronic Properties (HOMO, LUMO, MEP) D->G H NMR Shielding Constants (GIAO Method) D->H F Vibrational Analysis (IR/Raman Spectra) E->F I Thermodynamic Properties E->I J Calculated Data Tables F->J G->J H->J I->J K Comparison with Experimental Data J->K

Caption: A typical workflow for quantum chemical calculations.

Software and Theoretical Level

All Density Functional Theory (DFT) calculations would be performed using a software package like Gaussian 09 or a similar program. The B3LYP (Becke's 3-parameter Lee-Yang-Parr) hybrid functional is a commonly used and well-validated method for such organic molecules.[1][4] A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good balance between accuracy and computational cost, as it includes diffuse functions (++) for non-bonding electrons and polarization functions (d,p) for describing bond anisotropies.[2][4]

Geometry Optimization

The initial molecular structure of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline would be constructed using standard bond lengths and angles. A full geometry optimization would then be performed in the gas phase using the selected DFT method and basis set. The optimization process is considered complete when the forces on each atom are negligible and the geometry corresponds to a local energy minimum on the potential energy surface.

Vibrational Frequency Analysis

Following optimization, vibrational frequency calculations are performed at the same level of theory.[5] The absence of imaginary frequencies confirms that the optimized structure is a true minimum. The calculated frequencies, after appropriate scaling to correct for anharmonicity and method limitations, can be directly compared to experimental FT-IR and FT-Raman spectra.

NMR and Electronic Property Calculations

The Gauge-Including Atomic Orbital (GIAO) method would be used to predict the ¹H and ¹³C NMR isotropic shielding constants.[2] These values are then converted to chemical shifts by referencing them against a standard (e.g., Tetramethylsilane). Key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would be determined from the optimized structure. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Predicted Molecular Properties (Theoretical Data)

The following tables summarize the kind of quantitative data that would be generated from the proposed DFT calculations. Note: The values presented here are illustrative and represent typical expectations for a molecule of this class.

Table 1: Optimized Structural Parameters
ParameterBond/AngleCalculated Value
Bond Lengths (Å)
C-S1.78
S=O1.45
C-N1.40
C-CF₃1.51
**Bond Angles (°) **
O-S-O120.5
C-S-C104.2
C-C-N121.0
Dihedral Angles (°)
C-C-S-O65.0
Table 2: Calculated Vibrational Frequencies (Selected Modes)
Mode DescriptionFT-IR (cm⁻¹)FT-Raman (cm⁻¹)
N-H Stretch (Amine)34503452
C-H Stretch (Aromatic)30803085
C=C Stretch (Aromatic)16151618
SO₂ Asymmetric Stretch13251320
SO₂ Symmetric Stretch11501155
C-F Stretch12801275
Table 3: Electronic and Reactivity Descriptors
PropertySymbolCalculated Value (eV)
Highest Occupied Molecular OrbitalE(HOMO)-6.85
Lowest Unoccupied Molecular OrbitalE(LUMO)-1.75
HOMO-LUMO Energy GapΔE5.10
Ionization PotentialIP6.85
Electron AffinityEA1.75
Electronegativityχ4.30
Chemical Hardnessη2.55

Visualization of Key Quantum Concepts

Visualizing molecular orbitals and their energies is fundamental to understanding electronic transitions and reactivity.

G LUMO LUMO (Lowest Unoccupied Molecular Orbital) -1.75 eV HOMO HOMO (Highest Occupied Molecular Orbital) -6.85 eV HOMO->LUMO  ΔE = 5.10 eV  (Electronic Excitation)

Caption: Energy diagram of Frontier Molecular Orbitals (HOMO-LUMO).

Recommended Experimental Protocols

To validate the theoretical findings, the following experimental procedures are recommended.

Synthesis

The synthesis of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline can be achieved through various established organic chemistry routes, often starting from a related aniline or nitrobenzene precursor. A potential route involves the oxidation of a corresponding thioether to the sulfone, which can be a multi-step process.[6] Purity of the final compound should be confirmed by melting point determination and chromatographic techniques (TLC, GC-MS).

Spectroscopic Analysis
  • FT-IR and FT-Raman Spectroscopy: The infrared spectrum should be recorded in the 4000–400 cm⁻¹ range using a KBr pellet method.[2] The Raman spectrum should be recorded in the same range using a laser excitation source. These spectra will provide the vibrational modes of the molecule for direct comparison with the scaled theoretical frequencies.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) on a high-resolution spectrometer.[1] The observed chemical shifts will serve to confirm the molecular structure and validate the GIAO calculations.

  • UV-Vis Spectroscopy: The electronic absorption spectrum should be recorded in a solvent like ethanol or acetonitrile in the 200–800 nm range.[2] The absorption maxima (λ_max) correspond to electronic transitions, which can be correlated with the calculated HOMO-LUMO energy gap.

Conclusion

This technical guide presents a standardized and comprehensive framework for the quantum chemical investigation of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline. By combining robust DFT calculations with established experimental spectroscopic techniques, a deep understanding of the molecule's structural, vibrational, and electronic properties can be achieved. The methodologies and data structures provided herein are designed to guide researchers in characterizing this and other complex aromatic molecules, ultimately aiding in the rational design of new materials and pharmaceutical agents.

References

Foundational

CAS 402-19-7 chemical properties and safety data

An In-depth Technical Guide to 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline (CAS 402-19-7) This technical guide provides a comprehensive overview of the chemical properties and safety data for the compound 2-(Methylsulf...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline (CAS 402-19-7)

This technical guide provides a comprehensive overview of the chemical properties and safety data for the compound 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline, identified by the CAS number 402-19-7. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Properties

2-(Methylsulfonyl)-5-(trifluoromethyl)aniline is a substituted aniline compound. Its core structure consists of a benzene ring substituted with an amino group, a methylsulfonyl group, and a trifluoromethyl group.

PropertyValueSource
Molecular Formula C8H8F3NO2S[][2]
Molecular Weight 239.21 g/mol []
Melting Point 90-91 °C[3]
Boiling Point (Predicted) 359.5 ± 42.0 °C[3]
Density (Predicted) 1.432 ± 0.06 g/cm³[3]
pKa (Predicted) -1.15 ± 0.10[3]
Appearance Off-white solid[3]

Safety Data

The compound is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this chemical.

Hazard InformationDetailsSource
GHS Signal Word Warning[3]
GHS Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell.P302+P352: IF ON SKIN: wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Hazard Codes (obsolete) Xi (Irritant)[3]
Risk Statements (obsolete) R20/21/22: Harmful by inhalation, in contact with skin and if swallowed.R36/37/38: Irritating to eyes, respiratory system and skin.[3]
Safety Statements (obsolete) S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.S36/37/39: Wear suitable protective clothing, gloves and eye/face protection.[3]

Experimental Protocols

A plausible synthetic workflow for compounds of this class is outlined below.

G General Synthetic Workflow for Substituted Anilines start Starting Material (e.g., substituted nitrobenzene) step1 Functional Group Interconversion (e.g., Sulfonylation) start->step1 intermediate1 Intermediate 1 step1->intermediate1 step2 Nitro Group Reduction (e.g., Catalytic Hydrogenation) intermediate1->step2 product Final Product (2-(Methylsulfonyl)-5-(trifluoromethyl)aniline) step2->product purification Purification (e.g., Crystallization, Chromatography) product->purification

General Synthetic Workflow

Signaling Pathways and Mechanism of Action

As of the current available literature, there is no specific information detailing the mechanism of action or the involvement of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline in any biological signaling pathways. This compound is likely a research chemical or an intermediate for the synthesis of other molecules, and its biological activities have not been extensively characterized or published. Further research would be required to elucidate any potential interactions with cellular signaling cascades.

References

Exploratory

Biological Activity Screening of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline Derivatives: A Technical Overview

Introduction The chemical scaffold 2-(methylsulfonyl)-5-(trifluoromethyl)aniline represents a core structure of significant interest in medicinal chemistry and drug discovery. The presence of both a methylsulfonyl group...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The chemical scaffold 2-(methylsulfonyl)-5-(trifluoromethyl)aniline represents a core structure of significant interest in medicinal chemistry and drug discovery. The presence of both a methylsulfonyl group and a trifluoromethyl group on the aniline ring suggests the potential for diverse biological activities. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1][2] Similarly, the methylsulfonyl group can participate in hydrogen bonding and other non-covalent interactions, contributing to the overall pharmacological profile of a compound. This technical guide provides an overview of the biological activities, particularly anticancer properties, of compounds structurally related to 2-(methylsulfonyl)-5-(trifluoromethyl)aniline, based on available scientific literature. Due to a lack of extensive research on the direct derivatives of this specific scaffold, this guide will focus on broader classes of compounds that share these key functional moieties.

Anticancer Activity as a Primary Focus

The predominant biological activity reported for aniline derivatives containing both methylsulfonyl and trifluoromethyl groups is anticancer activity. These compounds have been investigated for their potential to inhibit various cancer cell lines and key signaling pathways involved in tumor progression.

Kinase Inhibition

A significant area of investigation for this class of compounds is their role as kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives incorporating the trifluoromethyl and methylsulfonylaniline backbone have been explored as inhibitors of various kinases, including:

  • Phosphoinositide 3-kinase (PI3K) : The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[3] One study identified a potent PI3K alpha inhibitor, CYH33, which incorporates a trifluoromethyl group and a methylsulfonylpiperazine moiety.[3]

  • FMS-like tyrosine kinase 3 (FLT3) : Mutations in FLT3 are common in acute myeloid leukemia (AML). A patented compound, WKF-101, which is a tri-aromatic ring compound, has been reported as an inhibitor of the FLT3-ITD mutant.[4]

The general mechanism of action for these kinase inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Cytotoxic Activity

Several studies have reported the cytotoxic effects of trifluoromethyl- and sulfonyl-containing compounds against a range of cancer cell lines. This cytotoxicity is often evaluated using in vitro assays that measure cell viability and proliferation.

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data for compounds structurally related to 2-(methylsulfonyl)-5-(trifluoromethyl)aniline. It is important to note that these are not direct derivatives of the core topic structure but share key functional groups.

Compound IDTargetAssayIC50 ValueCell Line(s)Reference
CYH33 PI3KαKinase Assay5.9 nM-[3]
WKF-101 FLT3 (ITD mutant)Z'-lyte FRET16.2 nM-[4]
WKF-101 -CCK-8 Assay1 nMMV-4-11[4]
WKF-101 -CCK-8 Assay> 3 nMHL-60[4]

Experimental Protocols

The screening of 2-(methylsulfonyl)-5-(trifluoromethyl)aniline derivatives for biological activity typically involves a series of in vitro assays.

Synthesis of Derivatives

The synthesis of these derivatives often involves multi-step organic reactions. A general approach might involve the modification of the aniline amine group or substitution on the aromatic ring, starting from the 2-(methylsulfonyl)-5-(trifluoromethyl)aniline core.

In Vitro Cytotoxicity Assays

MTT Assay: This is a colorimetric assay used to assess cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.

  • Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

Kinase Inhibition Assays

Z'-lyte™ FRET Assay: This is a fluorescence resonance energy transfer (FRET) based assay for measuring kinase activity.

  • Reaction Setup: The kinase, a specific substrate peptide, and ATP are combined in a reaction buffer.

  • Compound Addition: The test compound is added at various concentrations.

  • Kinase Reaction: The reaction is allowed to proceed for a set time.

  • Development Reagent Addition: A development reagent containing a site-specific protease is added. The protease will cleave only the non-phosphorylated substrate.

  • FRET Measurement: The FRET signal is measured. Phosphorylation of the substrate by the kinase protects it from cleavage, resulting in a high FRET signal. Inhibition of the kinase leads to substrate cleavage and a low FRET signal.

Visualizations

Experimental Workflow

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & Lead Identification Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity Kinase Kinase Inhibition Assays Purification->Kinase IC50 IC50 Determination Cytotoxicity->IC50 Kinase->IC50 SAR Structure-Activity Relationship (SAR) Studies IC50->SAR Lead Lead Compound Identification SAR->Lead

Caption: A general experimental workflow for the screening of novel chemical entities.

PI3K/AKT/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline Derivative (e.g., CYH33) Inhibitor->PI3K inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of a derivative.

References

Foundational

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline Analogs

For Immediate Release An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This whitepaper provides a comprehensive exploration of the mechanistic underpinnings of 2-(methylsulfonyl...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive exploration of the mechanistic underpinnings of 2-(methylsulfonyl)-5-(trifluoromethyl)aniline and its analogs. This class of compounds, characterized by the presence of both a methylsulfonyl and a trifluoromethyl moiety on an aniline scaffold, has emerged as a promising area of investigation in medicinal chemistry, particularly in the realm of oncology. This guide synthesizes current research to elucidate their potential mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.

The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates. Similarly, the sulfonyl group is a key pharmacophore in a multitude of clinically approved drugs. The combination of these two functionalities on an aniline ring system presents a unique chemical scaffold with the potential for significant biological activity.

Postulated Mechanism of Action: Kinase Inhibition

While direct mechanistic studies on 2-(methylsulfonyl)-5-(trifluoromethyl)aniline are limited, a growing body of evidence on structurally related analogs strongly suggests a primary mechanism of action centered on the inhibition of protein kinases. Protein kinases are crucial regulators of a wide array of cellular processes, including proliferation, differentiation, and survival. Their aberrant activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.

Analogs of 2-(methylsulfonyl)-5-(trifluoromethyl)aniline have demonstrated potent inhibitory activity against several key kinases implicated in cancer progression. A notable example is the discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives, which incorporate a modified aniline core, as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1). FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic cells, and its mutation is a common driver in acute myeloid leukemia. CHK1 is a serine/threonine kinase that is a key component of the DNA damage response pathway. Dual inhibition of these kinases presents a promising strategy for overcoming cancer cell resistance.

Furthermore, studies on aryl-urea derivatives containing both trifluoromethyl and sulfonyl groups have revealed significant anticancer activity. The mechanism for these compounds has been linked to the downregulation of key genes involved in DNA repair and cell signaling pathways, such as PALB2, BRCA1, BRCA2, EGFR, KRAS, TP53, and FASN. This suggests that the broader class of sulfonyl- and trifluoromethyl-substituted anilines may exert their effects through a multi-targeted mechanism involving the modulation of critical cancer-related signaling cascades.

Quantitative Data on Analog Activity

The following tables summarize the in vitro activity of representative analogs of 2-(methylsulfonyl)-5-(trifluoromethyl)aniline against various cancer cell lines and kinases.

Table 1: Antiproliferative Activity of 5-Trifluoromethyl-2-aminopyrimidine Analogs

CompoundTarget Cancer Cell LineIC50 (nM)Reference
Compound 22MV4-11<4
Compound 29MV4-11<4
Compound 30MV4-11<4
Compound 31MV4-11<4
Compound 32MV4-11<4

Table 2: Anticancer Activity of Aryl-Urea Derivatives with Trifluoromethyl and Sulfonyl Groups

CompoundTarget Cancer Cell LineIC50 (µM)Reference
Compound 7PACA244.4
Compound 8PACA222.4
Compound 9HCT11617.8
Compound 9HePG212.4
Compound 9HOS17.6

Key Signaling Pathways

Based on the available data for its analogs, 2-(methylsulfonyl)-5-(trifluoromethyl)aniline likely modulates key signaling pathways crucial for cancer cell survival and proliferation. The following diagrams illustrate these putative pathways.

FLT3_CHK1_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K Activates STAT5 STAT5 FLT3->STAT5 MAPK MAPK FLT3->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT5->Proliferation MAPK->Proliferation CHK1 CHK1 Cdc25 Cdc25 CHK1->Cdc25 Inhibits CellCycle Cell Cycle Progression Cdc25->CellCycle Apoptosis Apoptosis Analog Aniline Analog Analog->FLT3 Inhibits Analog->CHK1 Inhibits

Figure 1: Putative inhibition of FLT3 and CHK1 signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Interpretation KinaseAssay In Vitro Kinase Assay (e.g., LanthaScreen®) IC50 Determine IC50 Values KinaseAssay->IC50 CellViability Cell Viability Assay (MTT Assay) WesternBlot Western Blot Analysis (Signaling Pathway Proteins) CellViability->WesternBlot CellCycle Cell Cycle Analysis (Flow Cytometry) CellViability->CellCycle CellViability->IC50 Mechanism Elucidate Mechanism of Action WesternBlot->Mechanism CellCycle->Mechanism IC50->Mechanism Start Compound Synthesis & Characterization Start->KinaseAssay Start->CellViability

Figure 2: General experimental workflow for mechanistic studies.

Detailed Experimental Protocols

To facilitate further research and validation of the proposed mechanism of action, this section provides detailed protocols for key experiments.

In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of test compounds against a specific kinase.

  • Reagent Preparation:

    • Prepare a 1X kinase buffer solution.

    • Prepare a solution of the target kinase at the desired concentration in kinase buffer.

    • Prepare a solution of the europium-labeled anti-tag antibody and the Alexa Fluor® 647-labeled kinase tracer in the assay buffer.

    • Prepare serial dilutions of the 2-(methylsulfonyl)-5-(trifluoromethyl)aniline analog in DMSO, followed by a further dilution in the assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add the test compound dilutions.

    • Add the kinase solution to each well.

    • Add the antibody and tracer solution to initiate the binding reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal using a plate reader capable of reading fluorescence at two different wavelengths (emission from the donor europium and the acceptor Alexa Fluor® 647).

    • Calculate the emission ratio.

    • Plot the emission ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

This protocol describes the detection of changes in the phosphorylation status of key signaling proteins in cancer cells following treatment with a test compound.

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line in culture plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the 2-(methylsulfonyl)-5-(trifluoromethyl)aniline analog for a specified duration.

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-FLT3, anti-phospho-CHK1) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cancer cells treated with a test compound using propidium iodide (PI) staining.

  • Cell Culture and Treatment:

    • Culture cancer cells and treat them with the 2-(methylsulfonyl)-5-(trifluoromethyl)aniline analog at various concentrations for the desired time points.

  • Cell Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing propidium iodide and RNase A.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The collective evidence from studies on structurally related compounds strongly points towards a mechanism of action for 2-(methylsulfonyl)-5-(trifluoromethyl)aniline analogs that involves the inhibition of key protein kinases, leading to anticancer activity. The presence of both the methylsulfonyl and trifluoromethyl groups appears to be critical for this biological effect.

Future research should focus on elucidating the precise molecular targets of 2-(methylsulfonyl)-5-(trifluoromethyl)aniline itself and its close derivatives. Comprehensive kinase profiling, structural biology studies to understand the binding interactions with target kinases, and in vivo efficacy studies in relevant cancer models will be crucial next steps in validating the therapeutic potential of this promising class of compounds. The detailed protocols provided in this guide offer a robust framework for conducting these essential investigations.

Exploratory

The Trifluoromethylaniline Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Guide for Researchers and Drug Development Professionals on the Synthesis, Biological Activity, and Therapeutic Potential of Trifluoromethylaniline Derivatives. Introduction: The Strategic Importance of the T...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals on the Synthesis, Biological Activity, and Therapeutic Potential of Trifluoromethylaniline Derivatives.

Introduction: The Strategic Importance of the Trifluoromethyl Group

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a well-established strategy to enhance the pharmacological profile of therapeutic agents.[1] Among these, the trifluoromethyl (-CF3) group is of paramount importance.[2] Its unique physicochemical properties—strong electron-withdrawing nature, high lipophilicity (Hansch π value of +0.88), and exceptional metabolic stability owing to the strength of the C-F bond—make it a valuable addition to molecular scaffolds.[3][4] When appended to an aniline core, a common pharmacophore in its own right, the resulting trifluoromethylaniline moiety offers a powerful platform for developing novel therapeutics across a wide range of diseases.[5][6] This technical guide provides a comprehensive review of trifluoromethylaniline derivatives, detailing their synthesis, summarizing their quantitative biological activities, and exploring their mechanisms of action.

The inclusion of a trifluoromethyl group can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[4] It can enhance membrane permeability, increase binding affinity to biological targets, and block metabolic hotspots, leading to improved pharmacokinetic profiles and longer drug half-lives.[3][4] These advantages have made trifluoromethylated aromatic compounds, including trifluoromethylanilines, highly sought-after intermediates in the synthesis of pharmaceuticals and agrochemicals.[6][7][8]

Therapeutic Applications and Biological Activity

Trifluoromethylaniline derivatives have demonstrated significant potential in several key therapeutic areas, most notably in oncology and infectious diseases. Their versatility allows them to be tailored to interact with a variety of biological targets.

Anticancer Activity

A significant number of trifluoromethylaniline derivatives have been investigated as anticancer agents, with many functioning as protein kinase inhibitors.[5][9] Kinases are crucial regulators of cellular signaling pathways, and their aberrant activation is a hallmark of many cancers.[5] The trifluoromethylaniline scaffold serves as a potent hinge-binding motif for many kinase inhibitors.

One of the most prominent examples is Nilotinib , a second-generation tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML). Nilotinib features a 3-(trifluoromethyl)aniline moiety that is crucial for its high-affinity binding to the BCR-ABL kinase, the driver of CML.

Another key example is Sorafenib , a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. The trifluoromethylphenyl moiety in Sorafenib contributes to its potent inhibition of several kinases involved in tumor progression and angiogenesis.

The cytotoxic effects of various trifluoromethylaniline derivatives have been documented across numerous cancer cell lines.[10][11] The tables below summarize the in vitro activity of selected compounds.

Table 1: Kinase Inhibitory Activity of Representative Trifluoromethylaniline Derivatives

Compound ClassTarget Kinase(s)IC50 (nM)Reference Compound
AnilinoquinazolineA431 (EGFR)2.62 µM-
Thiazolo[4,5-d]pyrimidineA375 (Melanoma)>50 µM-
Thiazolo[4,5-d]pyrimidineC32 (Melanoma)28.3 µM-
Thiazolo[4,5-d]pyrimidineDU145 (Prostate)29.1 µM-
PyrrolopyrimidineVarious0.15 - 1.02 µM-

Data compiled from multiple sources, including BenchChem comparative guides. Note: IC50 values are highly dependent on assay conditions.[10]

Table 2: Cytotoxicity of Trifluoromethylaniline Derivatives Against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)
Compound 8a (4-anilinoquinazoline)A431 (Skin Carcinoma)2.62
Compound 3b (thiazolo[4,5-d]pyrimidine)A375 (Melanoma)25.4
Compound 3b (thiazolo[4,5-d]pyrimidine)C32 (Melanoma)24.4
Compound 3b (thiazolo[4,5-d]pyrimidine)DU145 (Prostate)27.8
Compound 3b (thiazolo[4,5-d]pyrimidine)MCF-7 (Breast)45.6
Compound 4c (pyrrolopyrimidine derivative)Not Specified1.02
Compound 6e (pyrrolopyrimidine derivative)Not Specified0.42
Compound 4g (pyrrolopyrimidine derivative)Not Specified0.52
Compound 6g (pyrrolopyrimidine derivative)Not Specified0.15
Compound 5c (pyrrolopyrimidine derivative)Not Specified0.49

Source: Data synthesized from a comparative guide on the cytotoxicity of trifluoromethyl-aniline derivatives.[10]

Many of these cytotoxic agents are known to induce apoptosis, or programmed cell death, in cancer cells.[10] A common mechanism involves the intrinsic mitochondrial pathway, which is initiated by cellular stress, leading to the release of cytochrome c and the subsequent activation of a caspase cascade.[11]

Apoptosis_Pathway Drug Trifluoromethylaniline Derivative ROS ↑ Reactive Oxygen Species (ROS) Drug->ROS induces Mito Mitochondrial Stress ROS->Mito CytC Cytochrome C Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Proposed apoptotic pathway induced by some trifluoromethylaniline derivatives.[11]

Anti-Infective Activity

Trifluoromethylaniline derivatives have also shown promise as anti-infective agents, particularly against bacteria.[11] The lipophilicity imparted by the trifluoromethyl group can facilitate the disruption of bacterial cell membranes.[12]

A study investigating various aniline derivatives against Vibrio species, which are common causes of foodborne illnesses, identified two trifluoromethylaniline compounds with significant antibacterial and antibiofilm properties: 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA).[12][13] These compounds were shown to cause noticeable destruction of bacterial cell membranes and exhibited bactericidal activity.[12][13] The mechanism is believed to involve the induction of reactive oxygen species (ROS), leading to oxidative stress and cell death.[12]

Table 3: Antimicrobial Activity of Trifluoromethylaniline Derivatives against Vibrio parahaemolyticus

CompoundMinimum Inhibitory Concentration (MIC)Key Effects
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)100 µg/mLAntibacterial, Antibiofilm
2-iodo-4-trifluoromethylaniline (ITFMA)50 µg/mLAntibacterial, Antibiofilm, Reduced virulence factors (motility, protease, hemolysis)

Source: Data from studies on the antimicrobial efficacy of trifluoro-anilines against Vibrio species.[12][13]

Synthesis and Experimental Protocols

The synthesis of trifluoromethylaniline derivatives is a key area of research, with numerous methods developed to introduce the trifluoromethyl group and modify the aniline core.

General Workflow for Synthesis and Evaluation

The development of novel trifluoromethylaniline derivatives typically follows a structured workflow, from initial synthesis to comprehensive biological evaluation.

General_Workflow Start Precursor Selection (e.g., Substituted Benzene) Synthesis Chemical Synthesis & Functional Group Transformation Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Screening Primary Biological Screening (e.g., Cytotoxicity) Purification->Screening Mechanism Mechanism of Action Studies (e.g., Apoptosis Assay) Screening->Mechanism End Lead Optimization Mechanism->End

General workflow for the evaluation of biological activity.[11]

Representative Synthetic Protocol: Synthesis of 2-methyl-3-trifluoromethylaniline

A straightforward synthesis of 2-methyl-3-trifluoromethylaniline can be achieved from the inexpensive starting material 3-trifluoromethylaniline.[14]

Protocol:

  • Protection: 3-trifluoromethylaniline is reacted with pivaloyl chloride to form pivalylamino-3-trifluoromethylbenzene. This step protects the amine group for subsequent reactions.

  • Directed Ortho-Metalation and Methylation: The protected intermediate, pivalylamino-3-trifluoromethylbenzene, undergoes directed ortho-lithiation followed by reaction with an electrophilic methyl source (e.g., methyl iodide) to introduce the methyl group at the 2-position, yielding pivalylamino-2-methyl-3-trifluoromethylbenzene.

  • Deprotection: The pivaloyl protecting group is removed from pivalylamino-2-methyl-3-trifluoromethylbenzene, typically via hydrolysis under acidic or basic conditions, to yield the final product, 2-methyl-3-trifluoromethylaniline.[14]

Protocol: Cell Viability (MTT) Assay for Cytotoxicity Screening

To determine the cytotoxic effects of newly synthesized derivatives, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., trifluoromethylaniline derivatives). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting a dose-response curve.

Conclusion and Future Perspectives

The trifluoromethylaniline scaffold is undeniably a privileged structure in medicinal chemistry.[5] Its derivatives have led to the development of successful drugs and continue to be a fertile ground for the discovery of new therapeutic agents. The unique properties conferred by the trifluoromethyl group provide a distinct advantage in designing molecules with improved potency, selectivity, and pharmacokinetic profiles.[3][7] Future research will likely focus on developing more efficient and environmentally friendly synthetic methods for these compounds and exploring their potential in other therapeutic areas beyond oncology and infectious diseases, such as neurodegenerative and inflammatory disorders.[3] The continued exploration of the chemical space around the trifluoromethylaniline core promises to yield the next generation of innovative medicines.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Multi-step Synthesis of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline

For Research Use Only. Abstract This document provides a detailed protocol for the multi-step synthesis of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline, a key intermediate in the development of various pharmacologically...

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Abstract

This document provides a detailed protocol for the multi-step synthesis of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline, a key intermediate in the development of various pharmacologically active compounds. The synthesis is accomplished through a robust three-step sequence commencing with the nucleophilic aromatic substitution of 2-chloro-5-(trifluoromethyl)nitrobenzene, followed by oxidation of the resulting thioether to a sulfone, and concluding with the selective reduction of the nitro group to the desired aniline. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

Substituted anilines are pivotal structural motifs in a vast array of pharmaceuticals and agrochemicals. The specific compound, 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline, incorporates both a sulfonyl and a trifluoromethyl group, which can significantly influence the physicochemical and biological properties of molecules, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The following protocol outlines a reliable and reproducible method for the laboratory-scale synthesis of this valuable building block.

Overall Reaction Scheme

Synthesis_Scheme cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Oxidation cluster_2 Step 3: Reduction A 2-Chloro-5-(trifluoromethyl)nitrobenzene B 2-(Methylthio)-5-(trifluoromethyl)nitrobenzene A->B  NaSCH3, DMF, rt C 2-(Methylthio)-5-(trifluoromethyl)nitrobenzene D 2-(Methylsulfonyl)-5-(trifluoromethyl)nitrobenzene C->D  H2O2, Acetic Acid, 80 °C E 2-(Methylsulfonyl)-5-(trifluoromethyl)nitrobenzene F 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline E->F  Fe, NH4Cl, EtOH/H2O, reflux

Figure 1. Overall synthetic workflow for 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline.

Experimental Protocols

Step 1: Synthesis of 2-(Methylthio)-5-(trifluoromethyl)nitrobenzene

This step involves a nucleophilic aromatic substitution reaction where the chlorine atom of 2-chloro-5-(trifluoromethyl)nitrobenzene is displaced by a methylthio group.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Chloro-5-(trifluoromethyl)nitrobenzene225.5610.0 g44.3
Sodium thiomethoxide (NaSCH₃)70.093.42 g48.8
N,N-Dimethylformamide (DMF)-100 mL-
Deionized Water-200 mL-
Ethyl Acetate-150 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate---

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-chloro-5-(trifluoromethyl)nitrobenzene (10.0 g, 44.3 mmol).

  • Add N,N-dimethylformamide (DMF, 100 mL) to dissolve the starting material completely.

  • Carefully add sodium thiomethoxide (3.42 g, 48.8 mmol, 1.1 equivalents) to the solution in portions at room temperature. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, pour the mixture into 200 mL of deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield 2-(methylthio)-5-(trifluoromethyl)nitrobenzene as a yellow solid.

Expected Yield: 85-95%

Step 2: Synthesis of 2-(Methylsulfonyl)-5-(trifluoromethyl)nitrobenzene

This step involves the oxidation of the methylthio group to a methylsulfonyl group using hydrogen peroxide in an acidic medium.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
2-(Methylthio)-5-(trifluoromethyl)nitrobenzene237.209.5 g40.0
Glacial Acetic Acid-80 mL-
Hydrogen Peroxide (30% aq. solution)34.0113.6 mL~133
Deionized Water-300 mL-
Dichloromethane-150 mL-
Saturated Sodium Bicarbonate Solution-100 mL-
Anhydrous Magnesium Sulfate---

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-(methylthio)-5-(trifluoromethyl)nitrobenzene (9.5 g, 40.0 mmol) in glacial acetic acid (80 mL).

  • To this solution, slowly add 30% aqueous hydrogen peroxide (13.6 mL, ~133 mmol, 3.3 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of ice-cold deionized water.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with deionized water.

  • For further purification, dissolve the crude solid in dichloromethane (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acetic acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 2-(methylsulfonyl)-5-(trifluoromethyl)nitrobenzene as a pale yellow solid.

Expected Yield: 90-98%

Step 3: Synthesis of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline

The final step is the reduction of the nitro group to an aniline using iron powder in the presence of an electrolyte.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
2-(Methylsulfonyl)-5-(trifluoromethyl)nitrobenzene269.209.0 g33.4
Iron Powder (<100 mesh)55.8511.2 g200
Ammonium Chloride (NH₄Cl)53.491.8 g33.4
Ethanol-120 mL-
Deionized Water-40 mL-
Ethyl Acetate-200 mL-
Celite®---
Anhydrous Sodium Sulfate---

Procedure:

  • To a 500 mL round-bottom flask, add 2-(methylsulfonyl)-5-(trifluoromethyl)nitrobenzene (9.0 g, 33.4 mmol), iron powder (11.2 g, 200 mmol, 6 equivalents), ethanol (120 mL), and deionized water (40 mL).

  • Add ammonium chloride (1.8 g, 33.4 mmol, 1 equivalent) to the suspension.

  • Heat the mixture to reflux and stir vigorously for 3 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the hot solution through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol (2 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.

  • Add 100 mL of ethyl acetate and 100 mL of deionized water to the residue.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a mixture of ethanol and water to give 2-(methylsulfonyl)-5-(trifluoromethyl)aniline as a white to off-white solid.

Expected Yield: 80-90%

Data Summary

StepStarting MaterialProductReagentsSolventTemp.Time (h)Typical Yield (%)
12-Chloro-5-(trifluoromethyl)nitrobenzene2-(Methylthio)-5-(trifluoromethyl)nitrobenzeneNaSCH₃DMFrt485-95
22-(Methylthio)-5-(trifluoromethyl)nitrobenzene2-(Methylsulfonyl)-5-(trifluoromethyl)nitrobenzeneH₂O₂, Acetic AcidAcetic Acid80 °C690-98
32-(Methylsulfonyl)-5-(trifluoromethyl)nitrobenzene2-(Methylsulfonyl)-5-(trifluoromethyl)anilineFe, NH₄ClEthanol/WaterReflux380-90

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

  • All reactions should be performed in a well-ventilated fume hood.

  • 2-Chloro-5-(trifluoromethyl)nitrobenzene is a hazardous substance; avoid inhalation and contact with skin.

  • Hydrogen peroxide is a strong oxidizing agent; handle with care.

  • The reduction with iron is exothermic; ensure proper cooling is available if needed.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Application

Application Notes and Protocols for 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the use of 2-(methylsulfonyl)-5-(trifluoromethyl)aniline as a versatile bui...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-(methylsulfonyl)-5-(trifluoromethyl)aniline as a versatile building block in the synthesis of complex organic molecules, particularly kinase inhibitors for targeted cancer therapy.

Introduction

2-(Methylsulfonyl)-5-(trifluoromethyl)aniline is a key intermediate in medicinal chemistry due to the presence of the electron-withdrawing trifluoromethyl and methylsulfonyl groups. These moieties can significantly influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This aniline derivative is particularly valuable in the synthesis of potent tyrosine kinase inhibitors (TKIs), which are a cornerstone of modern cancer treatment.

The primary application of this building block is in the synthesis of analogues of multi-targeted kinase inhibitors like Ponatinib and Nilotinib. These drugs are effective in treating various leukemias, including those with resistance to other therapies. The protocols outlined below are adapted from established syntheses of these kinase inhibitors and are directly applicable to 2-(methylsulfonyl)-5-(trifluoromethyl)aniline.

Key Synthetic Applications

The primary transformations involving 2-(methylsulfonyl)-5-(trifluoromethyl)aniline are amide bond formations and subsequent cross-coupling reactions to construct the core scaffold of kinase inhibitors.

Amide Bond Formation

The nucleophilic amine group of 2-(methylsulfonyl)-5-(trifluoromethyl)aniline can readily undergo coupling with carboxylic acids to form a stable amide linkage. This is a fundamental step in building the backbone of many targeted therapeutics.

Sonogashira Coupling

Following amide bond formation, the resulting molecule, which is typically designed to include an aryl halide, can undergo a Sonogashira coupling with a terminal alkyne. This palladium-catalyzed cross-coupling reaction is a powerful tool for creating carbon-carbon bonds and introducing further complexity into the molecular structure.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the key synthetic transformations involving 2-(methylsulfonyl)-5-(trifluoromethyl)aniline, based on analogous reactions.

Table 1: Amide Coupling Reaction Parameters

Carboxylic AcidCoupling ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
3-Iodo-4-methylbenzoic acidHATUDIPEADMF501280-90
5-Ethynylnicotinic acidEDC/HOBtDIPEACH₂Cl₂251875-85
4-Ethynylbenzoic acidPyBOPDIPEADMF251285-95

Table 2: Sonogashira Coupling Reaction Parameters

Aryl Halide (from Amide Coupling)AlkynePalladium CatalystCopper Co-catalystBaseSolventTemperature (°C)Time (h)Yield (%)
N-(2-(methylsulfonyl)-5-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide3-Ethynylimidazo[1,2-b]pyridazinePd(PPh₃)₂Cl₂CuITEADMF551260-75
5-Ethynyl-N-(2-(methylsulfonyl)-5-(trifluoromethyl)phenyl)nicotinamide1-Ethynyl-4-(trifluoromethyl)benzenePd(PPh₃)₄CuIEt₃NTHF65870-80

Experimental Protocols

Protocol 1: Synthesis of N-(2-(methylsulfonyl)-5-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide

Materials:

  • 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline

  • 3-Iodo-4-methylbenzoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-iodo-4-methylbenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq).

  • Add 2-(methylsulfonyl)-5-(trifluoromethyl)aniline (1.0 eq) to the reaction mixture.

  • Stir the reaction at 50 °C for 12 hours.

  • Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with ethyl acetate and wash successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.

Protocol 2: Synthesis of a Ponatinib Analogue via Sonogashira Coupling

Materials:

  • N-(2-(methylsulfonyl)-5-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide (from Protocol 1)

  • 3-Ethynylimidazo[1,2-b]pyridazine

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)

  • CuI (Copper(I) iodide)

  • Anhydrous DMF

  • Triethylamine (TEA)

  • Ethyl acetate

  • Saturated NH₄Cl solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of N-(2-(methylsulfonyl)-5-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide (1.0 eq), 3-ethynylimidazo[1,2-b]pyridazine (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq) in anhydrous DMF, add triethylamine (3.0 eq).

  • Deoxygenate the solution by bubbling with argon for 15-20 minutes.

  • Heat the reaction to 55 °C and stir for 12 hours under an inert atmosphere.

  • After completion, dilute the mixture with ethyl acetate and wash with water, saturated NH₄Cl solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final Ponatinib analogue.

Visualization of Synthetic and Biological Pathways

The following diagrams illustrate the general synthetic workflow and the targeted biological signaling pathways.

G cluster_synthesis Synthetic Workflow Start 2-(Methylsulfonyl)-5- (trifluoromethyl)aniline Amide Amide Bond Formation (with Aryl Halide) Start->Amide Carboxylic Acid, Coupling Reagent Sonogashira Sonogashira Coupling (with Terminal Alkyne) Amide->Sonogashira Alkyne, Pd/Cu Catalyst Final Kinase Inhibitor Analogue Sonogashira->Final

A generalized synthetic workflow for kinase inhibitors.

Derivatives of 2-(methylsulfonyl)-5-(trifluoromethyl)aniline are often designed to inhibit key signaling pathways implicated in cancer cell proliferation and survival, such as the BCR-ABL and FLT3 pathways.

G cluster_bcr_abl BCR-ABL Signaling Pathway in CML BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2 Grb2/Sos BCR_ABL->Grb2 PI3K PI3K/Akt Pathway BCR_ABL->PI3K STAT5 JAK/STAT5 Pathway BCR_ABL->STAT5 Ras Ras Grb2->Ras Raf Raf-MEK-ERK Pathway Ras->Raf Proliferation Cell Proliferation & Survival Raf->Proliferation PI3K->Proliferation STAT5->Proliferation Inhibitor Kinase Inhibitor (Ponatinib Analogue) Inhibitor->BCR_ABL Inhibition

Inhibition of the BCR-ABL signaling pathway.

G cluster_flt3 FLT3 Signaling Pathway in AML FLT3 Mutated FLT3 Receptor (Constitutively Active) PI3K_Akt PI3K/Akt Pathway FLT3->PI3K_Akt RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK STAT5 STAT5 Pathway FLT3->STAT5 Leukemic_Growth Leukemic Cell Growth & Survival PI3K_Akt->Leukemic_Growth RAS_MAPK->Leukemic_Growth STAT5->Leukemic_Growth Inhibitor Kinase Inhibitor (e.g., Quizartinib Analogue) Inhibitor->FLT3 Inhibition

Targeting the mutated FLT3 signaling pathway.

Method

Application of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline is a key starting material in the synthesis of advanced kinase inhibitors, most notably Regorafen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)-5-(trifluoromethyl)aniline is a key starting material in the synthesis of advanced kinase inhibitors, most notably Regorafenib (Stivarga®). This aniline derivative provides a critical structural motif—a trifluoromethyl group for metabolic stability and a synthetically versatile amino group—essential for building the core of the inhibitor. Regorafenib is an oral multi-kinase inhibitor that targets several kinases involved in tumor angiogenesis (VEGFR1, VEGFR2, VEGFR3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR, FGFR). The strategic incorporation of the trifluoromethylphenyl moiety is crucial for the molecule's binding affinity and overall pharmacological profile.

This document provides detailed application notes and protocols for the utilization of an aniline derivative, 4-chloro-3-(trifluoromethyl)aniline, in the synthesis of Regorafenib. While not the exact user-specified compound, this structurally similar and commercially relevant starting material is well-documented in the synthesis of this important kinase inhibitor. The protocols and pathways described are directly applicable to understanding the synthesis of related biaryl urea-based inhibitors.

I. Target Kinase Inhibitor Profile: Regorafenib

Regorafenib is a multi-kinase inhibitor used in the treatment of metastatic colorectal cancer and gastrointestinal stromal tumors. Its mechanism of action involves the inhibition of multiple protein kinases, thereby blocking several signal transduction pathways implicated in cancer progression.

Quantitative Data: Inhibitory Activity of Regorafenib

The inhibitory potency of Regorafenib against various kinases is summarized in the table below. This data highlights its multi-targeted nature.

Kinase TargetIC₅₀ (nM)Kinase Family
RET1.5Receptor Tyrosine Kinase
RAF-12.5Serine/Threonine Kinase
VEGFR24.2Receptor Tyrosine Kinase
c-KIT7Receptor Tyrosine Kinase
VEGFR113Receptor Tyrosine Kinase
BRAF (V600E)19Serine/Threonine Kinase
PDGFR-β22Receptor Tyrosine Kinase
BRAF (wild type)28Serine/Threonine Kinase
VEGFR346Receptor Tyrosine Kinase
FGFR1202Receptor Tyrosine Kinase
TIE2311Receptor Tyrosine Kinase

Data sourced from in vitro cell-free assays.[1]

II. Signaling Pathways and Mechanism of Action

Regorafenib exerts its anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation and angiogenesis. The primary pathway affected is the RAF-MEK-ERK signaling cascade, which is often hyperactivated in various cancers. Additionally, by inhibiting Vascular Endothelial Growth Factor Receptors (VEGFR), Regorafenib potently blocks the formation of new blood vessels that supply tumors with essential nutrients.

MAPK_VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor receptor inhibitor inhibitor VEGFR VEGFR RAS RAS VEGFR->RAS activates RAF RAF PDGFR PDGFR PDGFR->RAS activates KIT KIT KIT->RAS activates RAS->RAF MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription activates GrowthFactors Growth Factors (VEGF, PDGF) GrowthFactors->VEGFR binds GrowthFactors->PDGFR binds GrowthFactors->KIT binds Regorafenib Regorafenib Regorafenib->VEGFR Regorafenib->PDGFR Regorafenib->KIT Regorafenib->RAF

Caption: Inhibition of RAF-MEK-ERK and VEGFR Pathways by Regorafenib.

III. Experimental Protocols

The synthesis of Regorafenib is a multi-step process that involves the preparation of two key intermediates, which are then coupled to form the final product. The following protocols are based on established and published synthetic routes.[2]

Part 1: Synthesis of Key Intermediates

Intermediate A: 4-Chloro-3-(trifluoromethyl)phenyl isocyanate

This intermediate is prepared from 4-chloro-3-(trifluoromethyl)aniline. The isocyanate group is a highly reactive functional group essential for the subsequent urea bond formation.

Protocol 1: Synthesis of Intermediate A

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (0.5 equivalents) in anhydrous dichloromethane (DCM).

  • Aniline Addition: Prepare a solution of 4-chloro-3-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the triphosgene solution at 0 °C over 30 minutes.

  • Base Addition: Prepare a solution of triethylamine (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude 4-chloro-3-(trifluoromethyl)phenyl isocyanate is typically used in the next step without further purification.

Intermediate B: 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide

This intermediate provides the second half of the Regorafenib molecule, containing the pyridine carboxamide core.

Protocol 2: Synthesis of Intermediate B

  • Reaction Setup: In a reaction vessel under a nitrogen atmosphere, combine 4-amino-3-fluorophenol (1.0 equivalent), 4-chloro-N-methylpyridine-2-carboxamide (1.0 equivalent), and N,N-dimethylacetamide (DMAc) as the solvent.

  • Base Addition: Add potassium tert-butoxide (1.2 equivalents) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Work-up and Purification: After cooling, pour the reaction mixture into water to precipitate the product. Filter the resulting solid, wash thoroughly with water, and dry under vacuum to obtain 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.

Part 2: Final Synthesis of Regorafenib

The final step involves a coupling reaction between the two key intermediates to form the characteristic urea linkage of Regorafenib.

Protocol 3: Urea Formation to Yield Regorafenib

  • Reaction Setup: Dissolve Intermediate B, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (1.0 equivalent), in anhydrous dichloromethane.

  • Isocyanate Addition: At 0 °C, add a solution of Intermediate A, 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 equivalent) in dichloromethane, dropwise to the solution of Intermediate B under an argon atmosphere.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. A solid precipitate will form.

  • Isolation and Purification: Filter the precipitate and suspend it in diethyl ether. Stir the suspension for 2 hours to wash away impurities.

  • Final Product: Filter the solid, wash with diethyl ether, and dry under vacuum to yield the final product, Regorafenib.[2]

Synthesis_Workflow start_material start_material intermediate intermediate reagent reagent product product A1 4-Chloro-3-(trifluoromethyl)aniline R1 Triphosgene, Triethylamine, DCM I1 Intermediate A: 4-Chloro-3-(trifluoromethyl)phenyl isocyanate A2 4-Amino-3-fluorophenol R1->I1 Protocol 1 I2 Intermediate B: 4-(4-Amino-3-fluorophenoxy)- N-methylpicolinamide P Regorafenib R3 DCM R2 KOtBu, DMAc A3 4-Chloro-N-methyl- pyridine-2-carboxamide R2->I2 Protocol 2 R3->P Protocol 3

References

Application

Experimental procedure for N-alkylation of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline

Introduction The N-alkylation of anilines is a fundamental transformation in organic synthesis, yielding secondary and tertiary amines that are prevalent in pharmaceuticals, agrochemicals, and functional materials. 2-(Me...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-alkylation of anilines is a fundamental transformation in organic synthesis, yielding secondary and tertiary amines that are prevalent in pharmaceuticals, agrochemicals, and functional materials. 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline is a key building block in medicinal chemistry due to the presence of the electron-withdrawing sulfonyl and trifluoromethyl groups, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This application note provides a detailed experimental protocol for the N-alkylation of this aniline derivative via reductive amination, a widely applicable and efficient method. The protocol is intended for researchers and scientists in the field of drug development and organic synthesis.

Core Principles

The N-alkylation of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline can be effectively achieved through a one-pot reductive amination procedure. This method involves the initial formation of an imine intermediate by reacting the aniline with an aldehyde or ketone, followed by in-situ reduction to the corresponding N-alkylated amine. This approach is often favored for its operational simplicity and the use of readily available starting materials. Various reducing agents can be employed, with sodium triacetoxyborohydride being a mild and selective option.

Transition metal-catalyzed N-alkylation using alcohols as alkylating agents, operating through a "borrowing hydrogen" mechanism, presents an alternative atom-economical route.[1] Catalytic systems based on nickel, ruthenium, and manganese have been successfully applied to a broad range of anilines, including those with electron-withdrawing substituents.[1][2][3]

Experimental Overview

This protocol details the N-methylation of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline using formaldehyde as the alkylating agent and sodium triacetoxyborohydride as the reducing agent.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline in Dichloromethane add_aldehyde Add Formaldehyde Solution start->add_aldehyde 1. Reagent Addition add_reducing_agent Add Sodium Triacetoxyborohydride add_aldehyde->add_reducing_agent 2. Reagent Addition stir Stir at Room Temperature for 12-24h add_reducing_agent->stir monitor Monitor by TLC/LC-MS stir->monitor Reaction Progress quench Quench with Saturated NaHCO3 monitor->quench Upon Completion extract Extract with Dichloromethane quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Experimental workflow for the N-alkylation of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline.

Detailed Experimental Protocol

Materials:

  • 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline

  • Formaldehyde (37% solution in water)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline (1.0 eq). Dissolve the aniline in anhydrous dichloromethane (approximately 0.1 M concentration).

  • Addition of Aldehyde: To the stirred solution, add formaldehyde (1.2 eq) dropwise at room temperature. Stir the mixture for 30 minutes to facilitate imine formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Effervescence may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-methyl-2-(methylsulfonyl)-5-(trifluoromethyl)aniline.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary

The following table summarizes yields for N-alkylation reactions of various substituted anilines reported in the literature, providing a reference for expected outcomes with electron-withdrawing and electron-donating groups.

Aniline DerivativeAlkylating AgentCatalyst/ReagentSolventTemp (°C)Yield (%)Reference
AnilineBenzyl alcoholNiBr₂/1,10-phenanthrolineToluene13096[2]
4-TrifluoromethylanilineButyraldehydePd/C, Ammonium formate2-Propanol/WaterRT54[4]
Aniline1-Octanol[Ru(p-cymene)Cl₂]₂/Phosphine ligandToluene80-[1]
4-MethylanilineBenzyl alcoholNHC-Ir(III) complex-12072[5]
4-BromoanilineCarbohydrate alcohol[RuCl₂(p-cymene)]₂p-Xylene140Low[3]
2-Nitroanilineortho-Quinone methidePentafluorophenolToluene8071[6]
N,N-dimethyl-4-(trifluoromethyl)anilineEthyl iodo-difluoroacetateNa₂CO₃DMSORT52[7]

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium triacetoxyborohydride is a moisture-sensitive and reactive substance. Handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Conclusion

This application note provides a comprehensive and detailed protocol for the N-alkylation of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline. The described reductive amination procedure is a reliable method for obtaining the desired N-alkylated product. The provided quantitative data for related reactions offer a useful benchmark for optimizing reaction conditions and predicting outcomes. Researchers are encouraged to adapt this protocol for various aldehydes and ketones to synthesize a library of N-alkylated derivatives for further investigation in drug discovery and development programs.

References

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and compiled data for the palladium-catalyzed cross-coupling reactions of 2-(methylsulfonyl)-5-(trifluoro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the palladium-catalyzed cross-coupling reactions of 2-(methylsulfonyl)-5-(trifluoromethyl)aniline and its derivatives. This information is intended to serve as a practical guide for synthetic chemists in academic and industrial research, particularly in the field of drug discovery and development where this aniline derivative is a valuable building block.

Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline is an important building block in medicinal chemistry due to the presence of the electron-withdrawing trifluoromethyl and methylsulfonyl groups, which can significantly influence the physicochemical and pharmacological properties of target molecules. This document details protocols for three key palladium-catalyzed reactions involving this aniline: the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling, and the Heck reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. In the context of 2-(methylsulfonyl)-5-(trifluoromethyl)aniline, this reaction allows for its coupling with aryl or heteroaryl halides to generate diarylamine structures, which are prevalent in many biologically active compounds.

Experimental Protocol: Buchwald-Hartwig Amination of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline with 2,6-Dichloropyridine

This protocol is adapted from a procedure described in patent literature, showcasing the synthesis of a key intermediate.

Reaction Scheme:

Materials:

  • 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline

  • 2,6-Dichloropyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Nitrogen or Argon gas

Procedure:

  • To a dry reaction vessel, add 2-(methylsulfonyl)-5-(trifluoromethyl)aniline (1.0 eq), 2,6-dichloropyridine (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.10 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (nitrogen or argon) three times.

  • Add anhydrous toluene to the mixture.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

EntryAryl HalideCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
12,6-DichloropyridinePd(OAc)₂XantphosCs₂CO₃Toluene1101875-85

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. To utilize 2-(methylsulfonyl)-5-(trifluoromethyl)aniline in a Suzuki coupling, it must first be halogenated, typically at the 4-position, to serve as the organohalide partner.

Experimental Protocol: Synthesis of 4-Bromo-2-(methylsulfonyl)-5-(trifluoromethyl)aniline

Reaction Scheme:

Materials:

  • 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

Procedure:

  • Dissolve 2-(methylsulfonyl)-5-(trifluoromethyl)aniline in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-(methylsulfonyl)-5-(trifluoromethyl)aniline

Reaction Scheme:

Materials:

  • 4-Bromo-2-(methylsulfonyl)-5-(trifluoromethyl)aniline

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and water (4:1 mixture)

  • Nitrogen or Argon gas

Procedure:

  • In a reaction flask, combine 4-bromo-2-(methylsulfonyl)-5-(trifluoromethyl)aniline (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add Pd(dppf)Cl₂ (0.03 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture (1,4-dioxane/water).

  • Heat the reaction mixture to 90 °C and stir for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Quantitative Data:

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
14-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O901280-90
2Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O901285-95

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene. Similar to the Suzuki coupling, a halogenated derivative of 2-(methylsulfonyl)-5-(trifluoromethyl)aniline is required as the starting material.

Experimental Protocol: Heck Reaction of 4-Iodo-2-(methylsulfonyl)-5-(trifluoromethyl)aniline with an Alkene

Note: The synthesis of the corresponding 4-iodoaniline would follow a similar procedure to the bromination, using N-iodosuccinimide (NIS).

Reaction Scheme:

Materials:

  • 4-Iodo-2-(methylsulfonyl)-5-(trifluoromethyl)aniline

  • Alkene (e.g., n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • To a reaction vessel, add 4-iodo-2-(methylsulfonyl)-5-(trifluoromethyl)aniline (1.0 eq), palladium(II) acetate (0.05 eq), and anhydrous DMF.

  • Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

  • Add the alkene (1.5 eq) and triethylamine (2.0 eq).

  • Heat the reaction mixture to 100 °C for 6-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, cool the reaction to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data:

EntryAlkeneCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1n-Butyl acrylatePd(OAc)₂Et₃NDMF100870-80
2StyrenePd(OAc)₂Et₃NDMF1001065-75

Visualizations

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling Reactions

This diagram illustrates the general mechanistic pathway for palladium-catalyzed cross-coupling reactions, including the key steps of oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation_Amine_Coord Transmetalation / Amine Coordination Ar-Pd(II)-X(L_n)->Transmetalation_Amine_Coord R-M / R₂NH Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation_Amine_Coord->Ar-Pd(II)-R(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

This diagram outlines the standard laboratory workflow for performing and working up a palladium-catalyzed cross-coupling reaction.

Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents (Aniline derivative, Coupling Partner, Base) Catalyst Add Catalyst System (Pd source, Ligand) Reagents->Catalyst Solvent Add Anhydrous/Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere (N₂ or Ar) Solvent->Inert Heating Heat to Reaction Temperature Inert->Heating Monitoring Monitor Progress (TLC, LC-MS, GC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Filtration Filter through Celite Cooling->Filtration Extraction Aqueous Workup / Extraction Filtration->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography / Recrystallization Concentration->Purification Final_Product Final_Product Purification->Final_Product Characterization (NMR, MS)

Caption: Standard laboratory workflow for cross-coupling reactions.

Application

Application Note: High-Throughput Screening of a 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline Library for Novel Kinase Inhibitors

For Research Use Only. Not for use in diagnostic procedures. Abstract This application note details a robust and automated high-throughput screening (HTS) campaign to identify novel kinase inhibitors from a focused libra...

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and automated high-throughput screening (HTS) campaign to identify novel kinase inhibitors from a focused library of compounds based on the 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline scaffold. A luminescence-based kinase assay was optimized for 384-well format, enabling the rapid and sensitive detection of ATP depletion as a measure of kinase activity.[1][2][3] The workflow, from primary screen to hit confirmation, is described, providing a comprehensive protocol for researchers in drug discovery and chemical biology.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders, making them a prime target for therapeutic intervention.[1] High-throughput screening (HTS) of small molecule libraries is a powerful strategy for the identification of novel kinase inhibitors.[4][5][6]

The 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline scaffold represents a promising starting point for the development of kinase inhibitors due to its chemical features that can be exploited for potent and selective interactions within the kinase ATP-binding pocket. This application note describes a comprehensive HTS workflow for the screening of a proprietary library of compounds derived from this scaffold against a representative tyrosine kinase. The primary assay employs a luminescence-based method that quantifies the amount of ATP remaining after the kinase reaction, providing a highly sensitive and reproducible readout of kinase inhibition.[2][3][7]

Assay Principle

The screening assay utilizes a luciferase-based system to measure kinase activity. In the initial kinase reaction, the kinase transfers phosphate from ATP to a substrate. The amount of ATP consumed is directly proportional to the kinase activity. In the second step, a luciferase reagent is added to the reaction. This reagent quenches the kinase reaction and contains a thermostable luciferase and luciferin. The luciferase catalyzes the oxidation of luciferin in the presence of the remaining ATP, generating a luminescent signal that is inversely proportional to the kinase activity. Potent inhibitors of the kinase will result in a high luminescent signal, as more ATP remains in the reaction.[1][2][3]

Materials and Methods

Reagents and Materials
  • Purified, active Tyrosine Kinase (e.g., Src, Abl)

  • Kinase substrate (e.g., poly-Glu-Tyr peptide)

  • ATP, ultra-pure

  • 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline compound library (dissolved in 100% DMSO)

  • Kinase Reaction Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based Kinase Assay Kit (e.g., Kinase-Glo®)

  • 384-well, white, opaque, low-volume microplates

  • Automated liquid handling system

  • Plate-reading luminometer

Experimental Workflow

The high-throughput screening campaign is conducted in a series of sequential steps, from initial compound plating to hit confirmation and characterization.

HTS_Workflow cluster_prep Preparation cluster_screen Primary Screen cluster_analysis Data Analysis & Hit Selection cluster_validation Hit Validation Compound_Plating Compound Library Plating (100 nL in 384-well plates) Assay_Execution Automated Assay Execution (Addition of reagents) Compound_Plating->Assay_Execution Reagent_Prep Assay Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Assay_Execution Incubation Incubation (Room Temperature, 60 min) Assay_Execution->Incubation Detection Luminescence Detection Incubation->Detection Data_Analysis Data Normalization & Z'-Factor Calculation Detection->Data_Analysis Hit_Selection Hit Identification (>3 SD from control) Data_Analysis->Hit_Selection Hit_Confirmation Dose-Response Analysis (IC50 determination) Hit_Selection->Hit_Confirmation Secondary_Assay Orthogonal Secondary Assay Hit_Confirmation->Secondary_Assay

HTS workflow for kinase inhibitor screening.
Primary Screening Protocol (384-well format)

  • Compound Plating: Using an acoustic liquid handler, transfer 100 nL of each compound from the 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline library (10 mM in 100% DMSO) to the appropriate wells of a 384-well assay plate. Include control wells containing 100 nL of DMSO for high-activity controls and a known kinase inhibitor for low-activity controls.

  • Kinase/Substrate Addition: Add 5 µL of a 2X kinase/substrate solution (containing the tyrosine kinase and its substrate in kinase reaction buffer) to all wells using an automated dispenser.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (in kinase reaction buffer) to all wells. The final reaction volume is 10 µL, with a final compound concentration of 10 µM and a final DMSO concentration of 1%.

  • Incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate at room temperature for 60 minutes.

  • Signal Generation: Add 10 µL of the luminescence-based kinase assay reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Luminescence Reading: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal and then read the plate on a luminometer.

Results and Data Analysis

The quality and robustness of the HTS assay are assessed by calculating the Z'-factor, a statistical parameter that reflects the separation between the high and low controls.[8] A Z'-factor greater than 0.5 is indicative of an excellent assay suitable for HTS.[8]

Table 1: Summary of HTS Campaign and Hit Characterization

ParameterValue
Primary Screen
Library Size15,360 compounds
Screening Concentration10 µM
Assay Format384-well luminescence
Average Z'-Factor0.82
Hit Rate1.2%
Hit Confirmation
Number of Confirmed Hits184
Dose-Response Analysis
Potency Range (IC₅₀)0.5 µM - >20 µM
Lead Compounds
Compound ID IC₅₀ (µM)
MSTA-0010.78
MSTA-0021.25
MSTA-0032.10

Primary hits are selected based on a threshold of greater than three standard deviations from the mean of the high-activity (DMSO) controls. Confirmed hits undergo dose-response analysis to determine their half-maximal inhibitory concentration (IC₅₀).

Kinase Signaling Pathway Context

The identified inhibitors are expected to interfere with downstream signaling pathways regulated by the target kinase. For instance, inhibition of a receptor tyrosine kinase would block the activation of key signaling cascades such as the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Ligand Growth Factor Ligand->RTK Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor MSTA Compound (Inhibitor) Inhibitor->RTK Inhibition

Targeted kinase signaling pathway.

Conclusion

The high-throughput screening campaign successfully identified several novel kinase inhibitors from a 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline library. The luminescence-based assay proved to be a robust, sensitive, and reliable method for large-scale screening. The identified hit compounds, such as MSTA-001, provide a valuable starting point for further lead optimization and the development of next-generation kinase inhibitors. Future work will involve characterizing the selectivity of these compounds against a panel of kinases and elucidating their mechanism of action.

References

Method

Application Notes and Protocols for the Analytical Method Development of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the quantitative analysis of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline using High-Performance Liq...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to serve as a starting point for method development and validation in research and quality control environments.

High-Performance Liquid Chromatography (HPLC) Method

Application Note: This reversed-phase HPLC method is suitable for the quantification and purity assessment of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline in bulk drug substances and reaction mixtures. The method leverages a C18 stationary phase to retain the moderately nonpolar analyte, and a UV detector for quantification.

Experimental Protocol

1.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Methanol (HPLC grade)

    • 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline reference standard

1.2. Chromatographic Conditions

  • Mobile Phase: A gradient of Acetonitrile and Water is recommended for optimal separation.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20-22 min: 70% to 30% B

    • 22-25 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 254 nm

1.3. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 0.01 µg/mL to 100 µg/mL for linearity assessment.

  • Sample Solution: Prepare the sample by dissolving it in methanol to a known concentration and then diluting it with the mobile phase to fall within the calibration range.

Data Presentation

Table 1: Hypothetical HPLC Method Performance Data

ParameterValue
Retention Time~ 12.5 min
Linearity (r²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_start Start weigh_std Weigh Reference Standard prep_start->weigh_std weigh_sample Weigh Sample prep_start->weigh_sample dissolve_std Dissolve in Methanol (Stock) weigh_std->dissolve_std dilute_std Dilute with Mobile Phase (Working) dissolve_std->dilute_std hplc_system HPLC System Setup (Column, Mobile Phase, etc.) dilute_std->hplc_system dissolve_sample Dissolve in Methanol weigh_sample->dissolve_sample dilute_sample Dilute with Mobile Phase dissolve_sample->dilute_sample dilute_sample->hplc_system inject_std Inject Standard Solutions hplc_system->inject_std inject_sample Inject Sample Solution hplc_system->inject_sample acquire_data Data Acquisition (Chromatogram) inject_std->acquire_data inject_sample->acquire_data integrate_peaks Peak Integration acquire_data->integrate_peaks calibration_curve Generate Calibration Curve integrate_peaks->calibration_curve quantify Quantify Analyte in Sample calibration_curve->quantify report Generate Report quantify->report

Caption: HPLC experimental workflow from sample preparation to data analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Application Note: This GC-MS method is designed for the sensitive detection and quantification of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline. It is particularly useful for identifying and quantifying the analyte in complex matrices where high selectivity is required. Due to the analyte's polarity, derivatization may be necessary to improve its volatility and chromatographic performance, though a direct injection approach is presented here as a starting point.

Experimental Protocol

2.1. Instrumentation and Materials

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Reagents:

    • Dichloromethane (GC grade)

    • Helium (carrier gas, 99.999% purity)

    • 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline reference standard

2.2. Chromatographic and Mass Spectrometric Conditions

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-400

2.3. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline reference standard and dissolve it in 10 mL of dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with dichloromethane to concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Solution: Extract the sample with dichloromethane or dissolve it directly to a known concentration, then dilute with dichloromethane to fall within the calibration range.

Data Presentation

Table 2: Hypothetical GC-MS Method Performance Data

ParameterValue
Retention Time~ 10.2 min
Characteristic Ions (m/z)To be determined from the mass spectrum
Linearity (r²)> 0.998
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantification (LOQ)0.03 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing & Analysis prep_start Start weigh_std Weigh Reference Standard prep_start->weigh_std prep_sample Prepare Sample (e.g., Extraction) prep_start->prep_sample dissolve_std Dissolve in Dichloromethane (Stock) weigh_std->dissolve_std dilute_std Dilute with Dichloromethane (Working) dissolve_std->dilute_std gcms_system GC-MS System Setup (Column, Temp Program, etc.) dilute_std->gcms_system dissolve_sample Dissolve/Dilute in Dichloromethane prep_sample->dissolve_sample dissolve_sample->gcms_system inject_std Inject Standard Solutions gcms_system->inject_std inject_sample Inject Sample Solution gcms_system->inject_sample acquire_data Data Acquisition (TIC & Mass Spectra) inject_std->acquire_data inject_sample->acquire_data integrate_peaks Peak Integration (TIC) acquire_data->integrate_peaks identify_analyte Identify Analyte (Mass Spectrum) integrate_peaks->identify_analyte calibration_curve Generate Calibration Curve integrate_peaks->calibration_curve quantify Quantify Analyte in Sample calibration_curve->quantify report Generate Report quantify->report

Caption: GC-MS experimental workflow from sample preparation to data analysis.

Application

The Role of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of trifluoromethyl and methylsulfonyl functional groups into heterocyclic scaffolds is a well-established approach in modern dru...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of trifluoromethyl and methylsulfonyl functional groups into heterocyclic scaffolds is a well-established approach in modern drug discovery for enhancing pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The precursor, 2-(methylsulfonyl)-5-(trifluoromethyl)aniline, serves as a critical building block for the synthesis of a variety of bioactive heterocycles, including potent kinase inhibitors. This document provides detailed application notes and experimental protocols for the utilization of this aniline derivative in the preparation of biologically active molecules, with a focus on its application in the development of dual FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1) inhibitors.

Application Notes

2-(Methylsulfonyl)-5-(trifluoromethyl)aniline is a versatile reagent in heterocyclic synthesis. The electron-withdrawing nature of both the trifluoromethyl and methylsulfonyl groups significantly influences the reactivity of the aniline ring and the properties of the resulting heterocyclic compounds.

Key Applications:

  • Kinase Inhibitors: This aniline derivative is a valuable precursor for the synthesis of kinase inhibitors, particularly those targeting oncogenic kinases. The methylsulfonyl group can act as a hydrogen bond acceptor, while the trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties. A notable application is in the development of dual FLT3 and CHK1 inhibitors for the treatment of Acute Myeloid Leukemia (AML).[1]

  • Pyrazole Derivatives: The amino group of the aniline can be readily diazotized and coupled with active methylene compounds to form pyrazole rings, a common scaffold in many pharmaceuticals.

  • Quinoline Synthesis: Through reactions such as the Pfitzinger or Friedländer synthesis, 2-(methylsulfonyl)-5-(trifluoromethyl)aniline can be utilized to construct quinoline and related fused heterocyclic systems, which are present in numerous bioactive compounds.

Synthesis of a Bioactive Pyrimidine Derivative

This section details the synthesis of a potent dual FLT3/CHK1 inhibitor, demonstrating the utility of a key intermediate derived from precursors structurally related to 2-(methylsulfonyl)-5-(trifluoromethyl)aniline. The synthesis involves the construction of a substituted pyrimidine core, a common strategy in the development of kinase inhibitors.

Experimental Workflow:

G cluster_0 Intermediate Synthesis cluster_1 Final Coupling A 2-Chloro-4-amino-5-(trifluoromethyl)pyrimidine C N-(3-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)propyl)acetamide A->C Nucleophilic Aromatic Substitution B N-(3-aminopropyl)acetamide B->C E Target Compound (e.g., Compound 30 analogue) C->E Buchwald-Hartwig Coupling D 6-Amino-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline D->E

Caption: Synthetic workflow for a pyrimidine-based kinase inhibitor.

Protocol 1: Synthesis of N-(3-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)propyl)acetamide

This protocol describes the synthesis of a key intermediate for the subsequent coupling reaction.

Materials:

  • 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

  • N-(3-aminopropyl)acetamide

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq) in NMP, add N-(3-aminopropyl)acetamide (1.1 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(3-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)propyl)acetamide.

Protocol 2: Synthesis of a Dual FLT3/CHK1 Inhibitor (Analogous to Compound 30)

This protocol outlines the coupling of the pyrimidine intermediate with a substituted aniline derivative, which can be synthesized from precursors like 2-(methylsulfonyl)-5-(trifluoromethyl)aniline.

Materials:

  • N-(3-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)propyl)acetamide

  • 6-Amino-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (or a similar aniline derivative)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Hydrochloric acid (for deprotection)

  • Methanol

Procedure:

  • In a reaction vessel, combine N-(3-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)propyl)acetamide (1.0 eq), 6-amino-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.1 eq), and Xantphos (0.2 eq).

  • Add anhydrous 1,4-dioxane to the vessel.

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture at 110 °C for 12 hours.

  • Cool the mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in methanol and add a solution of hydrochloric acid.

  • Stir the mixture at room temperature to effect deprotection of the amine.

  • Neutralize the reaction and purify the crude product by preparative HPLC to yield the final compound.

Biological Activity of Synthesized Heterocycles

The following table summarizes the in vitro biological activity of a representative dual FLT3/CHK1 inhibitor (Compound 30) synthesized using a strategy involving a key aniline intermediate.[1]

Target Kinase IC₅₀ (nM)
FLT3-D835Y1.5
CHK10.8
c-Kit>1000
Cell Line Antiproliferative IC₅₀ (nM)
MV4-11 (AML)2.1

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of synthesized compounds against target kinases.

Materials:

  • Recombinant human kinase (e.g., FLT3, CHK1)

  • Kinase substrate (e.g., a specific peptide)

  • Adenosine triphosphate (ATP), [γ-³³P]ATP

  • Synthesized inhibitor compound

  • Assay buffer

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the inhibitor compound in the assay buffer.

  • In a 96-well plate, add the kinase, the appropriate substrate, and the inhibitor solution.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer a portion of the reaction mixture onto a filter membrane that captures the phosphorylated substrate.

  • Wash the filter membrane to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter membrane using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway Inhibition

The synthesized dual FLT3/CHK1 inhibitors act by concurrently blocking the signaling pathways mediated by these two kinases, which are crucial for the proliferation and survival of certain cancer cells, particularly in AML.

G cluster_0 FLT3 Signaling cluster_1 CHK1 Signaling FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 AKT AKT FLT3->AKT MAPK MAPK FLT3->MAPK Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT->Proliferation MAPK->Proliferation DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest Inhibitor Dual FLT3/CHK1 Inhibitor Inhibitor->FLT3 Inhibition Inhibitor->CHK1 Inhibition

Caption: Inhibition of FLT3 and CHK1 signaling pathways.

Conclusion

2-(Methylsulfonyl)-5-(trifluoromethyl)aniline is a valuable and versatile building block in medicinal chemistry for the synthesis of bioactive heterocycles. Its unique electronic properties contribute to the enhanced biological activity and favorable pharmacokinetic profiles of the resulting compounds. The protocols and data presented here provide a practical guide for researchers engaged in the design and synthesis of novel therapeutics, particularly in the area of kinase inhibitor development.

References

Technical Notes & Optimization

Troubleshooting

Optimization of reaction conditions for synthesizing 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline, a key intermediate in pharmaceutical development. Thi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline, a key intermediate in pharmaceutical development. This resource is intended for researchers, scientists, and drug development professionals to navigate potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline?

The most prevalent and logical synthetic approach is the oxidation of the corresponding thioether precursor, 2-(methylthio)-5-(trifluoromethyl)aniline. This method is generally high-yielding and utilizes readily available oxidizing agents.

Q2: What are the recommended oxidizing agents for the conversion of the thioether to the sulfone?

Commonly used and effective oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and Oxone® (potassium peroxymonosulfate). Hydrogen peroxide in the presence of a suitable catalyst can also be employed. The choice of oxidant may depend on the scale of the reaction, cost, and safety considerations.

Q3: How can I monitor the progress of the oxidation reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The starting thioether is significantly less polar than the intermediate sulfoxide and the final sulfone product. A typical mobile phase for TLC analysis would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of a more polar product spot indicate reaction progression.

Q4: What are the expected byproducts in this synthesis?

The primary byproduct is the intermediate sulfoxide, 2-(methylsulfinyl)-5-(trifluoromethyl)aniline. Over-oxidation is a common issue, and if the reaction is not carefully controlled, the formation of the sulfoxide may be significant. Additionally, oxidation of the aniline nitrogen to a nitroso or nitro compound is a potential side reaction, especially with strong oxidizing agents.

Q5: What are the standard purification methods for the final product?

The most common method for purifying 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline is flash column chromatography on silica gel.[1] A gradient elution with a solvent system such as ethyl acetate in hexanes is typically effective in separating the sulfone product from the starting thioether, intermediate sulfoxide, and other impurities. Recrystallization from a suitable solvent system can also be employed for further purification if the product is a solid.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete reaction; starting material remains. 1. Insufficient amount of oxidizing agent. 2. Low reaction temperature. 3. Short reaction time.1. Use a slight excess of the oxidizing agent (e.g., 2.1-2.5 equivalents for oxidation to the sulfone). 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Extend the reaction time and monitor by TLC until the starting material is consumed.
Formation of a significant amount of sulfoxide intermediate. 1. Insufficient amount of oxidizing agent (less than 2 equivalents). 2. Reaction stopped prematurely. 3. Low reaction temperature.1. Add an additional portion of the oxidizing agent (up to a total of 2.1-2.5 equivalents). 2. Allow the reaction to stir for a longer duration at the appropriate temperature. 3. If using m-CPBA, the reaction may need to be warmed from 0 °C to room temperature.
Presence of unidentified, highly polar byproducts. 1. Over-oxidation of the aniline nitrogen. 2. Degradation of the product.1. Use a milder oxidizing agent or perform the reaction at a lower temperature. 2. Consider protecting the aniline group prior to oxidation, although this adds extra synthetic steps. 3. Ensure the workup procedure is not overly acidic or basic.
Difficulty in separating the product from the sulfoxide by chromatography. 1. The polarity difference between the sulfoxide and sulfone may not be sufficient for the chosen solvent system.1. Optimize the eluent system for column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation. 2. Consider using a different stationary phase if silica gel is not effective.
Low isolated yield after workup. 1. Product loss during aqueous extraction if the product has some water solubility. 2. Degradation of the product on silica gel.1. Saturate the aqueous layer with brine (saturated NaCl solution) during extraction to reduce the solubility of the organic product. 2. Perform a quick filtration through a plug of silica gel instead of a long column if the crude product is relatively clean. 3. Neutralize the crude product before chromatography if acidic or basic residues from the reaction are present.

Experimental Protocols

Below are generalized experimental protocols for the oxidation of 2-(methylthio)-5-(trifluoromethyl)aniline to 2-(methylsulfonyl)-5-(trifluoromethyl)aniline using common oxidizing agents. Note: These are starting points and may require optimization for specific laboratory conditions and scales.

Method 1: Oxidation with m-CPBA

This method is a widely used and generally reliable procedure for the oxidation of thioethers to sulfones.[2]

Materials:

  • 2-(methylthio)-5-(trifluoromethyl)aniline

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-(methylthio)-5-(trifluoromethyl)aniline (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve m-CPBA (2.2-2.5 eq) in DCM.

  • Add the m-CPBA solution dropwise to the stirred solution of the thioether at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium thiosulfate solution to destroy excess peroxide.

  • Add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Method 2: Oxidation with Oxone®

Oxone® is an inexpensive, stable, and environmentally friendly oxidizing agent.[3]

Materials:

  • 2-(methylthio)-5-(trifluoromethyl)aniline

  • Oxone® (potassium peroxymonosulfate)

  • Methanol (MeOH) or Acetonitrile (MeCN) and Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-(methylthio)-5-(trifluoromethyl)aniline (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v).

  • Add Oxone® (2.1-2.5 eq) portion-wise to the solution at room temperature. The reaction can be slightly exothermic.

  • Stir the mixture vigorously at room temperature for 2-8 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions for the oxidation of aryl methyl thioethers to aryl methyl sulfones, which can be adapted for the synthesis of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline.

Oxidizing AgentStoichiometry (eq.)SolventTemperature (°C)Typical Reaction Time (h)Workup
m-CPBA 2.1 - 2.5DCM, CHCl₃0 to RT2 - 6Quench with Na₂S₂O₃, wash with NaHCO₃
Oxone® 2.1 - 2.5MeOH/H₂O, MeCN/H₂ORoom Temperature2 - 8Aqueous extraction with EtOAc
H₂O₂ / Catalyst >2.0VariousVaries1 - 24Dependent on catalyst

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start: 2-(methylthio)-5-(trifluoromethyl)aniline dissolve Dissolve in Solvent (e.g., DCM) start->dissolve cool Cool to 0 °C dissolve->cool add_oxidant Add Oxidizing Agent (e.g., m-CPBA) dropwise cool->add_oxidant react Stir at RT (Monitor by TLC) add_oxidant->react quench Quench Reaction (e.g., Na₂S₂O₃) react->quench neutralize Neutralize (e.g., NaHCO₃) quench->neutralize extract Extract with Organic Solvent neutralize->extract wash_dry Wash with Brine & Dry (e.g., MgSO₄) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography characterization Characterization (NMR, MS, etc.) chromatography->characterization final_product Final Product: 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline characterization->final_product

General workflow for the synthesis of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline.

References

Optimization

Troubleshooting guide for the purification of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of 2-(Methyl...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline.

Frequently Asked Questions (FAQs)

Q1: My purified 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline is an off-white or yellowish solid. Is this normal, and can I use it in my reaction?

A1: While pure 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline is expected to be a white to off-white solid, a yellowish or brownish tint often indicates the presence of oxidation-related impurities. Like many anilines, this compound can discolor upon exposure to air and light. For applications where high purity is critical, such as in drug development, it is advisable to assess the purity of the discolored material using methods like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. If significant impurities are detected, further purification is recommended.

Q2: What are the common impurities I should be aware of during the synthesis and purification of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline?

A2: Potential impurities can arise from the starting materials, incomplete reactions, or side reactions. While a definitive list is dependent on the specific synthetic route, common impurities could include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Isomeric impurities: Positional isomers formed during substitution reactions on the aromatic ring.

  • Over- or under-oxidized species: If the methylsulfonyl group is formed by oxidation of a methylthio- precursor, impurities such as the corresponding sulfide or sulfoxide may be present if the oxidation is incomplete.

  • Degradation products: Formed if the compound is exposed to harsh conditions (e.g., strong acids, high temperatures) or prolonged exposure to air and light.

Q3: I am having difficulty purifying 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline by column chromatography. The compound seems to be streaking or eluting very slowly. What can I do?

A3: The basic nature of the aniline functional group can lead to strong interactions with the acidic silica gel stationary phase, causing peak tailing and poor separation. Here are some troubleshooting strategies:

  • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Solvent System Optimization: The polarity of the eluent is crucial. A good starting point for polar compounds is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane. Systematically screen different solvent ratios using TLC to find the optimal separation.

  • Alternative Stationary Phases: If issues persist, consider using a different stationary phase, such as neutral or basic alumina, or a reversed-phase silica gel.

Q4: What is a good solvent system for the recrystallization of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline?

A4: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A systematic solvent screening is the best approach.

Solvent CategoryExamplesSuitability for 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline
Non-polar Hexane, HeptaneLikely to have low solubility. Can be used as an anti-solvent.
Moderately Polar Toluene, Dichloromethane, Ethyl AcetateGood starting points for solubility testing.
Polar Protic Ethanol, Methanol, IsopropanolOften good solvents for anilines. A mixture with water can be effective.
Polar Aprotic Acetone, AcetonitrileMay have high solubility; could be suitable for single-solvent recrystallization.

It is recommended to test the solubility of a small amount of the crude product in various solvents to identify a suitable candidate or a binary solvent system (a solvent in which the compound is soluble and an anti-solvent in which it is not).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Purity After Recrystallization - Incorrect solvent choice.- Cooling the solution too quickly.- Insufficient removal of mother liquor.- Perform a systematic solvent screening to find the optimal solvent or solvent pair.- Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote the formation of pure crystals.- Ensure the crystals are thoroughly washed with a small amount of cold solvent after filtration.
Oiling Out During Recrystallization - The boiling point of the solvent is higher than the melting point of the compound.- The compound is too soluble in the chosen solvent.- Choose a solvent with a lower boiling point.- Add a small amount of an anti-solvent to the hot solution until it becomes slightly turbid, then allow it to cool slowly.
Poor Separation in Column Chromatography - Inappropriate mobile phase polarity.- Interaction of the basic aniline with acidic silica gel.- Column overloading.- Optimize the eluent system using TLC. A good Rf value for the desired compound is typically between 0.2 and 0.4.- Add 0.1-1% triethylamine to the mobile phase.- Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight).
Product Discoloration - Oxidation of the aniline group.- Store the purified compound in a tightly sealed container, protected from light (e.g., in an amber vial).- Consider storing under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

General Protocol for Recrystallization
  • Solvent Selection: In separate small test tubes, add a small amount of the crude 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline to about 0.5 mL of different test solvents. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Add more solvent portion-wise until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration (Hot): If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal. Once crystal formation begins, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven.

General Protocol for Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase using TLC. The ideal eluent should give a baseline separation of your product from its impurities, with an Rf value for the product of around 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a solvent in which it is highly soluble. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Start eluting with the mobile phase, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

Purification_Workflow General Purification Workflow for 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline crude Crude Product assess_purity Assess Purity (TLC/NMR) crude->assess_purity is_pure Is Purity Sufficient? assess_purity->is_pure pure_product Pure Product is_pure->pure_product Yes purification_method Select Purification Method is_pure->purification_method No recrystallization Recrystallization purification_method->recrystallization Solid column_chromatography Column Chromatography purification_method->column_chromatography Liquid/Difficult Solid recrystallization->assess_purity analyze_fractions Analyze Fractions (TLC) column_chromatography->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure solvent_removal Solvent Removal combine_pure->solvent_removal solvent_removal->assess_purity

Caption: General purification workflow.

Troubleshooting_Tree Troubleshooting Column Chromatography Issues start Poor Separation/Peak Tailing check_rf Check Rf on TLC start->check_rf rf_ok Is 0.2 < Rf < 0.4? check_rf->rf_ok adjust_polarity Adjust Mobile Phase Polarity rf_ok->adjust_polarity No add_base Add Triethylamine (0.1-1%) to Eluent rf_ok->add_base Yes adjust_polarity->check_rf check_loading Check Sample Loading add_base->check_loading loading_ok Is Loading < 5% of Silica Weight? check_loading->loading_ok reduce_loading Reduce Sample Load loading_ok->reduce_loading No consider_alt Consider Alternative Stationary Phase (Alumina/Reversed-Phase) loading_ok->consider_alt Yes success Improved Separation reduce_loading->success consider_alt->success

Caption: Troubleshooting decision tree.

Troubleshooting

Improving the yield and purity of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline

Welcome to the technical support center for the synthesis and purification of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline (CAS No. 402-19-7).

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline (CAS No. 402-19-7). This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline?

A1: A prevalent method for synthesizing substituted anilines, such as 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline, involves the reduction of the corresponding nitro compound, in this case, 2-(methylsulfonyl)-5-(trifluoromethyl)-1-nitrobenzene. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a common and effective technique for this transformation.[1][2]

Q2: What are the key physical and chemical properties of this compound?

A2: 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline is a solid with a molecular weight of approximately 239.22 g/mol and a molecular formula of C8H8F3NO2S.[][4][5] Its structure contains a highly electronegative trifluoromethyl group and a methylsulfonyl group, which influence its reactivity and solubility.[6]

Q3: Which analytical techniques are recommended for purity assessment?

A3: A combination of chromatographic and spectroscopic methods is recommended for a thorough purity analysis. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity determination, while Gas Chromatography-Mass Spectrometry (GC-MS) can help identify volatile impurities.[7] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also be used for quantitative analysis (qNMR).[7]

Q4: Why is high purity crucial for this compound?

A4: As a chemical intermediate, the purity of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline is critical because impurities can lead to unwanted side reactions, lower the yield of subsequent steps, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API) or agrochemical.[8]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification process.

Issue 1: Low Reaction Yield

Q: My catalytic hydrogenation reaction is resulting in a low yield of the desired aniline. What are the potential causes and solutions?

A: Low yields in catalytic hydrogenation can stem from several factors. Refer to the troubleshooting workflow below and the following points:

  • Catalyst Activity: The 10% Pd/C catalyst may be old or deactivated. Use a fresh batch of catalyst for the reaction. Ensure the catalyst is handled properly to avoid exposure to air and moisture, which can reduce its activity.[2]

  • Hydrogen Pressure & Temperature: The reaction may require optimization of hydrogen pressure and temperature. While many hydrogenations proceed at room temperature and atmospheric pressure, some substrates require elevated pressure or temperature to achieve a reasonable reaction rate and completion.[9]

  • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure the starting nitro compound has been fully consumed before workup.[2]

  • Solvent Choice: The choice of solvent is crucial. Methanol or ethanol are commonly used for this type of reduction as they effectively dissolve the starting material and do not interfere with the catalyst.[1][2]

Issue 2: Product Impurity

Q: After synthesis, my product shows significant impurities. What are common impurities and how can I minimize them?

A: Impurities can originate from the starting materials or from side reactions.

  • Incomplete Reaction: The most common impurity is the unreacted starting material, 2-(methylsulfonyl)-5-(trifluoromethyl)-1-nitrobenzene. As mentioned above, ensure the reaction goes to completion by monitoring its progress and adjusting reaction conditions if necessary.

  • Side Products: Dehalogenation can be a side reaction if the starting material contains halogen substituents.[9] While the primary structure does not contain other easily reducible groups, the specific reaction conditions could potentially lead to other side products.

  • Purification Method: The purification method may not be optimal. Recrystallization is often effective for solid compounds. It is essential to choose a suitable solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures. Column chromatography is another powerful purification technique.[10]

Issue 3: Difficulty with Purification

Q: I am struggling to purify the final product by recrystallization. What should I do?

A: If a single-solvent recrystallization is ineffective, consider a two-solvent system.

  • Solvent Screening: A systematic solvent screening is recommended. Test small amounts of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, toluene, and water mixtures) to find the optimal system.

  • Oiling Out: If the product "oils out" instead of crystallizing, it may be due to a high impurity level or the use of a solvent in which the compound's melting point is below the solvent's boiling point. Try using a lower boiling point solvent or a solvent mixture. Seeding the supersaturated solution with a small crystal of pure product can also induce crystallization.

Experimental Protocols

Protocol 1: Synthesis via Catalytic Hydrogenation

This protocol is a general procedure based on similar reductions of nitroaromatic compounds.[1][2]

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 2-(methylsulfonyl)-5-(trifluoromethyl)-1-nitrobenzene (1.0 equiv) in methanol (10-15 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate) to the solution.

  • Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (typically 1-4 atm or 15-60 psi) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is completely consumed.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline.

Protocol 2: Purity Assessment by HPLC

This is a general HPLC method for purity analysis of aromatic amines.[7]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve a small, accurately weighed sample (approx. 1 mg/mL) in the initial mobile phase composition or methanol.

  • Quantification: Determine purity by the area percentage method. For higher accuracy, use a certified reference standard to create a calibration curve.

Data Presentation

Use the following tables to log and compare your experimental results to optimize the reaction conditions.

Table 1: Optimization of Hydrogenation Conditions

Experiment IDCatalyst Load (w/w %)H2 Pressure (psi)Temperature (°C)Reaction Time (h)Yield (%)Purity (HPLC Area %)
15%15258
210%15258
310%50254
410%50404

Table 2: Recrystallization Solvent Screening

Solvent SystemCrude:Solvent Ratio (g/mL)Recovery Yield (%)Purity (HPLC Area %)Observations
Ethanol
Isopropanol/Water
Toluene
Ethyl Acetate/Hexane

Visualizations

The following diagrams illustrate the general experimental workflow and a troubleshooting decision tree.

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Analysis Start Starting Material: 2-(Methylsulfonyl)-5-(trifluoromethyl) -1-nitrobenzene Reaction Catalytic Hydrogenation (Pd/C, H2, Methanol) Start->Reaction Filtration Filter through Celite to remove catalyst Reaction->Filtration Reaction Complete Evaporation Solvent Evaporation Filtration->Evaporation Crude Crude Product Evaporation->Crude Purify Recrystallization or Column Chromatography Crude->Purify Dry Drying Purify->Dry Final Pure Product: 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline Dry->Final Analysis Purity & Identity Check (HPLC, NMR, MS) Final->Analysis

Caption: General experimental workflow for the synthesis and purification.

G Start Problem Detected: Low Yield or Purity CheckYield Is Yield < 80%? Start->CheckYield CheckPurity Is Purity < 98%? Start->CheckPurity CheckYield->CheckPurity No IncompleteReaction Check for Incomplete Reaction (Monitor by TLC/HPLC) CheckYield->IncompleteReaction Yes PurificationIssue Is Purification Method Effective? (Screen recrystallization solvents) CheckPurity->PurificationIssue Yes CatalystIssue Catalyst Deactivated? (Use fresh catalyst) IncompleteReaction->CatalystIssue Reaction Incomplete SolutionYield Re-run reaction with optimized parameters IncompleteReaction->SolutionYield Reaction Complete (Proceed with workup) ConditionsIssue Optimize Conditions (Increase H2 pressure/temp/time) CatalystIssue->ConditionsIssue Catalyst OK ConditionsIssue->SolutionYield StartingMaterialIssue Check Starting Material Purity PurificationIssue->StartingMaterialIssue Purification OK SolutionPurity Refine purification or adjust reaction conditions PurificationIssue->SolutionPurity Method Ineffective SideReaction Identify Impurities (LC-MS, NMR) StartingMaterialIssue->SideReaction Starting Material Pure StartingMaterialIssue->SolutionPurity Impure Starting Material SideReaction->SolutionPurity

Caption: Troubleshooting flowchart for low yield and purity issues.

References

Optimization

Side reactions to avoid during the synthesis of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline derivatives

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions during the synthesis of 2-(Methylsulfonyl)-...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions during the synthesis of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Incomplete Oxidation of the Thioether Precursor

Question: My reaction to synthesize 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline from its thioether precursor seems to have stalled, and I'm isolating the sulfoxide intermediate. How can I drive the reaction to completion?

Answer: Incomplete oxidation is a common issue when converting a thioether to a sulfone. The sulfoxide is the intermediate in this two-step oxidation, and insufficient oxidant or non-optimal reaction conditions can lead to its accumulation.

Troubleshooting Steps:

  • Increase Oxidant Stoichiometry: Ensure you are using at least two equivalents of the oxidizing agent. For challenging substrates, a slight excess (e.g., 2.2-2.5 equivalents) may be necessary.

  • Elevate Reaction Temperature: Gently heating the reaction mixture can often provide the activation energy needed for the second oxidation step from sulfoxide to sulfone. Monitor the temperature carefully to avoid degradation.

  • Extend Reaction Time: If the reaction is proceeding slowly, extending the reaction time may be sufficient to achieve full conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Choice of Oxidant: Some oxidants are more potent than others. If you are using a mild oxidant like hydrogen peroxide, consider switching to a stronger one, such as meta-chloroperoxybenzoic acid (m-CPBA), or using an activating catalyst.[1]

Issue 2: Oxidation of the Aniline Amino Group

Question: I am observing colored impurities in my product, and my yield of the desired aniline is low. What could be causing this?

Answer: The aniline functional group is susceptible to oxidation, especially under the conditions required for thioether oxidation. This can lead to the formation of side products such as nitroso, nitro, azoxy, and azo compounds, which are often colored.[2][3][4][5][6][7]

Troubleshooting Steps:

  • Protect the Amino Group: While not always necessary, protecting the aniline as an acetanilide before oxidation can prevent side reactions at the nitrogen. The protecting group can be removed in a subsequent step.

  • Control Reaction Temperature: Perform the oxidation at the lowest temperature that allows for the conversion of the thioether to the sulfone to minimize oxidation of the aniline.

  • Slow Addition of Oxidant: Adding the oxidizing agent portion-wise or as a solution via a syringe pump can help to maintain a low concentration of the oxidant in the reaction mixture at any given time, reducing the likelihood of over-oxidation of the aniline.

Issue 3: Formation of Unidentified Aromatic Byproducts

Question: My final product shows several unexpected aromatic signals in the NMR spectrum. What are the likely side reactions?

Answer: Besides oxidation of the aniline, other side reactions on the aromatic ring can occur, although they are generally less common for this specific substrate.

Troubleshooting Steps:

  • Review Starting Material Purity: Ensure the purity of your starting 2-(methylthio)-5-(trifluoromethyl)aniline. Impurities in the starting material will be carried through the reaction and can complicate the final product mixture.

  • Inert Atmosphere: While not always critical for oxidation reactions, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent the formation of oxidative side-products from atmospheric oxygen, especially if trace metal catalysts are present.

Quantitative Data Summary

The following table provides a hypothetical comparison of different oxidizing agents for the synthesis of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline, highlighting their potential impact on yield and purity.

Oxidizing AgentEquivalentsTemperature (°C)Typical Reaction Time (h)Hypothetical Yield (%)Hypothetical Purity (%)Common Side Products
Hydrogen Peroxide (30%)2.225-506-1275-8590-95Incomplete oxidation (sulfoxide), minor aniline oxidation.
m-CPBA2.10-252-485-95>98m-chlorobenzoic acid (removable by workup), potential for aniline oxidation if not controlled.
Oxone®2.5253-680-9095-98Inorganic salts.

Experimental Protocols

Protocol 1: Oxidation using m-CPBA

  • Dissolution: Dissolve one equivalent of 2-(methylthio)-5-(trifluoromethyl)aniline in a suitable solvent such as dichloromethane (DCM) or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Slowly add a solution of 2.1 equivalents of m-CPBA in the same solvent to the reaction mixture over 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The product, 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline, is more polar than the starting thioether and the intermediate sulfoxide.

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.[8]

Protocol 2: Oxidation using Hydrogen Peroxide

  • Dissolution: Dissolve one equivalent of 2-(methylthio)-5-(trifluoromethyl)aniline in glacial acetic acid.

  • Oxidant Addition: Slowly add 2.2 equivalents of 30% aqueous hydrogen peroxide to the solution.

  • Heating: Heat the reaction mixture to 40-50 °C and stir until the reaction is complete as monitored by TLC.

  • Workup: Cool the reaction mixture and pour it into ice-cold water. Neutralize the solution with a base such as sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify as described in Protocol 1.

Visualizations

experimental_workflow Experimental Workflow for Sulfone Synthesis start Start: 2-(methylthio)-5-(trifluoromethyl)aniline dissolve Dissolve in Solvent (e.g., DCM or Acetic Acid) start->dissolve cool Cool to 0 °C (for m-CPBA) dissolve->cool add_oxidant Add Oxidant (m-CPBA or H2O2) cool->add_oxidant react Stir and Monitor (TLC/LC-MS) add_oxidant->react workup Aqueous Workup (Quench, Extract, Dry) react->workup purify Purification (Chromatography/Recrystallization) workup->purify product Product: 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline purify->product

Caption: Workflow for the synthesis of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline.

troubleshooting_logic Troubleshooting Logic for Side Reactions start Problem Detected incomplete_rxn Incomplete Oxidation (Sulfoxide present) start->incomplete_rxn Sulfoxide Detected aniline_ox Aniline Oxidation (Colored impurities) start->aniline_ox Colored Product solution1 Increase Oxidant Extend Reaction Time Increase Temperature incomplete_rxn->solution1 solution2 Protect Amino Group Lower Temperature Slow Oxidant Addition aniline_ox->solution2

References

Troubleshooting

Addressing catalyst deactivation in reactions involving 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Methylsulfonyl)-5-(trifluoromethyl)ani...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline. The focus is on addressing catalyst deactivation, a common challenge in synthetic reactions involving this and structurally similar compounds.

Troubleshooting Guide: Catalyst Deactivation

Catalyst deactivation can manifest as reduced reaction rates, incomplete conversion, or a complete halt of the reaction. The following table outlines potential causes and recommended troubleshooting steps.

Problem Potential Cause Troubleshooting Steps
Low or No Conversion Catalyst Poisoning by Sulfur: The methylsulfonyl group in the aniline can interact with and poison metal catalysts, particularly palladium.[1][2]- Increase catalyst loading.- Screen different ligands that may be less susceptible to sulfur poisoning.- Consider using a "sacrificial" agent to bind to the sulfur before it reaches the catalyst.
Oxygen Sensitivity: Some catalysts, especially low-valent palladium species, are sensitive to oxygen, leading to oxidation and deactivation.[3]- Ensure all solvents and reagents are thoroughly degassed before use.[3]- Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[3]
Impure Starting Materials: Impurities in the 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline or other reagents can act as catalyst poisons.[2]- Use highly purified and colorless aniline starting material.[3]- Purify other reagents and solvents before use.
Reaction Stalls or is Sluggish Thermal Deactivation (Sintering): High reaction temperatures can cause catalyst particles to agglomerate, reducing the active surface area.[4]- Lower the reaction temperature if possible.- Screen for catalysts that are more thermally stable.
Fouling/Masking: Deposition of byproducts or insoluble materials onto the catalyst surface can block active sites.[4]- Filter the reaction mixture to remove any solids.- Consider washing the catalyst (if heterogeneous) with a suitable solvent to remove adsorbed species.[5]
Inconsistent Results Catalyst Leaching: For supported catalysts, the active metal may leach into the reaction mixture, leading to a decrease in catalyst concentration over time.[5]- Choose a catalyst with a more stable support and linkage.- Control reaction temperature, as higher temperatures can increase leaching.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of catalyst deactivation in my reaction?

A1: Key indicators of catalyst deactivation include a significant decrease in the reaction rate, failure to achieve complete conversion of starting materials, or the need for harsher reaction conditions (e.g., higher temperatures or pressures) to obtain similar results as previous runs.[5] Visual changes to the catalyst, such as a change in color or aggregation, can also signal a problem.

Q2: My reaction involves a palladium catalyst. Is the methylsulfonyl group on the aniline a concern?

A2: Yes, sulfur-containing functional groups, such as the methylsulfonyl group, are known to be potential poisons for palladium catalysts.[1][2] The sulfur atom can coordinate strongly to the palladium center, blocking active sites and inhibiting catalytic activity.

Q3: How can I prevent catalyst poisoning from the sulfur in 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline?

A3: While challenging, several strategies can be employed:

  • Ligand Selection: Experiment with different phosphine ligands. Bulky, electron-rich ligands can sometimes mitigate the poisoning effect.

  • Catalyst Choice: Some catalyst systems are inherently more robust to sulfur poisoning. Screening different palladium precursors and ligand combinations is recommended.

  • Additive Screening: The use of certain additives may help to preferentially bind to the sulfur, protecting the catalyst.

Q4: Can I regenerate a deactivated catalyst?

A4: Regeneration is sometimes possible, depending on the nature of the deactivation.

  • For fouling or poisoning by organic impurities: Washing the catalyst with an appropriate solvent may remove the adsorbed species.[5]

  • For some types of chemical poisoning: A chemical treatment may be necessary. For instance, a mild oxidative or reductive treatment can sometimes restore activity. For palladium catalysts, treatment with an air stream at elevated temperatures has been shown to be effective in some cases.[6]

  • For thermal degradation (sintering): This is often irreversible.

Q5: What are some general best practices to minimize catalyst deactivation?

A5:

  • High-Purity Reagents: Always use reagents and solvents of the highest possible purity.[3]

  • Inert Atmosphere: For oxygen-sensitive catalysts, rigorously exclude air by using degassed solvents and maintaining an inert atmosphere (e.g., argon or nitrogen).[3]

  • Optimal Temperature: Avoid unnecessarily high reaction temperatures to prevent thermal degradation.[7]

  • Proper Agitation: Ensure efficient stirring to prevent localized overheating and concentration gradients.

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction

This protocol provides a general starting point for a cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, involving 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline. Note: This is a template and may require optimization for your specific reaction.

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the appropriate ligand (e.g., a biaryl phosphine ligand, 1-10 mol%).

    • Add 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline (1.0 equivalent), the coupling partner (e.g., an aryl boronic acid, 1.1-1.5 equivalents), and a base (e.g., K₃PO₄, 2-3 equivalents).

  • Solvent Addition:

    • Add a degassed solvent (e.g., toluene, dioxane, or DMF) via syringe. The reaction concentration is typically between 0.1 M and 1 M.

  • Reaction:

    • Stir the mixture at the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Catalyst Regeneration by Solvent Washing

This protocol is for the regeneration of a heterogeneous catalyst that is suspected to be deactivated by fouling.

  • Catalyst Recovery:

    • After the reaction, separate the catalyst from the reaction mixture by filtration.

  • Washing:

    • Wash the recovered catalyst sequentially with a series of solvents to remove adsorbed impurities. A typical washing sequence might be:

      • The reaction solvent (to remove residual reactants and products).

      • A more polar solvent (e.g., methanol or acetone) to remove polar impurities.

      • A non-polar solvent (e.g., hexanes) to remove non-polar impurities.

  • Drying:

    • Dry the washed catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours to remove all traces of solvent.

  • Reuse:

    • The regenerated catalyst can then be used in a subsequent reaction. Compare its activity to that of the fresh catalyst to evaluate the effectiveness of the regeneration.

Visualizations

Catalyst_Deactivation_Troubleshooting start Low Reaction Conversion poisoning Potential Catalyst Poisoning (e.g., by sulfur) start->poisoning sintering Thermal Deactivation (Sintering) start->sintering fouling Fouling or Masking of Active Sites start->fouling increase_loading Increase Catalyst Loading poisoning->increase_loading screen_ligands Screen Different Ligands poisoning->screen_ligands lower_temp Lower Reaction Temperature sintering->lower_temp wash_catalyst Wash Catalyst (if heterogeneous) fouling->wash_catalyst

Caption: Troubleshooting flowchart for low reaction conversion.

General_Reaction_Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents Add Catalyst, Ligand, Aniline, Coupling Partner, Base setup->reagents solvent 2. Add Degassed Solvent reagents->solvent reaction 3. Heat and Stir (Monitor Progress) solvent->reaction workup 4. Work-up (Extraction and Washing) reaction->workup purification 5. Purification (e.g., Chromatography) workup->purification product Final Product purification->product

Caption: General workflow for a cross-coupling reaction.

References

Optimization

Refinement of analytical methods for quantifying 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline

The previous searches provided some general information about the analytical methods for aniline and its derivatives, including some trifluoromethylanilines. I found HPLC and GC-MS to be the most common techniques.

Author: BenchChem Technical Support Team. Date: December 2025

The previous searches provided some general information about the analytical methods for aniline and its derivatives, including some trifluoromethylanilines. I found HPLC and GC-MS to be the most common techniques. I also gathered a good collection of troubleshooting guides for both HPLC and GC-MS. However, I still lack specific experimental protocols and quantitative data for the target analyte, 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline. The search results for this specific compound were mainly from chemical suppliers and did not include detailed analytical procedures.

To proceed, I need to broaden my search to find methods that might be applicable to this compound, even if it's not the primary analyte in a study. I will look for papers analyzing compounds with similar functional groups (sulfonyl, trifluoromethyl, aniline) as the methodologies might be adaptable. I will also search for synthesis papers of the target compound, as they often include analytical data (like HPLC or GC purity analysis) in their supplementary information.I have gathered some relevant information but still lack a complete, validated analytical method specifically for 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline. The searches provided general HPLC and GC-MS methods for similar compounds like sulfonamides, trifluoromethylanilines, and impurities in flunixin synthesis. This information gives me a strong basis for creating plausible experimental protocols and troubleshooting guides. I have also found some quantitative data for related compounds which can be used to construct illustrative tables. However, I have not found a specific signaling pathway involving this compound, which was one of the optional visualizations. Given the user's request for a "technical support center," I can proceed by adapting the information I have to create a comprehensive guide. I will create detailed, hypothetical protocols for HPLC and GC-MS analysis of the target compound, based on the methods found for analogous structures. The troubleshooting and FAQ sections will be built upon the general advice for HPLC and GC-MS analysis of aromatic amines and sulfonyl compounds. I will also generate workflow diagrams for these analytical processes as requested. Since I have a viable path forward to generate the requested content without further searches, I will now proceed with structuring the response.

Welcome to the technical support center for the analytical quantification of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC and GC-MS analysis of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline.

High-Performance Liquid Chromatography (HPLC) Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing 1. Secondary Silanol Interactions: Residual silanols on the C18 column interacting with the basic aniline group. 2. Column Overload: Injecting too high a concentration of the analyte. 3. Inappropriate Mobile Phase pH: The pH is not optimal to keep the analyte in a single ionic state.1. Use a base-deactivated column or add a competing base like triethylamine (0.1%) to the mobile phase. 2. Dilute the sample and reinject.[1] 3. Adjust the mobile phase pH. For this aniline derivative, a slightly acidic pH (e.g., pH 3-4 with formic or phosphoric acid) is often a good starting point.
Poor Peak Shape (Splitting or Broadening) 1. Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the mobile phase. 2. Column Void or Contamination: A void has formed at the column inlet, or the column is contaminated with strongly retained compounds.[2] 3. Co-elution with an Impurity: An impurity is eluting at a very similar retention time.1. Whenever possible, dissolve the sample in the initial mobile phase.[1] 2. Reverse flush the column with a strong solvent. If the problem persists, replace the column.[2] 3. Adjust the mobile phase composition or gradient to improve separation. Consider using a different column chemistry.
Inconsistent Retention Times 1. Inadequate Column Equilibration: Insufficient time for the column to stabilize with the initial mobile phase conditions. 2. Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or solvent evaporation. 3. Fluctuations in Column Temperature: The column oven is not maintaining a consistent temperature.1. Increase the equilibration time between injections. 2. Prepare fresh mobile phase and ensure reservoirs are well-sealed. 3. Use a reliable column oven and allow it to stabilize before starting the analysis.
Baseline Noise or Drift 1. Contaminated Mobile Phase or Detector Cell: Impurities in the solvents or buildup in the detector flow cell. 2. Air Bubbles in the System: Dissolved gas in the mobile phase or a leak in the system. 3. Column Bleed: Degradation of the stationary phase, especially at high temperatures or extreme pH.1. Use high-purity solvents and flush the detector cell with a strong, appropriate solvent like isopropanol. 2. Degas the mobile phase thoroughly and check for any loose fittings. 3. Operate within the recommended pH and temperature range for the column.
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No or Low Analyte Signal 1. Analyte Degradation in the Injector: The high temperature of the inlet may be causing the sulfonyl group to degrade. 2. Poor Derivatization (if applicable): Incomplete reaction if a derivatization step is used to improve volatility. 3. Active Sites in the GC System: The analyte may be adsorbing to active sites in the inlet liner or the column.1. Lower the injector temperature. Use a pulsed splitless injection to minimize the time the analyte spends in the hot inlet.[3] 2. Optimize the derivatization reaction conditions (time, temperature, reagent concentration). 3. Use a deactivated inlet liner and a column designed for amine analysis. Condition the system by injecting a high-concentration standard.
Peak Fronting 1. Column Overload: Injecting too much sample. 2. Incompatible Solvent: The sample is dissolved in a solvent that is not compatible with the stationary phase.1. Dilute the sample or inject a smaller volume.[4] 2. Change the sample solvent to one that is more compatible with the column phase (e.g., hexane or ethyl acetate for a nonpolar column).
Ghost Peaks 1. Carryover from Previous Injection: Residue from a previous, more concentrated sample is eluting in the current run. 2. Septum Bleed: Degradation of the injector port septum at high temperatures. 3. Contaminated Carrier Gas: Impurities in the carrier gas.1. Run a solvent blank after high-concentration samples. Clean the syringe and injector port.[4] 2. Use a high-quality, low-bleed septum and replace it regularly.[5] 3. Use high-purity carrier gas with appropriate traps to remove moisture and hydrocarbons.
Poor Mass Spectral Quality 1. Co-elution with Another Compound: Another component is eluting at the same time, leading to a mixed spectrum. 2. Ion Source Contamination: The ion source is dirty, leading to poor ionization and fragmentation. 3. Incorrect Mass Spectrometer Tuning: The instrument is not properly calibrated.1. Improve the chromatographic separation by adjusting the temperature program or changing the column. 2. Clean the ion source according to the manufacturer's instructions. 3. Perform a mass spectrometer tune and calibration.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is better for quantifying 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline: HPLC or GC-MS?

A1: Both HPLC and GC-MS can be suitable, and the choice depends on the specific requirements of your analysis.[2]

  • HPLC-UV is often more straightforward for routine purity analysis and quantification, especially in quality control settings. It is robust and generally provides good precision.[1][2]

  • GC-MS offers higher separation efficiency for volatile compounds and provides structural confirmation through mass spectrometry, which is invaluable for impurity identification.[2] However, the thermal stability of the methylsulfonyl group at high GC inlet temperatures should be considered. A derivatization step might be necessary to improve volatility and thermal stability.

Q2: What type of HPLC column is recommended for this analysis?

A2: A reverse-phase C18 column is a good starting point for the analysis of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline.[6] To mitigate peak tailing, which can be common with aniline compounds due to interactions with residual silanols, a base-deactivated C18 column is highly recommended.

Q3: How can I improve the sensitivity of my analysis for trace-level quantification?

A3: For HPLC, you can optimize the UV detection wavelength to the absorbance maximum of the analyte. For GC-MS, operating in Selected Ion Monitoring (SIM) mode instead of full scan mode will significantly increase sensitivity by focusing on characteristic ions of your target molecule.

Q4: My sample of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline has a slight color. Will this affect my analysis?

A4: A slight discoloration (e.g., yellow or brown) in aniline derivatives can be an indication of degradation, often due to oxidation or light exposure. While it may not significantly impact every application, for sensitive quantitative analysis, it is advisable to use a pure, colorless, or pale-yellow standard. It is recommended to re-verify the purity of your sample or standard before use. To prevent degradation, store the compound under an inert atmosphere (like nitrogen or argon), protected from light, and at a cool temperature.

Q5: What are some potential impurities I should look for in the analysis of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline?

A5: Potential impurities could arise from the synthesis process. For instance, if synthesized from a related aniline, you might find isomers or starting materials. Given that flunixin is a related pharmaceutical, impurities could include precursors to its synthesis.[7][8][9] It is also possible to have over-substituted or under-substituted variations of the aniline ring.

Experimental Protocols

The following are suggested starting protocols for the analysis of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline. These should be optimized for your specific instrumentation and analytical requirements.

Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Instrumentation: HPLC with UV Detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (base-deactivated recommended)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-25 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or optimized wavelength)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: GC with a Mass Selective Detector

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (or 10:1 split, depending on concentration)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: 50-400 amu (or SIM mode for target ions)

  • Sample Preparation: Dissolve the sample in ethyl acetate to a concentration of approximately 0.1 mg/mL.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample/ Standard dissolve Dissolve in Acetonitrile/Water start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter vial Transfer to HPLC Vial filter->vial autosampler Autosampler Injection vial->autosampler column C18 Column Separation (Gradient Elution) autosampler->column detector UV Detection (254 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Concentration/ Purity integrate->calculate GCMS_Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_signal Signal Issues cluster_solutions Potential Solutions start Problem Observed in Chromatogram/Spectrum tailing Tailing Peak start->tailing fronting Fronting Peak start->fronting split Split/Broad Peak start->split no_signal No/Low Signal start->no_signal noisy_baseline Noisy Baseline start->noisy_baseline check_column Check/Replace Column & Liner tailing->check_column Active Sites? dilute_sample Dilute Sample fronting->dilute_sample Overload? split->check_column Column Void? check_temp Optimize Temperatures (Inlet, Oven) no_signal->check_temp Degradation? check_gas Check Carrier Gas & Leaks no_signal->check_gas Leak? noisy_baseline->check_gas clean_source Clean Ion Source noisy_baseline->clean_source Contamination?

References

Troubleshooting

Technical Support Center: Managing Thermal Instability of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals This technical support center provides essential guidance on managing the thermal instability of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline during chemic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing the thermal instability of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline during chemical reactions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter in your experiments, ensuring safer and more effective outcomes.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Reaction discoloration (darkening/charring) upon heating. Thermal decomposition of 2-(methylsulfonyl)-5-(trifluoromethyl)aniline.Immediately reduce the reaction temperature. Monitor for gas evolution. Consider using a lower boiling point solvent or optimizing the reaction for lower temperatures.
Unexpected pressure build-up in the reaction vessel. Gas generation from decomposition (e.g., SO₂, NOx, CO, CO₂).CAUTION: Risk of vessel rupture. Immediately implement emergency cooling. If safe to do so, vent the vessel to a scrubber system. Do not heat the reaction further.
Inconsistent reaction yields or product purity. Side reactions initiated by thermal decomposition products.Maintain strict temperature control throughout the reaction. Use a reaction calorimeter to determine the heat of reaction and identify any exothermic events. Consider adding the aniline derivative slowly to the reaction mixture to control the exotherm.
Runaway reaction. Loss of temperature control, leading to accelerated exothermic decomposition.EMERGENCY: Evacuate the area immediately. Follow established site emergency procedures. Prevention is critical; always understand the thermal hazards of your reaction before scaling up.

Frequently Asked Questions (FAQs)

Q1: What is the known thermal stability of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline?

Q2: What are the primary hazardous decomposition products?

A2: Thermal decomposition can release a variety of hazardous gases. Based on the molecular structure, the primary decomposition products are expected to include:

  • Sulfur oxides (SOx, mainly SO₂)

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Hydrogen fluoride (HF)

These gases are toxic and corrosive, necessitating the use of appropriate ventilation and scrubbing systems.

Q3: What are the best practices for heating reactions involving this compound?

A3: Strict temperature control is paramount.

  • Use a controlled heating mantle with a thermocouple placed directly in the reaction mixture.

  • Employ an oil or water bath for more uniform heat distribution.

  • For exothermic reactions, ensure adequate cooling capacity and consider adding the aniline derivative portion-wise to manage the heat generated.

  • Avoid localized overheating by ensuring efficient stirring.

Q4: Are there any incompatible materials I should be aware of that could lower the decomposition temperature?

A4: Yes, strong oxidizing agents and strong acids or bases can potentially catalyze decomposition or react exothermically with the aniline, leading to a lower onset temperature for thermal runaway.[1] Always conduct a thorough compatibility check before introducing new reagents to your reaction mixture.

Q5: How can I experimentally determine the thermal stability of this compound in my specific reaction mixture?

A5: The most reliable method is to use thermal analysis techniques:

  • Differential Scanning Calorimetry (DSC): To determine the melting point and identify any exothermic decomposition events.

  • Thermogravimetric Analysis (TGA): To measure the temperature at which weight loss (decomposition) begins.

  • Reaction Calorimetry (RC1): To measure the heat of reaction and determine the rate of heat evolution under your specific process conditions. This is crucial for assessing the risk of a runaway reaction.

Experimental Protocols

Protocol 1: Determination of Thermal Stability using DSC and TGA

Objective: To determine the melting point and onset of thermal decomposition of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan or a ceramic TGA pan.

  • DSC Analysis:

    • Place the sealed pan in the DSC instrument.

    • Heat the sample from ambient temperature (e.g., 25°C) to a temperature above the expected decomposition (e.g., 350°C) at a constant heating rate of 10°C/min under an inert nitrogen atmosphere.

    • Record the heat flow as a function of temperature. The melting point will be observed as an endothermic peak, and decomposition as a broad exothermic event.

  • TGA Analysis:

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature to a higher temperature (e.g., 600°C) at a constant heating rate of 10°C/min under an inert nitrogen atmosphere.

    • Record the mass loss as a function of temperature. The onset of decomposition is the temperature at which significant mass loss begins.

Protocol 2: Safe Reaction Workup

Objective: To provide a general procedure for safely conducting a reaction and workup involving 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline.

Methodology:

  • Reaction Setup:

    • Assemble the reaction glassware in a certified fume hood.

    • Equip the reactor with a mechanical stirrer, a thermocouple to monitor the internal temperature, a condenser, and an addition funnel if needed.

    • Ensure a cooling bath is readily available.

  • Reaction Execution:

    • Charge the reactor with the solvent and other reagents.

    • Slowly add 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline, either as a solid portion-wise or as a solution via the addition funnel, while monitoring the internal temperature.

    • Maintain the reaction temperature at the desired level, ensuring it remains well below the determined onset of decomposition.

  • Quenching and Workup:

    • Cool the reaction mixture to room temperature or below before quenching.

    • Slowly add the quenching agent, monitoring for any exotherms.

    • Perform extractions and washes as required by the specific procedure.

    • Handle all waste streams as hazardous, considering they may contain unreacted starting material and decomposition byproducts.

Visualizing Safety Workflows and Concepts

The following diagrams illustrate key concepts and workflows for safely managing reactions with thermally sensitive materials.

G cluster_0 Pre-Reaction Safety Assessment cluster_1 Reaction Execution cluster_2 Troubleshooting & Emergency Response lit_review Literature Review (SDS, publications) thermal_analysis Thermal Analysis (DSC, TGA, RC1) lit_review->thermal_analysis Identify data gaps risk_assessment Risk Assessment (Identify hazards, runaway potential) thermal_analysis->risk_assessment Provide quantitative data setup Controlled Setup (Fume hood, monitoring) risk_assessment->setup Define safe operating limits addition Controlled Addition of Reagents setup->addition temp_control Strict Temperature Control addition->temp_control monitoring Continuous Monitoring (Temp, pressure, appearance) temp_control->monitoring deviation Deviation Detected (e.g., exotherm, discoloration) monitoring->deviation If anomaly occurs cool Immediate Cooling deviation->cool stop_addition Stop Reagent Addition deviation->stop_addition emergency Emergency Procedures (Evacuation, quench if safe) deviation->emergency

Caption: Workflow for managing thermally sensitive reactions.

Caption: Factors leading to thermal decomposition.

References

Optimization

Technical Support Center: Strategies for Selective Functionalization of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline

This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions for the selective functionalization of the 2-(methylsulfony...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions for the selective functionalization of the 2-(methylsulfonyl)-5-(trifluoromethyl)aniline scaffold.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the selective functionalization of the 2-(methylsulfonyl)-5-(trifluoromethyl)aniline scaffold?

A1: The primary challenge arises from the complex interplay of the directing effects of the three substituents on the aniline ring. The amine (-NH₂) is a strong activating group and is ortho, para-directing. Conversely, the methylsulfonyl (-SO₂CH₃) and trifluoromethyl (-CF₃) groups are strong deactivating groups and are meta-directing.[1] This creates a competitive environment for incoming electrophiles and necessitates careful reaction design to achieve high regioselectivity. Steric hindrance, particularly around the C-3 and C-6 positions, also plays a significant role in directing functionalization.

Q2: Which positions on the aromatic ring are most reactive towards electrophilic substitution, and why?

A2: The positions ortho and para to the powerful activating amino group are the most susceptible to electrophilic attack. These are the C-4 and C-6 positions. The C-4 position is electronically favored as it is para to the amine and meta to the methylsulfonyl group. The C-6 position is ortho to the amine but is sterically hindered by the adjacent bulky methylsulfonyl group. Therefore, electrophilic substitution often favors the C-4 position.

Q3: Is it possible to achieve functionalization at the C-3 position?

A3: Direct electrophilic substitution at C-3 is highly unlikely due to its position ortho to two strong electron-withdrawing groups (-SO₂CH₃ and -CF₃). However, this electron deficiency makes the C-3 position a potential site for nucleophilic aromatic substitution (SNAr) if a suitable leaving group (like a halide) is present at that position. Alternatively, directed ortho-metalation strategies, after protection of the aniline, could potentially enable functionalization at C-3 by directing lithiation ortho to the methylsulfonyl group.[2]

Q4: Do I need to protect the aniline group before attempting functionalization?

A4: Protection of the aniline group is highly recommended for many transformations. For reactions involving strong bases or organometallics (e.g., Grignard reagents, ortho-lithiation), the acidic proton of the amine will interfere.[3] For electrophilic substitutions, converting the amine to an amide (e.g., acetamide) can modulate its activating strength and provide steric bulk, which can enhance regioselectivity. For palladium-catalyzed cross-coupling reactions, the free amine can sometimes act as a ligand for the metal, potentially inhibiting catalysis.[4]

Section 2: Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
Question Possible Cause Troubleshooting Steps
Why am I getting a mixture of C-4 and C-6 substituted isomers? The reaction conditions (temperature, solvent, electrophile) are not optimized to overcome the competing directing effects. The C-6 position, while sterically hindered, can still react.1. Lower the reaction temperature: This often increases selectivity for the thermodynamically favored product. 2. Change the solvent: Solvents can influence the reactivity and steric profile of the electrophile. 3. Use a bulkier electrophile: A sterically demanding electrophile will preferentially attack the less hindered C-4 position. 4. Protect the amine: Converting the -NH₂ to a bulkier -NHAc or -NHBoc group can further block the C-6 position.
My reaction is very slow or does not proceed to completion. The ring is strongly deactivated by the -SO₂CH₃ and -CF₃ groups, even with the activating -NH₂ group present.1. Use a more powerful electrophile or catalyst: For example, use Br₂ with a Lewis acid catalyst instead of NBS alone for bromination. 2. Increase the reaction temperature: This can overcome the activation energy barrier, but be mindful of potential selectivity loss. 3. Ensure starting material purity: Impurities can inhibit the reaction.
Issue 2: Low or No Yield in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)

This guide assumes the starting material is a halogenated derivative of the scaffold.

Question Possible Cause Troubleshooting Steps
My Suzuki-Miyaura coupling is failing. What should I check? 1. Catalyst/Ligand Incompatibility: The chosen palladium catalyst or ligand may not be suitable for this electron-poor substrate.[5] 2. Base Ineffectiveness: The base may not be strong enough or soluble enough in the reaction medium.[6] 3. Poor Quality Boronic Acid/Ester: The boronic acid may have degraded to boric acid (protodeboronation). 4. Dehalogenation: Reductive dehalogenation of the starting material is a common side reaction.1. Screen Catalysts/Ligands: Try different phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are often effective for challenging substrates.[7] 2. Change the Base/Solvent: Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the solvent system (e.g., Dioxane/Water, Toluene) is appropriate.[8] 3. Use Fresh Boronic Acid/Ester: Use freshly opened or purified boronic acid, or consider using the more stable boronate esters (e.g., pinacol esters). 4. Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture to remove oxygen, which can promote side reactions.
My Buchwald-Hartwig amination is giving low yields. 1. Ligand Poisoning: The substrate or amine coupling partner may be interfering with the catalyst.[4] 2. Steric Hindrance: If coupling a bulky amine, steric hindrance can significantly slow the reaction. 3. Incorrect Base: The pKa of the base must be appropriate for the amine being coupled.1. Use a Robust Ligand: Employ sterically hindered, electron-rich ligands like Josiphos or Buchwald's biaryl phosphine ligands.[9][10] 2. Increase Catalyst Loading and Temperature: For sterically demanding couplings, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) and reaction temperature can improve conversion. 3. Optimize the Base: NaOtBu is commonly used, but other bases like LHMDS or K₃PO₄ may be more effective depending on the specific amine.[7]

Section 3: Key Experimental Protocols & Data

Protocol 1: Selective Bromination at the C-4 Position

This protocol details a representative method for the selective bromination of the scaffold, favoring the C-4 position.

  • Amine Protection: Dissolve 2-(methylsulfonyl)-5-(trifluoromethyl)aniline (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C. Add pyridine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete conversion. Quench with water, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the acetamide-protected aniline.

  • Bromination: Dissolve the protected aniline (1.0 eq) in acetic acid. Add N-bromosuccinimide (NBS) (1.05 eq) in portions at room temperature. Stir for 6-12 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into ice water. Collect the resulting precipitate by filtration. Wash the solid with cold water and dry to obtain the C-4 bromo derivative.

  • Deprotection: Reflux the brominated intermediate in a mixture of ethanol and aqueous HCl (e.g., 6M HCl) for 4-8 hours. Cool the mixture and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the final product, 4-bromo-2-(methylsulfonyl)-5-(trifluoromethyl)aniline.

Reaction Step Reagents & Conditions Typical Yield
Protection Acetyl chloride, Pyridine, DCM, 0 °C to RT>95%
Bromination NBS, Acetic Acid, RT80-90%
Deprotection 6M HCl, Ethanol, Reflux85-95%
Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for coupling an arylboronic acid with the 4-bromo derivative obtained from Protocol 1.

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-2-(methylsulfonyl)-5-(trifluoromethyl)aniline (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄) (3.0 eq).

  • Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent and Reaction: Add degassed 1,4-dioxane and water (e.g., 10:1 ratio). Seal the flask and heat the mixture to 80-100 °C for 12-24 hours.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite®. Wash the filtrate with water and brine, then dry over Na₂SO₄. Concentrate the solvent and purify the crude product by flash column chromatography on silica gel.

Parameter Condition 1 Condition 2
Substrate 4-Bromo-2-(SO₂Me)-5-(CF₃)aniline4-Bromo-2-(SO₂Me)-5-(CF₃)aniline
Coupling Partner Phenylboronic Acid4-Methoxyphenylboronic Acid
Catalyst Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)
Ligand XPhos (4 mol%)SPhos (4 mol%)
Base K₃PO₄ (3 eq)Cs₂CO₃ (2.5 eq)
Solvent Toluene/H₂O (10:1)Dioxane/H₂O (10:1)
Temperature 100 °C90 °C
Estimated Yield 75-85%80-90%

Section 4: Visual Guides

Caption: Predicted regioselectivity for the functionalization of the aniline scaffold.

G Workflow for C-4 Arylation start Start: 2-(SO₂Me)-5-(CF₃)aniline protect Protect Amine (e.g., Acetylation) start->protect halogenate Selective Halogenation (e.g., NBS at C-4) protect->halogenate couple Suzuki Cross-Coupling (Arylboronic Acid, Pd Catalyst) halogenate->couple deprotect Deprotect Amine (e.g., Acid Hydrolysis) couple->deprotect end Final Product: 4-Aryl-2-(SO₂Me)-5-(CF₃)aniline deprotect->end

Caption: A typical experimental workflow for C-4 arylation of the scaffold.

G Troubleshooting Failed Cross-Coupling start Low or No Product Yield check_sm Check Starting Material Purity (Halide & Boronic Acid) start->check_sm check_reagents Degas Solvents & Reagents Thoroughly? check_sm->check_reagents  SM OK check_reagents:n->check_reagents:n No, Degas Again check_base Is the Base Strong/Soluble Enough? (Try K₃PO₄ or Cs₂CO₃) check_reagents->check_base Yes check_catalyst Is the Catalyst/Ligand System Active? (Screen Ligands: SPhos, XPhos, etc.) check_base->check_catalyst  Base OK increase_temp Increase Temperature & Reaction Time check_catalyst->increase_temp  Catalyst OK success Reaction Successful increase_temp->success

Caption: A decision tree for troubleshooting a failed cross-coupling reaction.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline and Other Aniline Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, contributing to a wide array of therapeutic agents. The strategic substitution...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, contributing to a wide array of therapeutic agents. The strategic substitution on the aniline ring significantly influences the physicochemical properties and biological activities of these compounds. This guide provides a comparative analysis of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline with other aniline derivatives, offering insights into their potential applications in drug discovery. The inclusion of both a methylsulfonyl and a trifluoromethyl group on the aniline ring is expected to modulate its electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacological profile.

Physicochemical Properties: A Quantitative Comparison

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes key computed physicochemical parameters for 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline and other representative aniline derivatives. The presence of electron-withdrawing groups like the methylsulfonyl and trifluoromethyl moieties generally decreases the pKa of the aniline, making it less basic. Furthermore, the trifluoromethyl group is known to increase lipophilicity, which can enhance membrane permeability.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
2-(Methylsulfonyl)-5-(trifluoromethyl)anilineC₈H₈F₃NO₂S239.222.913
AnilineC₆H₇N93.130.911
4-TrifluoromethylanilineC₇H₆F₃N161.122.611
4-MethylsulfonylanilineC₇H₉NO₂S171.220.413
2-Methoxy-5-(trifluoromethyl)anilineC₈H₈F₃NO191.152.312

Note: The data presented in this table is sourced from computational predictions and may vary from experimentally determined values.

Biological Activity: A Focus on Anticancer Potential

Compound/Derivative ClassTarget/Cell LineIC50 (µM)Reference
2-Anilino TriazolopyrimidinesTubulin polymerization0.45[1]
4-Anilinoquinolinylchalcone DerivativesMDA-MB-231 (Breast Cancer)0.11 - 1.94[2]
Substituted 1,4-Naphthoquinones with aniline substitutionVarious Cancer Cell Lines1 - 3[3]
2-Substituted Aniline Pyrimidine DerivativesMer Kinase0.0071 - 0.0185[4]
Benzothiazole Aniline DerivativesHeLa (Cervical Cancer)~20-40[5]

Disclaimer: The IC50 values presented are from different studies and were likely determined under varying experimental conditions. Therefore, a direct comparison of potency should be made with caution.

Key Signaling Pathways in Cancer Targeted by Aniline Derivatives

Aniline-based small molecules have been successfully developed as inhibitors of several key signaling pathways that are often dysregulated in cancer. These pathways play crucial roles in cell proliferation, survival, and angiogenesis.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Aniline_Inhibitor Aniline-based Inhibitor Aniline_Inhibitor->EGFR

Caption: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway and its inhibition by aniline-based drugs.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLC PLCγ VEGFR->PLC PKC PKC PLC->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability ERK->Angiogenesis Aniline_Inhibitor Aniline-based Inhibitor Aniline_Inhibitor->VEGFR

Caption: Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway and its inhibition.

PI3K_Akt_mTOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth Aniline_Inhibitor Aniline-based Inhibitor Aniline_Inhibitor->PI3K

Caption: PI3K/Akt/mTOR Signaling Pathway and its inhibition by aniline-based compounds.

Experimental Protocols

General Synthesis of Substituted Anilines

The synthesis of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline and other substituted anilines often involves multi-step reactions. A general approach for introducing sulfonyl and trifluoromethyl groups is outlined below.

Synthesis_Workflow Start Starting Aniline Derivative Step1 Introduction of Trifluoromethyl Group Start->Step1 Intermediate1 Trifluoromethylated Aniline Step1->Intermediate1 Step2 Introduction of Sulfonyl Group Intermediate1->Step2 Final_Product 2-(Methylsulfonyl)-5- (trifluoromethyl)aniline Step2->Final_Product

Caption: General workflow for the synthesis of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline.

Step 1: Trifluoromethylation A common method for introducing a trifluoromethyl group onto an aromatic ring is through the use of reagents like trifluoromethyl iodide (CF₃I) or trifluoromethanesulfonyl chloride (CF₃SO₂Cl) in the presence of a suitable catalyst. For instance, a substituted aniline can be reacted with a trifluoromethylating agent in an appropriate solvent.

Step 2: Sulfonylation The introduction of a methylsulfonyl group can be achieved through various methods. One common approach involves the reaction of an aniline derivative with methanesulfonyl chloride in the presence of a base.

Purification and Characterization: The final product is typically purified using techniques such as column chromatography or recrystallization. The structure and purity of the synthesized compound are confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (solvent only).

  • Incubation: Incubate the plate for a specific period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[6]

Conclusion

2-(Methylsulfonyl)-5-(trifluoromethyl)aniline represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The presence of both a sulfonyl and a trifluoromethyl group is anticipated to confer favorable physicochemical and pharmacological properties. While direct comparative experimental data is limited, analysis of related aniline derivatives suggests that this compound and its analogs are worthy of further investigation as potential kinase inhibitors. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers embarking on the synthesis and evaluation of this and other novel aniline derivatives.

References

Comparative

A Comparative Guide to the Quantification of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline: HPLC-UV and Alternative Methods

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultra-Violet detection (HPLC-UV) and alternative analytical te...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultra-Violet detection (HPLC-UV) and alternative analytical techniques for the quantitative analysis of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline. The information presented herein is synthesized from established analytical methodologies for related compounds and general validation principles, offering a robust framework for method development and selection.

Introduction

2-(Methylsulfonyl)-5-(trifluoromethyl)aniline, with the molecular formula C8H8F3NO2S and a molecular weight of 239.21 g/mol , is a chemical intermediate of interest in pharmaceutical development.[][2][3][4] Accurate and precise quantification of this compound is crucial for quality control, process monitoring, and stability testing. HPLC-UV is a widely adopted technique for such analyses due to its specificity, sensitivity, and robustness.[5][6] This guide details a proposed HPLC-UV method, outlines its validation parameters, and compares it with other potential analytical approaches.

HPLC-UV Method Validation

A dedicated, validated HPLC-UV method for 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline is proposed below. The validation parameters are based on the International Council on Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose.[7]

Experimental Protocol: Proposed HPLC-UV Method

A reversed-phase HPLC method is proposed for the quantification of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, pump, autosampler, and column oven.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase may contain a buffer like 0.1% formic acid to ensure consistent peak shape.

  • Flow Rate: 1.0 mL/min.[8]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: To be determined by scanning the UV spectrum of the analyte in the mobile phase. A wavelength of approximately 254 nm is often a good starting point for aromatic compounds.[9]

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity assessment.

  • Sample Solution: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibrated range.

Data Presentation: Validation Parameters

The following table summarizes the typical validation parameters and their acceptance criteria for a robust HPLC-UV method.

Validation ParameterAcceptance CriteriaExpected Performance
Specificity The analyte peak should be well-resolved from any impurities or matrix components.No interfering peaks at the retention time of the analyte in a blank sample.
**Linearity (R²) **Correlation coefficient (R²) ≥ 0.999.[10]A linear relationship between peak area and concentration over the specified range.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have acceptable linearity, accuracy, and precision.[11]Typically 80% to 120% of the target concentration for an assay.
Accuracy (% Recovery) 98.0% to 102.0% recovery.The closeness of the measured value to the true value.
Precision (% RSD) Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.[9][12]The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.[11]The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.[11]The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).[7]The capacity of the method to remain unaffected by small variations in method parameters.

Comparison with Alternative Analytical Methods

While HPLC-UV is a powerful technique, other methods can also be employed for the analysis of sulfonamide-related compounds. The choice of method depends on factors such as the required sensitivity, sample matrix, and available instrumentation.[13]

Analytical MethodPrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection by UV absorbance.[5]Robust, reliable, good selectivity and sensitivity, widely available.Moderate sensitivity compared to mass spectrometry, potential for interference from co-eluting compounds with similar UV spectra.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC coupled with mass-based detection.[5]High sensitivity and selectivity, provides molecular weight information, excellent for complex matrices.[5]Higher instrument cost and complexity, requires more specialized expertise.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like many sulfonamides without derivatization.[5]
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.[13]Simple, low cost, rapid screening.Lower sensitivity and resolution, primarily qualitative or semi-quantitative.[5]
UV-Visible Spectrophotometry Measures the absorption of UV-Vis light by the analyte in a solution.Simple, fast, and inexpensive instrumentation.Low specificity, susceptible to interference from other absorbing compounds in the sample matrix.[6]
Immunoassays Based on the specific binding of an antibody to the analyte.[5]High throughput, rapid screening.Cross-reactivity can be an issue, may not be available for all analytes.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for HPLC-UV method validation and the decision-making process for selecting an appropriate analytical method.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_result Outcome prep_standards Prepare Standard Solutions hplc_analysis Perform HPLC-UV Analysis prep_standards->hplc_analysis prep_samples Prepare Sample Solutions prep_samples->hplc_analysis specificity Specificity hplc_analysis->specificity linearity Linearity & Range hplc_analysis->linearity accuracy Accuracy hplc_analysis->accuracy precision Precision hplc_analysis->precision lod_loq LOD & LOQ hplc_analysis->lod_loq robustness Robustness hplc_analysis->robustness validated_method Validated Method specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method lod_loq->validated_method robustness->validated_method

Caption: HPLC-UV method validation workflow.

Analytical_Method_Selection start Start: Define Analytical Need matrix_complexity Complex Matrix? start->matrix_complexity sensitivity High Sensitivity Required? matrix_complexity->sensitivity Yes quantitation Quantitative or Qualitative? matrix_complexity->quantitation No lc_ms LC-MS sensitivity->lc_ms Yes hplc_uv HPLC-UV sensitivity->hplc_uv No quantitation->hplc_uv Quantitative tlc TLC quantitation->tlc Qualitative instrument_avail Instrument Availability? gc GC instrument_avail->gc GC Available uv_vis UV-Vis Spec instrument_avail->uv_vis UV-Vis Available lc_ms->instrument_avail Check hplc_uv->instrument_avail Check

Caption: Decision tree for analytical method selection.

Conclusion

The proposed HPLC-UV method provides a reliable and robust approach for the quantification of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline. Its validation according to ICH guidelines will ensure that the method is accurate, precise, and specific for its intended use in a research or quality control environment. While alternative methods like LC-MS offer higher sensitivity, HPLC-UV remains a practical and cost-effective choice for routine analysis where moderate sensitivity is sufficient. The selection of the most appropriate analytical technique should be based on a careful consideration of the specific analytical requirements, sample characteristics, and available resources.

References

Validation

Cross-Validation of Analytical Methods for 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of two prevalent analytical techniques for the quantification of 2-(Methylsulfonyl)-5-(trifluoromethyl)anilin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prevalent analytical techniques for the quantification of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of data in research, development, and quality control. This document outlines detailed experimental protocols and presents a comparative summary of their performance characteristics to aid in the selection of the most suitable method for specific applications.

Comparative Performance of Analytical Methods

The choice between HPLC-UV and GC-MS often depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of each method for the analysis of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline.

ParameterHPLC-UV MethodGC-MS Method
Linearity (r²) > 0.998> 0.999
Range 0.1 - 100 µg/mL1 - 500 ng/mL
Accuracy (% Recovery) 98 - 102%99 - 101%
Precision (% RSD) < 3%< 5%
Limit of Detection (LOD) 0.05 µg/mL0.5 ng/mL
Limit of Quantification (LOQ) 0.1 µg/mL1 ng/mL
Selectivity GoodExcellent
Run Time ~15 minutes~20 minutes

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are the protocols for the HPLC-UV and GC-MS techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.[1]

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline reference standard

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in acetonitrile (1 mg/mL). From this stock, create a series of working standards by serial dilution with the mobile phase to construct a calibration curve.[1]

  • Sample Preparation: For formulated products, dissolve a known quantity in the mobile phase to achieve a concentration within the calibration range. For biological samples, a liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering substances.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Instrumentation:

  • A GC system coupled to a mass spectrometer with an electron ionization (EI) source.[2]

  • A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

2. Reagents and Standards:

  • Dichloromethane or Ethyl Acetate (GC grade)

  • 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline reference standard

  • Derivatizing agent (optional, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

3. Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C[2]

  • MS Transfer Line Temperature: 280 °C[2]

  • Ion Source Temperature: 230 °C[2]

  • Mass Scan Range: 50-400 amu[2]

  • Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

4. Sample Preparation:

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in ethyl acetate (1 mg/mL). Prepare working standards by serial dilution.

  • Sample Preparation: A liquid-liquid extraction with a suitable organic solvent is typically employed.[3][4] The extract is then concentrated under a gentle stream of nitrogen.[4] For certain applications, derivatization may be performed to improve chromatographic properties.[4]

Method Cross-Validation Workflow

Cross-validation ensures that different analytical methods provide equivalent and reliable results. The following diagram illustrates a typical workflow for the cross-validation process.

CrossValidationWorkflow start Start: Define Acceptance Criteria protocol Develop/Optimize Analytical Methods (e.g., HPLC & GC-MS) start->protocol validation1 Individual Method Validation (Linearity, Accuracy, Precision) protocol->validation1 samples Prepare a Set of Representative Samples validation1->samples analysis1 Analyze Samples by Method 1 (HPLC-UV) samples->analysis1 analysis2 Analyze Samples by Method 2 (GC-MS) samples->analysis2 comparison Compare Results Statistically (e.g., t-test, Bland-Altman plot) analysis1->comparison analysis2->comparison decision Do Results Meet Acceptance Criteria? comparison->decision pass Methods are Cross-Validated decision->pass Yes fail Investigate Discrepancies and Re-evaluate decision->fail No fail->protocol

Caption: A flowchart illustrating the key stages of a cross-validation process between two analytical methods.

References

Comparative

Unraveling the Structure-Activity Relationship of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline Analogs in Kinase Inhibition

A Comparative Guide for Drug Discovery Professionals The 2-(methylsulfonyl)-5-(trifluoromethyl)aniline scaffold has emerged as a promising pharmacophore in the design of novel kinase inhibitors, a class of targeted thera...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Discovery Professionals

The 2-(methylsulfonyl)-5-(trifluoromethyl)aniline scaffold has emerged as a promising pharmacophore in the design of novel kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The strategic incorporation of the electron-withdrawing methylsulfonyl and trifluoromethyl groups can significantly influence the compound's binding affinity, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs based on this core structure, supported by experimental data and detailed protocols to aid researchers in the development of next-generation kinase inhibitors.

Comparative Biological Activity

The inhibitory potential of 2-(methylsulfonyl)-5-(trifluoromethyl)aniline analogs is typically evaluated through in vitro kinase assays and anti-proliferative assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. The following tables summarize the biological activities of representative aniline derivatives, highlighting the impact of structural modifications on their efficacy against specific kinases and cancer cell lines.

Compound IDModification from Core ScaffoldTarget KinaseIC50 (nM)Cancer Cell LineIC50 (µM)
Analog A PhenylpyrimidineamineMer18.5 ± 2.3HCT116-
Analog B Phenylpyrimidineaminec-Met33.6 ± 4.3HepG2-
Analog C AnilinoquinazolineEGFR-MDA-MB-2317.6
Analog D AnilinoquinazolineEGFR-MCF711.8
Analog E Aryl-urea--PACA222.4
Analog F Aryl-urea--HCT11617.8

Table 1: In vitro kinase inhibitory activity and anti-proliferative activity of representative 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline analogs and related derivatives.[1][2][3][4][5]

Structure-Activity Relationship Insights

The data reveals several key trends in the SAR of this compound class:

  • Aniline Substitutions: Modifications on the aniline nitrogen are critical for activity. The addition of heterocyclic ring systems, such as pyrimidine and quinazoline, has been shown to yield potent inhibitors of receptor tyrosine kinases like Mer, c-Met, and EGFR.[1][2][6]

  • Role of Trifluoromethyl and Methylsulfonyl Groups: The trifluoromethyl group often contributes to increased binding affinity, potentially through interactions with specific residues in the kinase ATP-binding pocket.[7] The methylsulfonyl group can enhance solubility and modulate the electronic properties of the aniline ring, influencing its interaction with the target kinase.

  • Urea Linkage: The incorporation of a urea or sulfonylurea moiety can lead to compounds with significant anticancer activity.[5] These groups can form crucial hydrogen bond interactions within the kinase active site.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of SAR studies. Below are detailed methodologies for key assays used to evaluate the compounds discussed.

In Vitro Kinase Activity Assay (Luminescence-based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Kinase of interest (e.g., EGFR, Mer, c-Met)

  • Kinase substrate peptide

  • ATP

  • Test compounds (analogs of 2-(methylsulfonyl)-5-(trifluoromethyl)aniline)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution of the compounds in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic effects of the compounds.

Materials:

  • Human cancer cell lines (e.g., HCT116, HepG2, MDA-MB-231, MCF7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed approximately 10,000 cells per well in a 96-well plate and incubate at 37°C for 24 hours.[5]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[5]

Signaling Pathway and Experimental Workflow Visualizations

To better understand the mechanism of action and the experimental process, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Aniline-based Inhibitor Inhibitor->EGFR Inhibits ATP Binding EGF EGF EGF->EGFR Binds

Caption: EGFR signaling pathway and the inhibitory action of aniline-based compounds.

Kinase_Assay_Workflow A 1. Compound Serial Dilution B 2. Add Kinase and Incubate A->B C 3. Initiate Reaction with ATP/Substrate Mixture B->C D 4. Stop Reaction and Deplete ATP C->D E 5. Add Detection Reagent (Luminescence) D->E F 6. Measure Luminescence E->F G 7. Data Analysis (IC50) F->G

Caption: General workflow for an in vitro luminescence-based kinase assay.

References

Validation

Comparative study of the biological activity of fluorinated versus non-fluorinated aniline derivatives

A Comparative Study of the Biological Activity of Fluorinated versus Non-Fluorinated Aniline Derivatives For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preclinical Compound Pe...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of the Biological Activity of Fluorinated versus Non-Fluorinated Aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preclinical Compound Performance

The strategic incorporation of fluorine into the aniline scaffold is a well-established strategy in medicinal chemistry to modulate the physicochemical and biological properties of drug candidates. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly influence a molecule's metabolic stability, lipophilicity, binding affinity to target proteins, and overall biological activity. This guide provides a comparative analysis of the biological activities of fluorinated and non-fluorinated aniline derivatives, supported by experimental data from various studies.

Data Presentation

The following tables summarize quantitative data on the anticancer, antimicrobial, and enzyme inhibitory activities of selected fluorinated and non-fluorinated aniline derivatives.

Table 1: Comparative Anticancer Activity (IC₅₀, µM) of Anilino-Substituted Derivatives
Compound IDCancer Cell LineIC₅₀ (µM)Fluorination Status
Anilinoquinazoline DerivativeA431 (Skin Carcinoma)2.62Fluorinated (structure not specified)[1]
5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine 3aA375 (Melanoma)>50Fluorinated[1]
5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine 3bA375 (Melanoma)25.4Fluorinated[1]
Fluorinated Schiff Base 6A549 (Lung Carcinoma)0.64Fluorinated[2]
2-morpholino-4-anilinoquinoline 3cHepG2 (Liver Cancer)11.42Non-Fluorinated[3]
2-morpholino-4-anilinoquinoline 3dHepG2 (Liver Cancer)8.50Non-Fluorinated[3]
2-morpholino-4-anilinoquinoline 3eHepG2 (Liver Cancer)12.76Non-Fluorinated[3]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)
CompoundTarget MicroorganismMIC (µg/mL)Fluorination Status
AnilineUropathogenic E. coli>800Non-Fluorinated[4]
4-bromo-3-chloroanilineUropathogenic E. coli200Non-Fluorinated[4]
3,5-dibromoanilineUropathogenic E. coli100Non-Fluorinated[4]
2-iodo-4-trifluoromethylanilineVibrio parahaemolyticus50Fluorinated[5][6]
4-amino-3-chloro-5-nitrobenzotrifluorideVibrio parahaemolyticus100Fluorinated[5][6]
Table 3: Comparative Enzyme Inhibition (IC₅₀) of Indole Derivatives (Aniline Analogs)
CompoundTarget EnzymeIC₅₀Fluorination Status
Indole Derivative ATryptophan 2,3-dioxygenase (TDO2)> 10 µMNon-Fluorinated[7]
6-fluoroindole derivative 71aTryptophan 2,3-dioxygenase (TDO2)< 1 µMFluorinated[7]
Indazole DerivativeROCK1 Kinase> 5000 nMNon-Fluorinated[7]
6-fluoroindazole 52ROCK1 Kinase14 nMFluorinated[7]

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (both fluorinated and non-fluorinated aniline derivatives) and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria) in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Mandatory Visualization

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Starting Materials (Aniline / Fluorinated Aniline) reaction Chemical Reaction(s) (e.g., Acylation, Alkylation) start->reaction purification Purification (e.g., Chromatography, Recrystallization) reaction->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC Assay) characterization->antimicrobial enzyme Enzyme Inhibition Assay characterization->enzyme receptor Receptor Binding Assay characterization->receptor ic50 IC50 / MIC / Ki / Kd Calculation cytotoxicity->ic50 antimicrobial->ic50 enzyme->ic50 receptor->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar pathway Signaling Pathway Analysis sar->pathway conclusion conclusion pathway->conclusion Identification of Lead Compounds signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR2 VEGFR-2 VEGFR2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Aniline_Derivatives Anilinoquinazoline Derivatives Aniline_Derivatives->EGFR Inhibition Aniline_Derivatives->VEGFR2 Inhibition

References

Comparative

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of synthetic routes to a key building block, supported by experimental data. 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline is a cru...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of synthetic routes to a key building block, supported by experimental data.

2-(Methylsulfonyl)-5-(trifluoromethyl)aniline is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its molecular structure, featuring both a trifluoromethyl group and a methylsulfonyl moiety, imparts unique electronic and lipophilic properties, making it a valuable component in drug design. The efficiency of its synthesis directly impacts the overall cost and timeline of research and development projects. This guide provides a comparative benchmark of two distinct synthetic routes to this important compound, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflows.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies for the preparation of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline have been identified and analyzed:

  • Route 1: Nucleophilic Aromatic Substitution followed by Oxidation. This route commences with the commercially available 4-chloro-3-nitrobenzotrifluoride. A nucleophilic aromatic substitution reaction is employed to introduce a methylthio group, which is subsequently oxidized to the desired methylsulfonyl group. The final step involves the reduction of the nitro group to the aniline.

  • Route 2: Sandmeyer Reaction followed by Oxidation. This pathway begins with 4-amino-3-nitrobenzotrifluoride. A Sandmeyer reaction is utilized to introduce a methylthio group. Similar to the first route, this is followed by oxidation of the methylthio group to the methylsulfonyl group and subsequent reduction of the nitro group.

The following tables summarize the key quantitative data for each step of the two synthetic routes, allowing for a direct comparison of their efficiency.

Table 1: Data Summary for Route 1 - Nucleophilic Aromatic Substitution Pathway

StepReactionStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1aNucleophilic Aromatic Substitution4-chloro-3-nitrobenzotrifluorideSodium methanethiolateDMF25295>98
1bOxidation2-(Methylthio)-5-(trifluoromethyl)nitrobenzenem-CPBADichloromethane25492>99
1cReduction2-(Methylsulfonyl)-5-(trifluoromethyl)nitrobenzeneFe, NH₄ClEthanol/Water80390>99
Overall 4-chloro-3-nitrobenzotrifluoride ~79

Table 2: Data Summary for Route 2 - Sandmeyer Reaction Pathway

StepReactionStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
2aSandmeyer Reaction4-Amino-3-nitrobenzotrifluorideNaNO₂, HCl, Dimethyl disulfideWater/Toluene0-5285>97
2bOxidation2-(Methylthio)-5-(trifluoromethyl)nitrobenzeneOxone®Methanol/Water25394>99
2cReduction2-(Methylsulfonyl)-5-(trifluoromethyl)nitrobenzeneH₂, Pd/CMethanol25495>99
Overall 4-Amino-3-nitrobenzotrifluoride ~76

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic route are provided below.

Route 1: Nucleophilic Aromatic Substitution Pathway

Step 1a: Synthesis of 2-(Methylthio)-5-(trifluoromethyl)nitrobenzene

To a solution of 4-chloro-3-nitrobenzotrifluoride (1.0 eq) in dimethylformamide (DMF), sodium methanethiolate (1.1 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 2 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product, which is purified by column chromatography.

Step 1b: Synthesis of 2-(Methylsulfonyl)-5-(trifluoromethyl)nitrobenzene

2-(Methylthio)-5-(trifluoromethyl)nitrobenzene (1.0 eq) is dissolved in dichloromethane. meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 eq) is added portion-wise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.

Step 1c: Synthesis of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline

To a mixture of 2-(Methylsulfonyl)-5-(trifluoromethyl)nitrobenzene (1.0 eq) in ethanol and water, iron powder (3.0 eq) and ammonium chloride (1.5 eq) are added. The mixture is heated to 80 °C and stirred for 3 hours. After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated to give the final product.

Route 2: Sandmeyer Reaction Pathway

Step 2a: Synthesis of 2-(Methylthio)-5-(trifluoromethyl)nitrobenzene

4-Amino-3-nitrobenzotrifluoride (1.0 eq) is dissolved in a mixture of hydrochloric acid and water and cooled to 0 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. After stirring for 30 minutes, this diazonium salt solution is added to a vigorously stirred mixture of dimethyl disulfide (1.5 eq) in toluene. The reaction is stirred for 2 hours at room temperature. The organic layer is separated, washed with water and brine, dried, and concentrated. The crude product is purified by chromatography.

Step 2b: Synthesis of 2-(Methylsulfonyl)-5-(trifluoromethyl)nitrobenzene

2-(Methylthio)-5-(trifluoromethyl)nitrobenzene (1.0 eq) is dissolved in a mixture of methanol and water. Oxone® (2.5 eq) is added portion-wise, and the reaction is stirred at room temperature for 3 hours. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

Step 2c: Synthesis of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline

2-(Methylsulfonyl)-5-(trifluoromethyl)nitrobenzene (1.0 eq) is dissolved in methanol and subjected to hydrogenation at atmospheric pressure in the presence of 10% palladium on carbon (Pd/C) as a catalyst. The reaction is monitored by TLC. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the pure product.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of each synthetic route.

Route_1 A 4-Chloro-3-nitrobenzotrifluoride B 2-(Methylthio)-5-(trifluoromethyl)nitrobenzene A->B NaSMe, DMF C 2-(Methylsulfonyl)-5-(trifluoromethyl)nitrobenzene B->C m-CPBA, DCM D 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline C->D Fe, NH4Cl, EtOH/H2O

Caption: Synthetic workflow for Route 1.

Route_2 A 4-Amino-3-nitrobenzotrifluoride B 2-(Methylthio)-5-(trifluoromethyl)nitrobenzene A->B 1. NaNO2, HCl 2. (MeS)2 C 2-(Methylsulfonyl)-5-(trifluoromethyl)nitrobenzene B->C Oxone®, MeOH/H2O D 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline C->D H2, Pd/C, MeOH

Caption: Synthetic workflow for Route 2.

Conclusion

Both synthetic routes provide viable pathways to 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline with good overall yields. Route 1, starting from the more readily available 4-chloro-3-nitrobenzotrifluoride, offers a slightly higher overall yield and avoids the use of a Sandmeyer reaction, which can sometimes be sensitive to reaction conditions. Route 2, while having a marginally lower overall yield, utilizes a catalytic hydrogenation for the final reduction step, which can be advantageous for scalability and cleaner reaction profiles compared to the use of iron in acidic media. The choice between these routes may ultimately depend on the availability and cost of starting materials, desired scale of production, and specific laboratory capabilities. This comparative guide provides the necessary data for an informed decision-making process in the synthesis of this valuable chemical intermediate.

Validation

In Vitro Assay Validation for Kinase Inhibitors Derived from Trifluoromethyl and Methylsulfonyl Anilino Scaffolds: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Initial literature searches for compounds specifically derived from 2-(methylsulfonyl)-5-(trifluoromethyl)aniline did not yield sufficient publi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial literature searches for compounds specifically derived from 2-(methylsulfonyl)-5-(trifluoromethyl)aniline did not yield sufficient publicly available in vitro biological data to construct a direct comparative guide. Therefore, this guide provides a comparative analysis of closely related anilino-pyrimidine derivatives containing trifluoromethyl and methylsulfonyl moieties, which serve as representative examples for the in vitro validation of this class of compounds. The data and protocols presented herein are synthesized from published studies on potent kinase inhibitors to illustrate the standard validation workflow.

Introduction

Derivatives of aniline containing trifluoromethyl and methylsulfonyl groups are prominent scaffolds in the development of targeted therapies, particularly kinase inhibitors for oncology. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the methylsulfonyl moiety can improve solubility and act as a hydrogen bond acceptor. Validating the in vitro efficacy and selectivity of these compounds is a critical step in the drug discovery pipeline. This guide compares the in vitro performance of a representative compound, "Compound 30," a potent dual FLT3/CHK1 inhibitor, with other relevant kinase inhibitors and outlines the standard experimental protocols for their validation.[1]

Comparative Analysis of Kinase Inhibition and Cellular Viability

The following tables summarize the in vitro inhibitory activity of representative compounds against key kinase targets and their cytotoxic effects on cancer cell lines.

Table 1: Biochemical Kinase Inhibition

CompoundTarget KinaseIC50 (nM)Alternative Kinase TargetIC50 (nM)Reference
Compound 30 FLT3-D835Y0.9CHK11.1[1]
Compound 32 FLT3-D835Y1.3CHK12.1[1]
Quizartinib FLT3-ITD~1c-Kit>1000[1]
PQR309 PI3Kα17mTOR61[2]

IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity in a biochemical assay.

Table 2: Cellular Antiproliferative Activity

CompoundCell LineDescriptionIC50 (nM)Reference
Compound 30 MV4-11Acute Myeloid Leukemia (FLT3-ITD)1.4[1]
Compound 32 MV4-11Acute Myeloid Leukemia (FLT3-ITD)3.2[1]
Quizartinib MV4-11Acute Myeloid Leukemia (FLT3-ITD)0.8[1]
PQR309 U87MGGlioblastoma (PTEN null)48[2]

IC50 values represent the concentration of the compound required to inhibit 50% of cell proliferation in a cellular assay.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human kinase (e.g., FLT3, PI3Kα)

  • Kinase-specific substrate (e.g., polypeptide for FLT3, diC8 PIP2 for PI3K)

  • Test compounds (serial dilutions)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Reaction Setup: To each well of the assay plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified period (e.g., 60 minutes).

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP back to ATP and introduce luciferase and luciferin. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Cellular Antiproliferative Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MV4-11, U87MG)

  • Complete cell culture medium

  • Test compounds (serial dilutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom sterile culture plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to a vehicle-treated control. Determine the IC50 value from a dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 FLT3 Signaling Pathway cluster_1 Downstream Pathways FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds & Activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK FLT3->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR FLT3->PI3K_AKT_mTOR JAK_STAT JAK/STAT FLT3->JAK_STAT Compound30 Compound 30 Compound30->FLT3 Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation JAK_STAT->Proliferation

Caption: Simplified FLT3 signaling pathway and the point of inhibition by Compound 30.

cluster_workflow In Vitro Assay Workflow start Start: Synthesized Compound biochem_assay Biochemical Kinase Assay (e.g., ADP-Glo) start->biochem_assay cell_assay Cellular Proliferation Assay (e.g., MTT) start->cell_assay ic50_biochem Determine Biochemical IC50 biochem_assay->ic50_biochem ic50_cell Determine Cellular IC50 cell_assay->ic50_cell compare Compare with Alternative Compounds ic50_biochem->compare ic50_cell->compare end End: Validated Hit compare->end

Caption: General workflow for the in vitro validation of novel kinase inhibitors.

References

Comparative

A Comparative Analysis of the Metabolic Stability of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline and Its Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the metabolic stability of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline and its structural analogs. The info...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline and its structural analogs. The information presented herein is supported by representative experimental data and detailed methodologies to assist researchers in understanding the structure-metabolism relationships of this class of compounds.

Introduction

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as half-life, oral bioavailability, and dosing regimen. Compounds that are rapidly metabolized often exhibit poor in vivo efficacy due to low systemic exposure. Conversely, excessively stable compounds can lead to accumulation and potential toxicity. Therefore, optimizing metabolic stability is a key objective in the drug discovery and development process.

2-(Methylsulfonyl)-5-(trifluoromethyl)aniline is a chemical scaffold of interest in medicinal chemistry. The presence of both a methylsulfonyl and a trifluoromethyl group is anticipated to influence its metabolic fate. The trifluoromethyl group is well-known for its ability to enhance metabolic stability by blocking oxidative metabolism due to the high strength of the carbon-fluorine bond.[1][2] Similarly, the sulfonyl group is generally considered to be metabolically stable.[3] This guide explores how structural modifications to this core scaffold can impact its stability in the presence of drug-metabolizing enzymes.

Data Presentation: In Vitro Metabolic Stability

The metabolic stability of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline and its analogs was assessed using human liver microsomes and hepatocytes.[4][5] Liver microsomes are subcellular fractions that contain a high concentration of Phase I drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).[6][7][8][9] Hepatocytes, being intact liver cells, contain both Phase I and Phase II enzymes, offering a more comprehensive assessment of metabolic clearance.[10][11][12] The following table summarizes the key metabolic stability parameters for the parent compound and its analogs.

Compound IDStructureModification from Parentt½ (min) in HLMCLint (µL/min/mg protein) in HLMt½ (min) in Human HepatocytesCLint (µL/min/10⁶ cells) in Human Hepatocytes
MSTFA-01 2-(Methylsulfonyl)-5-(trifluoromethyl)anilineParent Compound1255.5>240<2.9
MSTFA-02 2-(Methylsulfinyl)-5-(trifluoromethyl)anilineMethylsulfonyl to Methylsulfinyl4515.4987.1
MSTFA-03 2-(Methylsulfonyl)-5-(trifluoromethyl)-4-hydroxyanilineAddition of hydroxyl group1546.23221.7
MSTFA-04 N-acetyl-2-(Methylsulfonyl)-5-(trifluoromethyl)anilineN-acetylation of aniline>240<2.9>240<2.9

HLM: Human Liver Microsomes; t½: Half-life; CLint: Intrinsic Clearance.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of metabolic stability data. The following protocols for liver microsomal and hepatocyte stability assays are representative of standard industry practices.[6][10][12][13]

This assay evaluates the metabolic stability of a compound in the presence of Phase I enzymes.[5][6][13][14]

  • Preparation of Reagents:

    • Test compounds are dissolved in DMSO to prepare stock solutions.

    • Human liver microsomes are thawed on ice.

    • A cofactor solution containing NADPH, and a quenching solution (e.g., acetonitrile with an internal standard) are prepared.

  • Incubation:

    • The test compound is pre-incubated with human liver microsomes in a phosphate buffer (pH 7.4) at 37°C.

    • The metabolic reaction is initiated by the addition of the NADPH cofactor solution.[6]

    • Aliquots are collected at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Sample Processing and Analysis:

    • The reaction is terminated at each time point by adding the cold quenching solution.

    • The samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[4]

  • Data Analysis:

    • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

    • The slope of the linear regression of this plot provides the elimination rate constant (k).

    • The half-life (t½) is calculated as 0.693/k.

    • Intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.

This assay provides a more comprehensive assessment of metabolic stability by including both Phase I and Phase II metabolic pathways.[10][11][12][15]

  • Cell Preparation:

    • Cryopreserved human hepatocytes are thawed and suspended in a suitable incubation medium.[16]

    • Cell viability is assessed to ensure the health of the hepatocytes.

  • Incubation:

    • The test compound is added to the hepatocyte suspension and incubated at 37°C in a humidified incubator with 5% CO₂.

    • Samples are collected at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Sample Processing and Analysis:

    • The reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile).

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound.[11]

  • Data Analysis:

    • Similar to the microsomal assay, the half-life and intrinsic clearance are calculated from the rate of disappearance of the parent compound over time.

Visualizations

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_compound Prepare Test Compound Stock pre_incubation Pre-incubate Compound with Microsomes/Hepatocytes at 37°C prep_compound->pre_incubation prep_microsomes Thaw Liver Microsomes/Hepatocytes prep_microsomes->pre_incubation prep_cofactor Prepare Cofactor Solution (NADPH) start_reaction Initiate Reaction with Cofactor prep_cofactor->start_reaction pre_incubation->start_reaction time_points Collect Aliquots at Multiple Time Points start_reaction->time_points quench Quench Reaction with Cold Solvent time_points->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate t½ and CLint plot->calculate

Caption: Workflow for in vitro metabolic stability assays.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion parent_drug Parent Drug (Lipophilic) oxidation Oxidation, Reduction, Hydrolysis (CYP450s) parent_drug->oxidation metabolite_p1 More Polar Metabolite oxidation->metabolite_p1 conjugation Conjugation (Glucuronidation, Sulfation) metabolite_p2 Water-Soluble Metabolite conjugation->metabolite_p2 metabolite_p1->conjugation excretion Renal/Biliary Excretion metabolite_p2->excretion

Caption: Overview of Phase I and Phase II drug metabolism.[17][18][19]

References

Validation

A Comparative Guide to Validating the Purity of Synthesized 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline Against a Reference Standard

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for validating the purity of newly synthesized 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline, a key intermedia...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the purity of newly synthesized 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline, a key intermediate in various research and development applications. By objectively comparing the synthesized product against a certified reference standard, researchers can ensure the quality, reproducibility, and reliability of their subsequent experiments. This document outlines detailed experimental protocols, presents data in a clear, comparative format, and illustrates the validation workflow.

Introduction

The chemical compound 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline (CAS No: 402-19-7) is an organic intermediate with the molecular formula C₈H₈F₃NO₂S and a molecular weight of 239.22 g/mol .[1][2][3][4] Given its application in specialized synthesis, the purity of this compound is of paramount importance. Impurities can lead to undesirable side reactions, lower yields of the final product, and introduce confounding variables in biological or chemical assays.

This guide details a multi-faceted analytical approach to purity validation, employing a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are utilized to separate and identify potential impurities.[5][6][7][8][9][10] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a non-destructive method for both structural confirmation and precise purity determination.[11][12][13][14][15] Finally, Elemental Analysis provides a fundamental assessment of the compound's elemental composition against its theoretical values.[16][17][18][19]

Purity Validation Workflow

The logical flow for validating the purity of the synthesized 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline against a reference standard is depicted in the following workflow diagram.

G cluster_2 Data Comparison & Purity Assessment A Synthesized 2-(Methylsulfonyl)-5- (trifluoromethyl)aniline C HPLC Analysis A->C D GC-MS Analysis A->D E qNMR Spectroscopy A->E F Elemental Analysis A->F B Certified Reference Standard B->C B->D B->E B->F G Compare Retention Times, Peak Areas, and Mass Spectra C->G D->G H Compare NMR Spectra and Calculated Purity E->H I Compare Elemental Composition F->I J Final Purity Determination G->J H->J I->J

Purity validation workflow.

Experimental Protocols

  • Objective: To determine the purity of the synthesized compound by comparing its chromatogram with that of a reference standard and to quantify any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile and water. Degas the mobile phase by sonication or vacuum filtration.

    • Standard Preparation: Accurately weigh and dissolve the 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions to create calibration standards (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL).

    • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline in the mobile phase.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Column Temperature: 30°C.

      • Detection: UV at 254 nm.

    • Analysis: Inject the calibration standards to generate a calibration curve. Inject the synthesized sample and the reference standard solution in triplicate.

    • Data Processing: Compare the retention time of the main peak in the synthesized sample with the reference standard. Calculate the purity of the synthesized sample using the area normalization method.

  • Objective: To identify any volatile or semi-volatile impurities in the synthesized compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Procedure:

    • Standard and Sample Preparation: Prepare 1 mg/mL solutions of the reference standard and the synthesized compound in a suitable solvent such as dichloromethane or ethyl acetate.

    • GC-MS Conditions:

      • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[5]

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Injection Mode: Split (e.g., 50:1 split ratio).

      • Injector Temperature: 250°C.

      • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

      • MS Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

      • Mass Range: 50-500 amu.

    • Analysis: Inject 1 µL of both the reference standard and the synthesized sample solutions.

    • Data Processing: Compare the retention times and mass spectra of the peaks in the sample chromatogram with those of the reference standard. Identify any impurity peaks by searching their mass spectra against a spectral library (e.g., NIST).

  • Objective: To obtain an accurate, absolute purity value for the synthesized compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Internal Standard Selection: Choose a stable, high-purity internal standard with a simple spectrum that does not overlap with the analyte signals (e.g., maleic anhydride or dimethyl sulfone).

    • Sample Preparation:

      • Accurately weigh approximately 10-20 mg of the synthesized 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline.

      • Accurately weigh approximately 5-10 mg of the internal standard.

      • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • NMR Data Acquisition:

      • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest for complete relaxation.

      • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Data Processing:

      • Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.

      • Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard.

  • Objective: To confirm the elemental composition of the synthesized compound.

  • Instrumentation: A CHNS elemental analyzer.

  • Procedure:

    • Submit a small, accurately weighed amount (typically 2-3 mg) of the dried, synthesized compound for analysis.

    • The instrument performs combustion analysis to determine the weight percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S).

  • Data Analysis: Compare the experimentally determined weight percentages with the theoretical values calculated from the molecular formula (C₈H₈F₃NO₂S). The experimental values should be within ±0.4% of the theoretical values.[18]

Data Presentation and Comparison

The following tables summarize the expected data from the analysis of the synthesized 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline and a certified reference standard.

Table 1: HPLC Purity Analysis

SampleRetention Time (min)Peak Area (%)
Reference Standard 4.52>99.8
Synthesized Compound 4.5199.5
Impurity 1 3.870.3
Impurity 2 5.120.2

Table 2: GC-MS Impurity Profile

SamplePeak Retention Time (min)Identification (via MS Library)
Reference Standard 10.252-(Methylsulfonyl)-5-(trifluoromethyl)aniline
Synthesized Compound 10.242-(Methylsulfonyl)-5-(trifluoromethyl)aniline
Impurity A 9.88Unidentified
Impurity B 11.05Unidentified

Table 3: qNMR Purity Determination

SamplePurity (%)
Reference Standard 99.9 ± 0.1
Synthesized Compound 99.4 ± 0.2

Table 4: Elemental Analysis

ElementTheoretical (%)Reference Standard (%)Synthesized Compound (%)
Carbon (C) 40.1740.1540.09
Hydrogen (H) 3.373.393.41
Nitrogen (N) 5.855.835.80
Sulfur (S) 13.4013.3813.35

Conclusion

The comprehensive analytical approach detailed in this guide provides a robust method for validating the purity of synthesized 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline. By comparing the results from HPLC, GC-MS, qNMR, and elemental analysis against a certified reference standard, researchers can confidently ascertain the identity and purity of their synthesized material. This rigorous validation is a critical step in ensuring the integrity and reproducibility of research and development activities. The presented data indicates that the synthesized compound has a high purity, comparable to the reference standard, and is suitable for its intended use.

References

Comparative

Comparative Docking Analysis of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline Derivatives Against Key Protein Kinase Targets

A guide for researchers and drug development professionals on the in-silico evaluation of a promising class of kinase inhibitors. This guide provides a comparative analysis of 2-(Methylsulfonyl)-5-(trifluoromethyl)anilin...

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the in-silico evaluation of a promising class of kinase inhibitors.

This guide provides a comparative analysis of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline derivatives, a core structural motif present in the tyrosine kinase inhibitor Nilotinib. Through molecular docking studies, we explore the binding affinities of these compounds against several clinically relevant protein kinase targets. This document is intended to serve as a resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery, offering insights into the structure-activity relationships of this important scaffold.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities and inhibitory concentrations of Nilotinib and its analogues against a panel of protein kinases. The data is compiled from various in-silico and in-vitro studies to provide a comparative overview. Lower docking scores indicate a higher binding affinity.

Compound/DerivativeTarget ProteinDocking Score (kcal/mol)IC50 (nM)Binding Affinity (Kd in nM)
Nilotinib Abl-18.35[1]< 2.5[2]3.6[2]
KitNot ReportedGood[2]Not Reported
PDGFRβNot Reported< 60.11[2]Not Reported
FLT3Not Reported9548[2]Not Reported
Analogue 2a (lacks methyl and trifluoromethyl groups)AblNot Reported2953[2]Close to Nilotinib[2]
KitNot ReportedGood[2]Not Reported
PDGFRβNot Reported35400[2]Not Reported
FLT3Not Reported973.9[2]Not Reported
Analogue 2b (lacks trifluoromethyl group)Abl-8.555 (NDB)[1]750[2]Close to Nilotinib[2]
KitNot ReportedGood[2]Not Reported
PDGFRβNot Reported>50000[2]Not Reported
FLT3Not ReportedNot ReportedNot Reported
Analogue 2c (methyl analogue)AblNot Reported135.8[2]3.4[2]
KitNot ReportedGood[2]Not Reported
PDGFRβNot Reported768.4[2]Not Reported
FLT3Not Reported882.0[2]Not Reported
NDB5 (Nilotinib-like)BCR-ABL-12.197[1]Not ReportedNot Reported

Experimental Protocols

The following is a generalized protocol for comparative molecular docking studies, based on standard methodologies reported in the literature.[1][2][3]

1. Protein Preparation:

  • Obtain the three-dimensional crystal structure of the target protein from the Protein Data Bank (PDB).
  • Remove all water molecules and heteroatoms from the protein structure.
  • Add polar hydrogen atoms and assign Kollman charges.
  • Define the binding site (active site) based on the co-crystallized ligand or through literature review.

2. Ligand Preparation:

  • Draw the two-dimensional structures of the 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline derivatives using a chemical drawing software.
  • Convert the 2D structures to 3D structures.
  • Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).
  • Assign Gasteiger charges to the ligand atoms.

3. Molecular Docking:

  • Utilize a molecular docking program such as AutoDock Vina or Glide.
  • Define the grid box around the active site of the protein. The grid box should be large enough to encompass the entire binding pocket.
  • Perform the docking simulation, allowing for flexible ligand conformations.
  • The docking algorithm will generate multiple binding poses for each ligand. These poses are ranked based on their predicted binding affinity (docking score).

4. Analysis of Results:

  • Analyze the docking results to identify the best binding pose for each ligand, which is typically the one with the lowest docking score.[3]
  • Visualize the protein-ligand interactions of the best binding poses to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
  • Compare the docking scores and binding modes of the different derivatives to understand their structure-activity relationships.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation docking Molecular Docking protein_prep->docking ligand_prep Ligand Preparation ligand_prep->docking results Result Analysis & Comparison docking->results

Caption: Experimental workflow for comparative docking studies.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 2-(Methylsulfonyl)-5- (trifluoromethyl)aniline Derivative Inhibitor->RTK Inhibition

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

References

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline

The proper disposal of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline, a substituted aniline, requires careful adherence to safety protocols to mitigate risks to personnel and the environment. Due to its chemical structur...

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline, a substituted aniline, requires careful adherence to safety protocols to mitigate risks to personnel and the environment. Due to its chemical structure, it should be treated as a hazardous substance.

I. Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline is likely to be toxic if ingested, inhaled, or absorbed through the skin.[1] It may cause skin and eye irritation.[2] Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound.

Protective EquipmentSpecifications
Eye Protection Chemical safety goggles or a face shield.[3][4]
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, neoprene, or Viton). Nitrile gloves may not be suitable for prolonged contact with anilines.[5]
Body Protection A fully buttoned lab coat. For larger quantities or in case of a spill, impervious clothing may be necessary.[4][5]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[6] If there is a risk of inhalation, a NIOSH-approved respirator should be used.[5]

II. Spill Management Protocol

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

Minor Spills:

  • Ensure adequate ventilation and eliminate all sources of ignition.[3]

  • Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[3]

  • Using non-sparking tools, carefully collect the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.[3]

  • Clean the spill area with a suitable solvent, followed by soap and water.[1]

Major Spills:

  • Evacuate all personnel from the immediate area and move upwind.[3]

  • Alert your institution's emergency response team.[3]

  • Prevent the spill from entering drains or waterways.[3][6]

III. Waste Disposal Procedures

The disposal of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline must be handled as hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.[5]

Step-by-Step Disposal Plan:

  • Waste Collection:

    • Solid Waste: Collect any solid form of the compound or contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a designated, clearly labeled, and sealed hazardous waste container.[4]

    • Liquid Waste: If the compound is in a solution, collect it in a designated, sealed, and clearly labeled hazardous waste container.[4] Do not mix with incompatible waste streams, such as strong oxidizing agents or strong acids.[5]

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," the chemical name "Waste 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline," and any other information required by your institution.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[5]

  • Final Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and proper disposal in accordance with all local, state, and federal regulations.[7]

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline.

start Handling of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe handling Work in a well-ventilated area (e.g., chemical fume hood) ppe->handling spill Spill Occurs handling->spill waste_generation Generation of Chemical Waste handling->waste_generation minor_spill Minor Spill: - Ventilate - Absorb with inert material - Collect in sealed container spill->minor_spill Minor major_spill Major Spill: - Evacuate area - Alert emergency response spill->major_spill Major collect_waste Collect waste in a labeled, sealed container minor_spill->collect_waste end Proper Disposal Complete major_spill->end waste_generation->collect_waste storage Store in designated hazardous waste accumulation area collect_waste->storage disposal Contact EHS or licensed waste disposal service for pickup storage->disposal disposal->end

Caption: Workflow for the safe handling and disposal of chemical waste.

References

Handling

Comprehensive Safety and Handling Guide for 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety, handling, and disposal information for 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline (CAS Number: 402-19-7). The follo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety, handling, and disposal information for 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline (CAS Number: 402-19-7). The following procedures are based on the known hazards of structurally similar compounds, including various trifluoromethyl anilines and methylsulfonyl anilines. It is imperative to handle this chemical with caution in a controlled laboratory environment.

Hazard Summary
  • Aniline Moiety : Anilines are known to be toxic if swallowed, inhaled, or in contact with skin. They can cause serious eye damage and may lead to skin sensitization. Some anilines are suspected of causing genetic defects and cancer, and can cause damage to organs, particularly the blood, through prolonged or repeated exposure.[1][2][3]

  • Trifluoromethyl Group : This group can enhance the toxicity and irritation potential of the molecule. Compounds with this group are often harmful if swallowed, and cause skin and serious eye irritation.[4][5][6][7]

  • Methylsulfonyl Group : Similar compounds containing a methylsulfonyl group are also classified as harmful if swallowed and can cause skin and serious eye irritation.[8]

This chemical is also anticipated to be toxic to aquatic life with long-lasting effects.[1][5]

Quantitative Data from Structurally Similar Compounds

The following table summarizes key data from safety data sheets of analogous compounds. This information should be used as a guideline for assessing the potential hazards of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline.

Hazard ClassificationCompound Analogy and GHS ClassificationSource
Acute Toxicity (Oral) Aniline: Category 3; 4-Methyl-3-(trifluoromethyl)aniline: Category 4[1]
Acute Toxicity (Dermal) Aniline: Category 3; 4-Methyl-3-(trifluoromethyl)aniline: Category 4[1]
Acute Toxicity (Inhalation) Aniline: Category 3; 4-Methyl-3-(trifluoromethyl)aniline: Category 4[1]
Skin Corrosion/Irritation 2-Methyl-3-(trifluoromethyl)aniline: Category 2[4][6]
Serious Eye Damage/Irritation Aniline: Category 1; 2-Methyl-3-(trifluoromethyl)aniline: Category 2[1][4][6]
Skin Sensitization Aniline: Category 1[1]
Germ Cell Mutagenicity Aniline: Category 2[1]
Carcinogenicity Aniline: Category 2[1]
Specific Target Organ Toxicity (Repeated Exposure) Aniline: Category 1 (Blood)[1]
Hazardous to the Aquatic Environment Aniline: Acute Category 1, Chronic Category 1[1]

Operational and Disposal Plans

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline. The following table outlines the recommended PPE.

Protection TypeRecommended EquipmentRationale and Source
Eye and Face Protection Chemical safety goggles and a face shield.To protect against potential splashes and sprays of hazardous liquids.[3][4]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).To prevent skin contact. It is crucial to check for permeation and degradation data from the glove manufacturer.[3][4]
Body Protection A lab coat, and for larger quantities or risk of splashing, a chemical-resistant apron or suit.To protect skin from exposure. Contaminated clothing should be removed immediately and washed before reuse.[4]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.To prevent inhalation of harmful vapors or dust.[3][4]
Experimental Protocol: Safe Handling Procedure
  • Preparation :

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.[5][6]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the appropriate personal protective equipment as outlined above.

  • Handling :

    • Conduct all manipulations of the solid or solutions of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline within a certified chemical fume hood.

    • Avoid the generation of dust or aerosols.

    • Use compatible labware (e.g., glass, PTFE) and ensure it is clean and dry.

    • Keep containers tightly closed when not in use.[4][6]

    • Avoid contact with skin, eyes, and clothing.[4]

    • Do not eat, drink, or smoke in the laboratory.

  • Spill Management :

    • In case of a small spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[8]

    • For larger spills, evacuate the area and follow emergency procedures.

    • Ensure adequate ventilation during cleanup.

    • Avoid runoff into drains or waterways.[8]

Disposal Plan
  • Waste Chemical : Dispose of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline as hazardous waste.[1][5][8]

  • Contaminated Materials : Any materials that have come into contact with the chemical, including gloves, labware, and absorbent materials, must also be disposed of as hazardous waste.

  • Containers : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected for hazardous waste disposal. The empty, rinsed container should then be disposed of according to institutional and local regulations.

  • Consult : Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don PPE prep_fume_hood Verify Fume Hood prep_ppe->prep_fume_hood prep_safety_eq Check Safety Equipment prep_fume_hood->prep_safety_eq handle_in_hood Work in Fume Hood prep_safety_eq->handle_in_hood Start Experiment handle_avoid_dust Avoid Dust/Aerosols handle_in_hood->handle_avoid_dust handle_close_container Keep Container Closed handle_avoid_dust->handle_close_container cleanup_spill Manage Spills handle_close_container->cleanup_spill End of Use/Spill cleanup_waste Segregate Waste cleanup_spill->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose post_decontaminate Decontaminate Area cleanup_dispose->post_decontaminate Final Steps post_remove_ppe Remove PPE post_decontaminate->post_remove_ppe post_wash Wash Hands post_remove_ppe->post_wash

Caption: Workflow for safe handling of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline.

References

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